GLPG0187
Descripción
Propiedades
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]-methylamino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-19(2)20-13-15-23(16-14-20)30-28(33)27(21-9-5-4-6-10-21)31(3)26(32)17-22-18-29-25-12-8-7-11-24(22)25/h4-16,18-19,27,29H,17H2,1-3H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAYCXMQTUEDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405650 | |
| Record name | Phenylglycine-01 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853138-65-5 | |
| Record name | Phenylglycine-01 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PG-01 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Deep Dive into GLPG0187: Unraveling its Anti-Cancer Mechanism in Colorectal Cancer
For Immediate Release
Mechelen, Belgium; December 10, 2025 – In the intricate landscape of colorectal cancer (CRC) research, the small molecule inhibitor GLPG0187 has emerged as a compound of significant interest. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on colorectal cancer cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical studies, detailing the molecular pathways influenced by this compound and the experimental frameworks used to elucidate its function.
Core Mechanism: Integrin Inhibition to Counteract Immune Evasion
This compound is a potent, broad-spectrum inhibitor of integrin receptors, transmembrane glycoproteins that are pivotal in cell adhesion and migration.[1] The compound specifically targets five RGD-motif binding integrin subtypes: αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[2] In the context of colorectal cancer, the primary mechanism of this compound revolves around its ability to disrupt the transforming growth factor-beta (TGF-β) signaling pathway, a key player in tumor immune evasion.[2][3]
The αvβ6 integrin receptor, often overexpressed on tumor cells, plays a crucial role in activating latent TGF-β in the tumor microenvironment.[3] By blocking this receptor, this compound prevents the conversion of latent TGF-β to its active form.[2] This reduction in active TGF-β subsequently leads to decreased signaling through the intracellular SMAD transcription factors.[3] The downstream effect of this inhibition is a notable downregulation of Programmed Death-Ligand 1 (PD-L1) expression on cancer cells.[3] The reduction in PD-L1, a critical immune checkpoint protein, sensitizes colorectal cancer cells to T-cell-mediated killing, thereby overcoming a significant mechanism of immune escape.[3][4]
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on colorectal cancer cells.
Table 1: Effect of this compound on Colorectal Cancer Cell Viability and T-cell Mediated Killing
| Cell Line | Treatment | This compound Concentration (µM) | Observation | Reference |
| HCT116WT | This compound alone | 0.5, 1, 2 | Minimal direct cytotoxic effect observed. | [3] |
| HCT116WT | This compound + TALL-104 T-cells | 0.5, 1, 2 | Dose-dependent increase in cancer cell killing. | [3] |
| HCT116WT | This compound alone | 0.125 | No significant cytotoxic effect. | [3] |
| HCT116WT | This compound + TALL-104 T-cells | 0.125 | Increased T-cell killing of cancer cells. | [3] |
Table 2: Impact of this compound on PD-L1 and pSMAD2 Expression in Colorectal Cancer Cells
| Cell Line | Treatment Condition | This compound Concentration (µM) | Effect on PD-L1 Expression | Effect on pSMAD2 Expression | Reference |
| HCT116WT | Pre-treated with this compound, then latent-TGF-β | 0.125 | Rescued TGF-β-induced upregulation, returning to control levels. | Not specified | [3] |
| HCT116 p53-/- | Pre-treated with this compound, then latent-TGF-β | 0.125 | Reduced below control levels. | Not specified | [3] |
| HCT116WT | Pre-treated with this compound, then latent-TGF-β | 2 | Did not reduce PD-L1 levels. | Not specified | [3] |
| HCT116 p53-/- | This compound | 1, 2, 4, 6, 8 | Not specified | Dose-dependent decrease. | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound Mechanism of Action in Colorectal Cancer.
Caption: Co-culture Experimental Workflow.
Detailed Experimental Protocols
Cell Lines and Culture Conditions
-
Colorectal Cancer Cells: HCT116 wild-type (WT) and p53-null (p53-/-) cells were maintained in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[1]
-
T-cells: TALL-104 T lymphoblast cells were cultured in ATCC-formulated RPMI-1640 medium with 20% non-heat-activated FBS and 1% penicillin/streptomycin.[1]
-
Culture Environment: All cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]
Co-culture Assay for T-cell Killing
-
Cell Staining: 360,000 colorectal cancer cells were suspended in 250 µL of media and stained with 0.5 µL of blue CMAC dye. 360,000 TALL-104 T-cells were separately suspended and stained with 0.25 µL of Green CMFDA. Both cell types were incubated for one hour, followed by three washes.[2]
-
Plating Cancer Cells: Stained cancer cells were plated in a 48-well plate at a density of 10,000 cells per well and allowed to adhere overnight.[2]
-
Co-culture Setup: TALL-104 cells were added to the wells containing cancer cells at a 1:1 ratio.[2]
-
Treatment: Wells were treated with this compound at concentrations of 0.5 µM, 1 µM, and 2 µM.[2] Control wells received the vehicle (DMSO).
-
Incubation and Imaging: The plate was incubated for 24 hours. Imaging was performed at 2 and 24 hours post-T-cell addition using fluorescence microscopy.[1]
-
Analysis: The number of live and dead cancer and T-cells was quantified using ImageJ software. Dead cells were identified using a cell death marker (e.g., ethidium (B1194527) homodimer).[3]
Western Blot Analysis for PD-L1 and pSMAD2
-
Cell Plating and Treatment: 500,000 HCT116 p53-/- cells were plated per well in a 6-well plate and allowed to adhere overnight.[1] Cells were then treated with varying doses of this compound (e.g., 1, 2, 4, 6, 8 µM) for 24 hours.[2] For PD-L1 analysis, cells were pre-treated with this compound for 24 hours before a subsequent treatment with latent-TGF-β.[3]
-
Cell Lysis: After incubation, cells were collected, and protein lysates were prepared.[2]
-
Protein Quantification: The total protein concentration in the lysates was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane was probed with primary antibodies against pSMAD2 (e.g., Cell Signaling Technology, cat # 3102) or PD-L1.[1] A loading control, such as RAN (e.g., BD Biosciences, cat # 610341), was also probed to ensure equal protein loading.[1]
-
Detection and Analysis: The bands were visualized using a suitable detection method, and the band intensities were quantified to determine the relative protein expression levels.[2]
Adhesion Assay
-
Cell Plating: 100,000 HCT116WT or HCT116 p53-/- cells were plated per well.[3]
-
Treatment: After 24 hours, the cells were treated with this compound at concentrations of 0.125 µM and 2.0 µM, or with a vehicle control (DMSO).[3]
-
Incubation and Imaging: Images were taken 24 hours post-treatment to observe cell adhesion and morphology. A cell death marker was included to assess cytotoxicity.[3]
Conclusion
This compound demonstrates a compelling mechanism of action in colorectal cancer by targeting integrin-mediated TGF-β signaling. This leads to a reduction in PD-L1 expression and a subsequent increase in the susceptibility of cancer cells to immune-mediated destruction. The data presented in this guide underscore the potential of this compound as a therapeutic agent, particularly in the context of immuno-oncology. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic promise of this novel integrin inhibitor in the fight against colorectal cancer.
References
- 1. e-century.us [e-century.us]
- 2. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
GLPG0187: A Technical Whitepaper on a Pan-Integrin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLPG0187 is a potent, small-molecule, broad-spectrum antagonist of integrin receptors, demonstrating nanomolar affinity for several RGD-binding integrins. By targeting key mediators of cell adhesion and signaling, this compound has shown significant potential in preclinical and early clinical studies as an anti-cancer agent. Its mechanism of action involves the disruption of critical cellular processes such as cell adhesion, migration, angiogenesis, and the activation of pro-fibrotic and immunosuppressive signaling pathways. This technical guide provides a comprehensive overview of this compound, including its binding profile, mechanism of action, and detailed summaries of key experimental data and protocols.
Introduction to this compound
This compound is a non-peptide, RGD-mimetic integrin receptor antagonist.[1] It has been shown to bind to and inhibit the function of at least six RGD-binding integrins, making it a "pan-integrin" inhibitor.[2][3] These transmembrane receptors are crucial for cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in numerous physiological and pathological processes, including tumor growth, metastasis, and fibrosis.[1][4] The ability of this compound to simultaneously block multiple integrins gives it a unique therapeutic profile with potential applications in various oncological indications.[3][5]
Quantitative Data: Binding Affinity and Inhibitory Concentration
The potency of this compound has been quantified against a panel of human integrin receptors. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from solid-phase assays.
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3[6][7][8] |
| αvβ3 | 3.7[6] |
| αvβ5 | 2.0[6] |
| αvβ6 | 1.4[6] |
| αvβ8 | 1.2[6] |
| α5β1 | 7.7[6] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively inhibiting the binding of natural RGD-containing ECM proteins, such as fibronectin and vitronectin, to integrin receptors. This blockade disrupts downstream signaling cascades that are critical for cancer cell survival, proliferation, and dissemination.
Inhibition of TGF-β Signaling
A key mechanism of action for this compound is the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway. Several integrins, notably αvβ6, are crucial for the activation of latent TGF-β in the ECM.[2][9] By blocking these integrins, this compound prevents the release of active TGF-β, thereby inhibiting its downstream effects.[9][10] This includes the phosphorylation of SMAD proteins (SMAD2) and their subsequent translocation to the nucleus to regulate gene expression.[2][10]
The inhibition of the TGF-β pathway by this compound has significant implications for its anti-tumor activity. TGF-β is a potent immunosuppressive cytokine in the tumor microenvironment. By preventing its activation, this compound can enhance anti-tumor immune responses.[2][9] Specifically, it has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells, a key immune checkpoint protein that inhibits T-cell activity.[9][11]
Caption: this compound inhibits integrin-mediated activation of latent TGF-β.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the efficacy and mechanism of action of this compound.
Solid-Phase Integrin Binding Assay
This assay is used to determine the IC50 values of this compound for different integrin subtypes.
Protocol:
-
Plate Coating: 96-well plates are coated with a specific purified human integrin receptor (e.g., αvβ1, αvβ3) and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Competition: A fixed concentration of a biotinylated natural ligand (e.g., fibronectin, vitronectin) is added to the wells along with serial dilutions of this compound.
-
Incubation: The plates are incubated for a defined period (e.g., 1-2 hours) at room temperature to allow for competitive binding.
-
Detection: After washing, streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells to bind to the biotinylated ligand.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits 50% of the binding of the biotinylated ligand.
Cell Adhesion Assay
This assay assesses the ability of this compound to inhibit cancer cell adhesion to ECM proteins.
Protocol:
-
Plate Coating: 96-well plates are coated with an ECM protein (e.g., fibronectin, vitronectin) and incubated overnight at 4°C.
-
Cell Preparation: Cancer cells (e.g., HCT116 colorectal cancer cells) are harvested and resuspended in a serum-free medium.[2]
-
Treatment: The cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Seeding: The treated cells are seeded into the ECM-coated wells and allowed to adhere for a specific time (e.g., 1-2 hours) at 37°C.[6][12]
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: Adherent cells are fixed and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured to quantify the number of adherent cells.[6]
-
Analysis: The percentage of inhibition of cell adhesion is calculated for each concentration of this compound.
Caption: Workflow for the cell adhesion assay.
T-cell Co-culture and Killing Assay
This assay evaluates the ability of this compound to enhance the killing of cancer cells by T-cells.
Protocol:
-
Cell Labeling: Cancer cells (e.g., HCT116) and T-cells (e.g., TALL-104) are labeled with different fluorescent dyes for identification.[2]
-
Co-culture Setup: Labeled cancer cells are seeded in a multi-well plate and allowed to adhere. Labeled T-cells are then added at a specific effector-to-target ratio.[2]
-
Treatment: The co-culture is treated with various concentrations of this compound.
-
Incubation: The plate is incubated for a period (e.g., 24-72 hours) to allow for T-cell-mediated killing.
-
Imaging and Analysis: The cells are imaged using fluorescence microscopy. The number of live and dead cancer cells is quantified to determine the percentage of specific killing.[2] Flow cytometry can also be used for a more quantitative analysis of cell viability.[2]
Western Blot Analysis
This technique is used to measure the levels of specific proteins involved in signaling pathways affected by this compound, such as pSMAD2 and PD-L1.[2]
Protocol:
-
Cell Lysis: Cancer cells treated with or without this compound (and potentially stimulated with TGF-β) are lysed to extract total protein.[2]
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-pSMAD2, anti-PD-L1).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH, β-actin).
Preclinical and Clinical Findings
In Vitro and In Vivo Preclinical Studies
Preclinical studies have demonstrated the anti-tumor effects of this compound across various cancer models. In vitro, this compound has been shown to inhibit cell proliferation, migration, and invasion of cancer cells.[6] It also suppresses epithelial-mesenchymal transition (EMT) and induces detachment and necrosis of glioma cells.[13] In animal models, this compound has been shown to inhibit tumor growth and metastasis.[14] For instance, it significantly reduced bone metastasis in prostate cancer models.[6]
Phase I Clinical Trial (NCT01313598)
A Phase I dose-escalation study of this compound was conducted in patients with advanced solid tumors.[13][14]
-
Primary Objective: To determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound.[13]
-
Methodology: Patients received continuous intravenous infusion of this compound at escalating dose levels.[13]
-
Results: this compound was generally well-tolerated, and no dose-limiting toxicities were observed up to the highest dose tested.[14] The most common adverse events were fatigue and skin-related toxicities.[14] Pharmacokinetic analysis revealed a dose-proportional exposure.[14] While no objective tumor responses were observed with monotherapy, a decrease in the bone resorption marker CTX suggested target engagement.[14]
Conclusion
This compound is a potent pan-integrin inhibitor with a well-defined mechanism of action centered on the disruption of cell adhesion and the inhibition of the TGF-β signaling pathway. Its ability to modulate the tumor microenvironment and enhance anti-tumor immunity makes it a promising candidate for further development, potentially in combination with other anti-cancer therapies such as immune checkpoint inhibitors. The data and protocols summarized in this whitepaper provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting integrins in oncology.
References
- 1. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross Talk among TGF-β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Tumor organoid – T cell co-culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reconstructing integrin activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Integrin Antagonist GLPG0187: A Modulator of the TGF-β Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, broad-spectrum antagonist of several RGD-motif binding integrin receptors.[1][2] Its mechanism of action extends to the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune responses. Dysregulation of the TGF-β pathway is a hallmark of various pathologies, most notably cancer and fibrotic diseases. This technical guide provides a comprehensive overview of this compound's effect on the TGF-β signaling cascade, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions.
Core Mechanism of Action
This compound functions by inhibiting a range of integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][3] A key function of several of these integrins, particularly αvβ6, is the activation of latent TGF-β.[2] TGF-β is secreted in an inactive form, bound to the Latent TGF-β Binding Protein (LTBP). Integrins mediate the release and activation of TGF-β, allowing it to bind to its cell surface receptors (TGFβR-I and TGFβR-II). By blocking these integrins, this compound effectively prevents the conversion of latent TGF-β to its active state.[1][3] This upstream inhibition leads to a downstream dampening of the entire TGF-β signaling cascade, most notably the canonical SMAD pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: this compound Inhibitory Activity against RGD-Integrin Receptors
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3 |
| αvβ3 | 3.7 |
| αvβ5 | 2.0 |
| αvβ6 | 1.4 |
| α5β1 | 7.7 |
| αvβ8 | 1.2 |
Data sourced from MedchemExpress and TargetMol product descriptions.
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Experiment | Cell Line(s) | This compound Concentration(s) | Observed Effect |
| Inhibition of pSMAD2 | HCT116 p53-/- | 1 µM, 2 µM, 4 µM, 6 µM, 8 µM | Dose-dependent reduction in pSMAD2 levels.[3] |
| Modulation of PD-L1 | HCT116 WT, HCT116 p53-/- | 0.125 µM | Rescued TGF-β-induced PD-L1 upregulation.[4] |
| T-cell Killing Assay | HCT116 WT, TALL-104 | 0.5 µM, 1 µM, 2 µM | Dose-dependent increase in T-cell mediated cancer cell killing. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the TGF-β signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effects.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Western Blot Analysis for pSMAD2 and PD-L1
This protocol is designed to assess the impact of this compound on the phosphorylation of SMAD2 and the expression of PD-L1 in colorectal cancer cell lines.
1. Cell Culture and Treatment:
- Culture HCT-116 wild-type (WT) or p53-/- cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed 500,000 cells per well in a 6-well plate and allow them to adhere for 24 hours.
- For pSMAD2 analysis, treat the cells with varying concentrations of this compound (e.g., 1, 2, 4, 6, 8 µM) for 24 hours.
- For PD-L1 analysis, pre-treat cells with this compound (e.g., 0.125 µM) for 24 hours, followed by stimulation with latent TGF-β (e.g., 10 ng/ml) for another 24 hours.
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against pSMAD2, PD-L1, and a loading control (e.g., Vinculin or RAN) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
T-cell Mediated Cancer Cell Killing Assay
This assay quantifies the ability of this compound to enhance the cytotoxic function of T-cells against colorectal cancer cells.
1. Cell Preparation and Labeling:
- Culture HCT-116 cells (target) and TALL-104 cells (effector).
- Label HCT-116 cells with a blue fluorescent dye (e.g., CMAC) and TALL-104 cells with a green fluorescent dye (e.g., CMFDA) according to the manufacturer's protocols.
2. Co-culture and Treatment:
- Seed the labeled HCT-116 cells in a 48-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
- Add the labeled TALL-104 cells to the HCT-116 cells at a 1:1 effector-to-target ratio.
- Treat the co-culture with various concentrations of this compound (e.g., 0.5, 1, 2 µM) and a vehicle control (DMSO).
- Include control wells with HCT-116 cells alone and TALL-104 cells alone, treated with the same concentrations of this compound.
- Add a cell death marker, such as Ethidium Homodimer-1 (which fluoresces red upon binding to DNA of membrane-compromised cells), to all wells.
3. Imaging and Analysis:
- Incubate the plate for 24-48 hours.
- Capture images using a fluorescence microscope with appropriate filters for the blue, green, and red channels.
- Quantify the number of live cancer cells (blue), live T-cells (green), and dead cells (red) in each well.
- The percentage of cancer cell killing can be calculated as: (Number of dead cancer cells / Total number of cancer cells) x 100.
- Alternatively, flow cytometry can be used to quantify the different cell populations and the percentage of dead target cells.
Conclusion
This compound demonstrates a clear modulatory effect on the TGF-β signaling pathway through its primary function as a pan-integrin antagonist. By preventing the activation of latent TGF-β, this compound effectively reduces downstream signaling through the SMAD pathway. This mechanism has been shown to have significant functional consequences, including the enhancement of anti-tumor immunity by increasing T-cell mediated killing of cancer cells and modulating the expression of immune checkpoint molecules like PD-L1. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other inhibitors of integrin-mediated TGF-β activation.
References
- 1. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of GLPG0187 in the Inhibition of Cell Adhesion and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLPG0187 is a potent, broad-spectrum small molecule integrin receptor antagonist with significant anti-neoplastic properties. By targeting multiple RGD-binding integrins, this compound effectively disrupts crucial cellular processes involved in cancer progression, namely cell adhesion and migration. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibitory effects on cell adhesion and migration. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
Cell adhesion and migration are fundamental physiological processes that, when dysregulated, play a pivotal role in pathological conditions such as cancer metastasis. Integrins, a family of transmembrane heterodimeric receptors, are central to mediating cell-extracellular matrix (ECM) and cell-cell interactions that govern these processes. The Arg-Gly-Asp (RGD) motif is a key recognition sequence for many integrins, making it an attractive target for therapeutic intervention.
This compound is an RGD-mimetic integrin receptor antagonist that has demonstrated potent inhibition of several integrin subtypes, leading to the suppression of tumor growth and metastasis in preclinical models.[1] This document serves as a technical resource, consolidating the current understanding of this compound's function in modulating cell adhesion and migration.
Mechanism of Action
This compound functions by competitively binding to the RGD-binding site of several integrin subtypes, thereby blocking the interaction between the integrin and its natural ligands in the extracellular matrix.[2] This disruption of integrin-ligand binding directly interferes with the signaling cascades that regulate cell adhesion, migration, and invasion. The primary targets of this compound are the αv and α5 integrin subfamilies.[3][4]
Quantitative Data on this compound Activity
The potency of this compound has been quantified against a range of integrin subtypes. The following tables summarize the available inhibitory concentration (IC50) values and observed dose-dependent effects on cell adhesion and migration.
Table 1: this compound IC50 Values for RGD Integrin Receptors [3][5]
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3 |
| αvβ3 | 3.7 |
| αvβ5 | 2.0 |
| αvβ6 | 1.4 |
| αvβ8 | 1.2 |
| α5β1 | 7.7 |
Table 2: Dose-Dependent Effects of this compound on Cell Adhesion and Migration [2]
| Cell Line | Assay | This compound Concentration | Observed Effect |
| HCT116WT | Adhesion Assay | 0.125 µM | Observable decrease in cell adhesion. |
| HCT116WT | Adhesion Assay | 2.0 µM | Significant decrease in cell adhesion. |
| HCT116 p53-/- | Adhesion Assay | 0.125 µM | Observable decrease in cell adhesion. |
| HCT116 p53-/- | Adhesion Assay | 2.0 µM | Significant decrease in cell adhesion. |
| HCT116WT | Co-culture with T-cells | 0.5 µM - 2.0 µM | Dose-dependent increase in cancer cell killing, suggesting inhibition of immune evasion mechanisms. |
Signaling Pathway Inhibition: The TGF-β/SMAD Axis
A key mechanism through which this compound exerts its anti-migratory and anti-adhesive effects is by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. Integrins, particularly αvβ6, are known to activate latent TGF-β.[2] By inhibiting these integrins, this compound prevents the conversion of latent TGF-β to its active form. This, in turn, suppresses the downstream canonical TGF-β/SMAD signaling cascade.[6]
The inhibition of this pathway has several consequences, including the downregulation of mesenchymal markers and a reduction in the expression of Programmed Death-Ligand 1 (PD-L1), which may contribute to overcoming immune evasion by cancer cells.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline representative protocols for assays commonly used to evaluate the effects of this compound on cell adhesion and migration.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to an extracellular matrix-coated surface in the presence or absence of an inhibitor.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin, Collagen I)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell line of interest (e.g., HCT116)
-
This compound
-
Cell stain (e.g., Crystal Violet)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with the desired ECM protein and incubate overnight at 4°C.
-
Wash the wells with PBS to remove any unbound protein.
-
Block non-specific binding by incubating the wells with a BSA solution for 1 hour at 37°C.
-
Prepare a single-cell suspension of the desired cell line.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Seed the pre-incubated cells into the coated wells and allow them to adhere for a defined period (e.g., 1-2 hours) at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix and stain the adherent cells with Crystal Violet.
-
Solubilize the stain and measure the absorbance using a plate reader.
-
Calculate the percentage of cell adhesion relative to the vehicle control.
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of cells through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
Cell line of interest
-
Serum-free media
-
Media containing a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., Methanol and Crystal Violet)
-
Microscope
Protocol:
-
Culture cells to sub-confluency and then serum-starve them overnight.
-
Add media containing a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the serum-starved cells in serum-free media containing different concentrations of this compound or a vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for a period sufficient to allow for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet.
-
Count the number of migrated cells in several microscopic fields.
-
Express the results as the number of migrated cells or as a percentage of the control.
Western Blotting for pSMAD2
This protocol is for detecting the phosphorylation of SMAD2, a key downstream effector in the TGF-β pathway.
Materials:
-
Cell line of interest
-
This compound
-
Latent TGF-β
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSMAD2, anti-SMAD2, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Stimulate the cells with latent TGF-β for a defined period (e.g., 1 hour).
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pSMAD2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for total SMAD2 and a loading control to normalize the data.
Conclusion
This compound is a promising anti-cancer agent that effectively inhibits cell adhesion and migration through the targeted blockade of RGD-binding integrins. Its mechanism of action, which involves the disruption of the TGF-β/SMAD signaling pathway, provides a strong rationale for its continued investigation in oncology. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of this compound and other integrin inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. This compound | Integrin | TargetMol [targetmol.com]
- 6. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of GLPG0187: A Pan-Integrin Antagonist for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GLPG0187 is a potent, small-molecule, broad-spectrum integrin receptor antagonist that has been investigated for its potential as an anti-cancer therapeutic. This document provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols employed in its characterization. This guide is intended to serve as a technical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of integrin inhibition in oncology.
Introduction
Integrins are a family of transmembrane glycoprotein (B1211001) receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in cellular adhesion, migration, proliferation, and survival.[1] Dysregulation of integrin signaling is a hallmark of cancer, contributing to tumor growth, angiogenesis, and metastasis.[1][2] This has made integrins an attractive target for anti-cancer drug development.[3]
This compound is a non-peptide, RGD (Arginine-Glycine-Aspartic acid)-mimetic integrin receptor antagonist.[4] It was developed by Galapagos NV as a potential treatment for metastatic cancers.[5][6] This whitepaper will delve into the scientific data underpinning the development of this compound.
Mechanism of Action
This compound functions as a broad-spectrum antagonist of RGD-binding integrins.[1] It has been shown to inhibit multiple integrin subtypes, thereby disrupting key signaling pathways involved in cancer progression.
Integrin Inhibition Profile
This compound exhibits nanomolar affinity for several RGD-dependent integrin receptors that are often overexpressed on tumor and endothelial cells.[1][7] This broad-spectrum inhibition allows this compound to interfere with multiple pathological processes simultaneously.
Downregulation of TGF-β Signaling and PD-L1 Expression
A key mechanism of action for this compound is its ability to inhibit the activation of Transforming Growth Factor-beta (TGF-β).[4] Latent TGF-β is activated upon binding to certain integrins, particularly αvβ6, which is predominantly found on tumor cells.[4] By blocking these integrins, this compound prevents the conversion of latent TGF-β to its active form.[4][8] This, in turn, inhibits the downstream SMAD signaling pathway.[4][8] Inhibition of the TGF-β/SMAD pathway has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells, thereby potentially reversing immune evasion and sensitizing tumors to T-cell mediated killing.[4]
Preclinical Development
The anti-cancer properties of this compound have been evaluated in a range of preclinical studies, demonstrating its activity in vitro and in vivo.
In Vitro Studies
This compound has shown potent inhibitory activity against several key integrin receptors implicated in cancer.
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3[9] |
| αvβ3 | 3.7[9] |
| αvβ5 | 2.0[9] |
| αvβ6 | 1.4[9] |
| αvβ8 | 1.2[9] |
| α5β1 | 7.7[9] |
| Table 1: In Vitro Inhibitory Activity of this compound against Various Integrin Receptors |
Studies using colorectal cancer cell lines (HCT116WT and HCT116 p53-/-) have elucidated the cellular effects of this compound.
| Assay | Cell Line(s) | Key Findings | Reference(s) |
| Cell Adhesion | HCT116WT, HCT116 p53-/- | This compound induces loss of cell adhesion at concentrations of 0.125 µM and 2.0 µM. | [4] |
| T-cell Killing | HCT116WT, TALL-104 | This compound leads to a dose-dependent increase in cancer cell killing by T-cells. | [4] |
| Western Blot | HCT116WT, HCT116 p53-/- | A low dose (0.125 µM) of this compound rescues TGF-β-induced PD-L1 expression. | [4] |
| Western Blot | HCT116 p53-/- | This compound reduces phosphoSMAD2 levels. | [8] |
| Table 2: Summary of In Vitro Effects of this compound on Cancer Cell Lines |
In Vivo Studies
In animal models, this compound has demonstrated anti-tumor and anti-metastatic activity.[2] Oral administration of this compound as a single agent was shown to inhibit multiple processes involved in the spread and growth of tumors and the destruction of bone.[6][10] Furthermore, in mouse cancer models, this compound inhibited the de novo formation and progression of bone and visceral metastases in prostate and breast cancer.[2]
Clinical Development
This compound has been evaluated in early-phase clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.
Phase I Studies in Healthy Volunteers
A first-in-human, single ascending dose study was conducted with subcutaneous administration (17.5 to 315 mg) and oral administration (50 to 1200 mg).[7] The key findings from this study are summarized below.
| Parameter | Finding | Reference(s) |
| Safety & Tolerability | This compound was well tolerated with no adverse effects on ECG, vital signs, or laboratory parameters. | [7] |
| Pharmacokinetics | Dose-proportional pharmacokinetic profile over the tested dose range. | [7] |
| Pharmacodynamics | Dose-proportional decrease in plasma CTX (a marker of osteoclast activity). | [7] |
| Table 3: Summary of Phase I Study of this compound in Healthy Volunteers |
Phase Ib Study in Cancer Patients
A Phase Ib dose-escalating study was conducted in patients with advanced solid tumors.[3][5] Patients received continuous intravenous infusion of this compound at anticipated dose levels of 20, 40, 80, 160, 320, and 400 mg/day.[3]
| Parameter | Finding | Reference(s) |
| Patient Population | 20 patients with advanced malignant solid tumors. | [3] |
| Maximum Tolerated Dose (MTD) | No MTD was established; the highest tested dose was 400 mg/day. | [3] |
| Dose-Limiting Toxicities (DLTs) | No DLTs were observed. | [3] |
| Most Frequent Adverse Event | Fatigue (25% of patients). | [3] |
| Pharmacokinetics | Short average distribution (0.16 h) and elimination (3.8 h) half-life. Dose-proportional PK profile with continuous infusion. | [3] |
| Pharmacodynamics | Decreases in serum CTX levels were observed, suggesting target engagement even at the lowest dose. | [3] |
| Efficacy | No tumor responses were observed with single-agent treatment. | [3] |
| Table 4: Summary of Phase Ib Study of this compound in Cancer Patients |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the preclinical evaluation of this compound.
Cell Lines and Culture
-
HCT116WT and HCT116 p53-/-: Human colorectal carcinoma cell lines.
-
TALL-104: Human T-cell line.
-
Cells are maintained in appropriate media (e.g., McCoy's 5A for HCT116, RPMI for TALL-104) supplemented with fetal bovine serum and penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.
Western Blotting
-
Cell Plating and Treatment: Plate 500,000 HCT116 cells per well in a 6-well plate and allow to adhere for 24 hours.[4]
-
Pre-treat cells with vehicle control (DMSO) or this compound (0.125 µM or 2 µM) for 24 hours.[4]
-
Treat cells with 10 ng/ml of latent-TGF-β for another 24 hours.[4]
-
Cell Lysis: Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-PD-L1, anti-pSMAD2, anti-RAN as a loading control) overnight at 4°C.[4][8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Adhesion Assay
-
Cell Plating: Seed 100,000 HCT116 cells per well in a 12-well plate and allow them to adhere for 24 hours.[4]
-
Treatment: Treat the cells with vehicle control (DMSO) or this compound (0.125 µM or 2.0 µM).[4] Add a cell death marker (e.g., ethidium (B1194527) homodimer) to all wells.[4]
-
Incubation: Incubate for 24 hours.
-
Imaging: Image the cells using phase-contrast microscopy to observe cell adhesion and fluorescence microscopy to detect dead cells.[4]
T-cell Killing Assay
-
Cell Labeling: Label HCT116 cancer cells with a blue fluorescent dye (e.g., CMAC) and TALL-104 T-cells with a green fluorescent dye (e.g., CMFDA).[8]
-
Co-culture Plating: Plate 10,000 labeled cancer cells per well and allow them to adhere overnight.[8] Add labeled T-cells at a 1:1 effector-to-target ratio.[8]
-
Treatment: Treat the co-culture with varying doses of this compound (e.g., 0.5 µM, 1 µM, 2 µM).[8]
-
Incubation: Incubate for 24-48 hours.
-
Analysis by Microscopy: Visualize and quantify live (blue) and dead (red, using a viability dye) cancer cells, and T-cells (green) using fluorescence microscopy.[4]
-
Analysis by Flow Cytometry: For a more quantitative analysis that accounts for non-adherent cells, harvest all cells and analyze by flow cytometry.[4] Gate on the cancer cell population based on their fluorescent label and quantify cell death using a viability stain (e.g., propidium (B1200493) iodide or a fixable viability dye).
Conclusion
This compound is a potent, broad-spectrum integrin antagonist that has demonstrated compelling preclinical activity, primarily through the inhibition of the TGF-β signaling pathway and subsequent downregulation of PD-L1. Early clinical data have established a favorable safety and pharmacokinetic profile for the compound. Although single-agent efficacy was not observed in the initial Phase Ib trial, the mechanism of action of this compound suggests that its therapeutic potential may be best realized in combination with other anti-cancer agents, particularly immune checkpoint inhibitors. Further research is warranted to explore these combination strategies and to identify patient populations most likely to benefit from integrin-targeted therapies.
References
- 1. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpg.com [glpg.com]
- 10. [Selectin-mediated cell adhesion assay of tumor cells]:Glycoscience Protocol Online Database [jcggdb.jp]
The Impact of GLPG0187 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, broad-spectrum small molecule integrin receptor antagonist with demonstrated antitumor activity.[1] By targeting multiple RGD-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1, this compound disrupts crucial interactions between cancer cells and the extracellular matrix (ECM), as well as signaling pathways that drive tumor progression and immune evasion.[2][3] This technical guide provides an in-depth analysis of this compound's effects on the tumor microenvironment (TME), with a focus on its immunomodulatory functions, impact on key signaling pathways, and potential therapeutic applications. The information is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action
This compound functions as a competitive antagonist for several integrins with nanomolar efficacy.[1] This inhibition disrupts cell-matrix adhesion and signaling, which in the context of the TME, has several downstream consequences. A primary mechanism of action is the inhibition of the activation of transforming growth factor-beta (TGF-β), a pleiotropic cytokine that plays a significant role in promoting an immunosuppressive TME.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: this compound Integrin Inhibition Profile
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3[1] |
| αvβ3 | 3.7[1] |
| αvβ5 | 2.0[1] |
| αvβ6 | 1.4[1] |
| α5β1 | 7.7[1] |
| αvβ8 | 1.2[1] |
Table 2: Dose-Dependent Effect of this compound on T-Cell Mediated Killing of HCT116 Colorectal Cancer Cells
| This compound Concentration (µM) | Observation |
| 0.125 | Increased T-cell killing of HCT116WT cells observed via flow cytometry.[3] |
| 0.5 | Dose-dependent increase in cancer cell killing in co-culture with T-cells.[2] |
| 1.0 | Dose-dependent increase in cancer cell killing in co-culture with T-cells.[2] |
| 2.0 | Dose-dependent increase in cancer cell killing in co-culture with T-cells.[2] Toxicity to TALL-104 T-cells was observed at this concentration.[3] |
Table 3: Effect of this compound on Cytokine and Chemokine Levels
| Cell Type | Treatment | Analyte | Change vs. Control |
| HCT116 p53-/- Cells | 4 µM this compound | CCL4 | Significant Reduction[2] |
| Angiopoietin 1 | Significant Reduction[2] | ||
| IL-6 | Significant Reduction[2] | ||
| TALL-104 T-Cells | 4 µM this compound | CCL20 | Reduction[2] |
| CXCL5 | Reduction[2] | ||
| Prolactin | Reduction[2] | ||
| TRAIL-R3 | Reduction[2] | ||
| GDF-15 | Increase[2] | ||
| IL-2 | Alteration noted[2] |
Key Signaling Pathway: Integrin/TGF-β/SMAD/PD-L1 Axis
This compound's immunomodulatory effects are largely attributed to its interference with the TGF-β signaling pathway. By inhibiting αv integrins, this compound prevents the activation of latent TGF-β in the TME.[2][3] This reduction in active TGF-β leads to decreased phosphorylation of SMAD2 (pSMAD2), a key downstream transducer of TGF-β signaling.[2] Consequently, the transcription of TGF-β target genes, including the immune checkpoint ligand PD-L1, is downregulated.[3] This ultimately sensitizes cancer cells to T-cell-mediated killing.
References
- 1. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
GLPG0187: A Technical Guide to its RGD-Binding Integrin Subtype Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GLPG0187, a broad-spectrum antagonist of RGD-binding integrins. It details the specific integrin subtypes targeted by this small molecule inhibitor, presents quantitative binding data, outlines key experimental methodologies for its characterization, and visualizes its mechanism of action through signaling and workflow diagrams.
Introduction to this compound and its Therapeutic Potential
This compound is a small molecule containing an Arg-Gly-Asp (RGD) motif, which enables it to competitively bind to and inhibit a specific subset of integrin receptors.[1] Integrins are a family of transmembrane heterodimeric proteins that play a crucial role in cell-matrix and cell-cell interactions, influencing cellular processes such as adhesion, migration, proliferation, and survival. Several RGD-binding integrins are known to be overexpressed in various pathological conditions, including cancer, making them attractive therapeutic targets. This compound has been investigated for its potential antineoplastic activity, with studies demonstrating its ability to inhibit tumor growth and metastasis in preclinical models.[2][3]
RGD-Binding Integrin Subtypes Targeted by this compound
This compound exhibits a broad-spectrum inhibitory profile, targeting multiple RGD-binding integrin subtypes with high affinity. The primary targets of this compound are the αv-class of integrins, as well as the α5β1 integrin. Specifically, the compound has been shown to bind to αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][4][5] Some evidence also suggests its activity against αvβ8.[1] This multi-target profile allows this compound to interfere with a wide range of cancer-related processes.
Quantitative Binding Affinity of this compound
The inhibitory potency of this compound against its target integrins has been quantified using in vitro solid-phase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the nanomolar affinity of this compound for several RGD-binding integrin receptors.
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3[1][2] |
| αvβ3 | 3.7[1][2] |
| αvβ5 | 2.0[1][2] |
| αvβ6 | 1.4[1][2] |
| α5β1 | 7.7[1][2] |
| αvβ8 | 1.2[1] |
Mechanism of Action: Inhibition of TGF-β Signaling
One of the key mechanisms through which this compound exerts its anti-tumor effects is by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway.[6] Certain integrins, particularly αvβ6, play a critical role in the activation of latent TGF-β.[6] By blocking these integrins, this compound prevents the conversion of latent TGF-β to its active form.[5][7] This, in turn, inhibits the downstream signaling cascade involving SMAD transcription factors, which are implicated in processes such as epithelial-mesenchymal transition (EMT), immunosuppression, and cell proliferation.[6][7]
Key Experimental Protocols
The following sections detail the methodologies used to characterize the effects of this compound on cancer cells.
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of cancer cells to a substrate, a critical step in metastasis.
Protocol:
-
Human colorectal cancer cells (e.g., HCT116WT and HCT116 p53-/-) are seeded in a 12-well plate at a density of 100,000 cells per well.[6]
-
The cells are allowed to adhere for 24 hours.[6]
-
Cells are then treated with either a vehicle control (DMSO) or varying concentrations of this compound (e.g., 0.125 µM and 2.0 µM).[6]
-
After a 24-hour incubation period, the wells are imaged using phase-contrast microscopy to observe cell detachment.[6]
-
A cell death marker, such as ethidium (B1194527) homodimer, can be added to assess cytotoxicity.[6]
Western Blot Analysis of TGF-β Signaling
This technique is used to quantify the levels of key proteins in the TGF-β signaling pathway, such as phosphorylated SMAD2 (pSMAD2), to confirm the inhibitory effect of this compound.
Protocol:
-
HCT116 p53-/- cells are plated in a 6-well plate at a density of 500,000 cells per well and allowed to adhere overnight.[7]
-
Cells are treated with varying doses of this compound (e.g., 1 µM, 2 µM, 4 µM, 6 µM, and 8 µM) for 24 hours.[5][7]
-
In some experiments, cells are pre-treated with this compound before the addition of latent TGF-β to assess the rescue of signaling.[6]
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against pSMAD2 and a loading control (e.g., RAN).[5][7]
-
The membrane is then incubated with a secondary antibody, and the protein bands are visualized and quantified.
Conclusion
This compound is a potent, broad-spectrum antagonist of RGD-binding integrins with a well-defined inhibitory profile. Its ability to target multiple integrin subtypes and consequently inhibit key signaling pathways, such as the TGF-β cascade, underscores its therapeutic potential in oncology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic capabilities of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Integrin | TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
GLPG0187: A Broad-Spectrum Integrin Antagonist for Glioblastoma Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, characterized by aggressive tumor growth, diffuse infiltration into the brain parenchyma, and a high rate of recurrence. The tumor microenvironment, rich in extracellular matrix (ECM) components, plays a crucial role in GBM progression, with integrin-mediated signaling emerging as a key driver of invasion and angiogenesis. GLPG0187, a potent, broad-spectrum small molecule antagonist of RGD-binding integrins, presents a compelling therapeutic strategy to disrupt these pathological processes. This document provides a comprehensive technical overview of the preclinical rationale and clinical development of this compound for the potential treatment of glioblastoma, summarizing available data, outlining experimental methodologies, and visualizing key pathways and workflows.
Introduction to this compound
This compound is a small molecule integrin receptor antagonist (IRA) that targets a wide range of RGD (Arg-Gly-Asp)-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1.[1][2][3][4] These heterodimeric cell surface receptors are pivotal in mediating cell-ECM and cell-cell interactions, thereby regulating critical cellular processes such as adhesion, migration, proliferation, and survival.[2][3] In the context of glioblastoma, the upregulation of specific integrins on both tumor cells and associated stromal cells is correlated with enhanced tumor progression and poor patient outcomes.[2] By blocking these receptors, this compound aims to inhibit downstream signaling pathways that drive the malignant phenotype of GBM.
Mechanism of Action: Targeting the Integrin Signaling Axis
Integrin activation upon binding to ECM proteins, such as fibronectin and vitronectin, initiates a cascade of intracellular signaling events. Key downstream pathways implicated in glioblastoma pathogenesis include Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and the Transforming Growth Factor-beta (TGF-β) pathway.[1][2][3][5]
Core Signaling Pathways
The binding of this compound to the RGD-binding pocket of targeted integrins competitively inhibits the interaction with their natural ECM ligands. This blockade disrupts the activation of downstream signaling pathways critical for glioma cell invasion and survival.
References
- 1. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. u251 glioblastoma cells: Topics by Science.gov [science.gov]
- 4. glpg.com [glpg.com]
- 5. glpg.com [glpg.com]
Unveiling the In Vivo Potential of GLPG0187: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the in vivo efficacy of GLPG0187, a broad-spectrum integrin receptor antagonist, in various mouse models of cancer. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.
Executive Summary
This compound is a small molecule, non-peptide RGD antagonist that targets several integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1.[1][2] Preclinical studies in mouse xenograft models have demonstrated its potential in inhibiting tumor growth and metastasis, particularly in breast and prostate cancer.[3][4][5] The primary mechanism of action involves the disruption of integrin-mediated signaling, which plays a crucial role in tumor cell adhesion, migration, invasion, and angiogenesis.[1][2][6] Notably, this compound has been shown to interfere with the transforming growth factor-β (TGF-β) signaling pathway, a key driver of cancer progression and metastasis.[1][7] This guide will delve into the quantitative data from these studies, detail the experimental protocols used, and provide visual representations of the underlying biological pathways and experimental workflows.
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from in vivo studies of this compound in mouse models.
Table 1: Efficacy of this compound in a Mouse Model of Breast Cancer Bone Metastasis
| Treatment Group | Dosage | Outcome Measure | Result | Citation |
| Vehicle | - | Bone Metastasis Progression | Baseline | [1] |
| This compound | 100 mg/kg (weekly) | Inhibition of Bone Metastasis Progression | Effective Inhibition | [1] |
| This compound + Zoledronate + Paclitaxel | Not Specified | Inhibition of Bone Metastasis | Superior Activity | [1] |
Table 2: General In Vivo Antitumor Activity of this compound
| Cancer Model | Outcome Measure | Result | Citation |
| Prostate Cancer | de novo formation of bone and visceral metastases | Inhibited | [3][4] |
| Breast Cancer | Progression of bone and visceral metastases | Inhibited | [3][4] |
| Prostate Cancer | Metastatic Tumor Growth | Markedly Reduced | [8] |
| Prostate Cancer | Bone Tumor Burden | Significantly Lower | [8] |
| Prostate Cancer | Number of Bone Metastases/mouse | Significantly Inhibited | [8] |
Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in the literature.
Breast Cancer Bone Metastasis Mouse Model
-
Objective: To evaluate the efficacy of this compound in inhibiting the progression of established bone metastasis in a breast cancer xenograft model.[1]
-
Cell Line: MDA-MB-231 human breast cancer cells.[1]
-
Animal Model: Mouse xenograft model.[1]
-
Procedure:
-
MDA-MB-231 cells are injected into the mice to establish tumors.
-
Once bone metastases are established, mice are randomized into treatment and control groups.
-
The treatment group receives weekly administration of this compound (100 mg/kg).[1] The control group receives a vehicle.
-
In some arms of the study, this compound is administered in combination with standard-of-care agents like the anti-resorptive agent zoledronate and the chemotherapeutic drug paclitaxel.[1][7]
-
Tumor progression and bone metastasis are monitored over time, typically for 6 weeks.[1]
-
-
Endpoint Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the general workflow of the in vivo experiments.
References
- 1. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
GLPG0187: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLPG0187 is a potent, orally bioavailable, small-molecule, broad-spectrum antagonist of RGD-binding integrins. It exhibits high affinity for several integrin subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1. By targeting these key mediators of cell-cell and cell-extracellular matrix (ECM) interactions, this compound has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound, with a focus on the experimental methodologies used for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a non-peptide small molecule with a complex heterocyclic structure. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2S)-3-[[2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid |
| CAS Number | 1320346-97-1 |
| Molecular Formula | C₂₉H₃₇N₇O₅S |
| SMILES | CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NC--INVALID-LINK--NS(=O)(=O)C5=CC=C(C=C5)OC |
| InChI Key | CXHCNOMGODVIKB-VWLOTQADSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 595.71 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble to 10 mM in DMSO |
| Purity | ≥97% (HPLC)[1] |
| Storage | Store at -20°C[1] |
Pharmacological Properties and Mechanism of Action
This compound functions as a competitive antagonist at the RGD-binding site of several integrin receptors.[2][3] Integrins are transmembrane heterodimeric proteins that play a crucial role in cell adhesion, migration, proliferation, and survival. The RGD (Arginine-Glycine-Aspartic acid) motif is a common recognition sequence in ECM proteins like fibronectin, vitronectin, and laminin. By blocking the interaction between integrins and their ligands, this compound disrupts the downstream signaling pathways that promote cancer progression.
Table 3: In Vitro Inhibitory Activity of this compound against RGD-Binding Integrins
| Integrin Subtype | IC₅₀ (nM) |
| αvβ1 | 1.3[2] |
| αvβ3 | 3.7[2] |
| αvβ5 | 2.0[2] |
| αvβ6 | 1.4[2] |
| αvβ8 | 1.2[2] |
| α5β1 | 7.7[2] |
Signaling Pathways
The inhibition of RGD-binding integrins by this compound modulates several downstream signaling pathways critical for cancer cell behavior.
This compound has been shown to inhibit the activation of latent Transforming Growth Factor-beta (TGF-β) by blocking αv integrins.[3][4] This, in turn, suppresses the canonical TGF-β/Smad signaling pathway, which is known to promote epithelial-mesenchymal transition (EMT), immunosuppression, and metastasis.[3][4]
Integrin engagement with the ECM leads to the recruitment and activation of Focal Adhesion Kinase (FAK), a key regulator of cell migration, survival, and proliferation. While direct studies on this compound's effect on FAK are limited, its mechanism of action as an integrin antagonist suggests it would inhibit FAK activation and its downstream signaling.
Integrin-mediated adhesion also influences the activity of Rho family GTPases (e.g., RhoA, Rac1, Cdc42), which are master regulators of the actin cytoskeleton and cell polarity, thereby controlling cell shape and motility. By disrupting integrin-ECM interactions, this compound is expected to modulate Rho GTPase signaling, leading to reduced cell migration and invasion.
Preclinical and Clinical Data
In Vivo Efficacy
This compound has demonstrated anti-tumor and anti-metastatic efficacy in various preclinical cancer models. For example, in a mouse xenograft model of breast cancer, this compound inhibited the progression of bone metastasis.[5]
Table 4: Preclinical In Vivo Administration of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Castrated Male Mice | 10, 30, or 100 mg/kg s.c. twice daily for 4 weeks | Evaluated for effects on bone loss | [2] |
| Castrated Male Mice | 30, 100, or 300 mg/kg oral twice daily for 4 weeks | Evaluated for effects on bone loss | [2] |
| Mouse Xenograft (Breast Cancer) | Not specified | Inhibition of bone metastasis progression | [5] |
Clinical Pharmacokinetics
A Phase I dose-escalation study (NCT01313598) in patients with advanced solid tumors evaluated the safety, tolerability, and pharmacokinetics of this compound administered via continuous intravenous infusion.[6][7]
Table 5: Pharmacokinetic Parameters of this compound in Humans (Continuous IV Infusion)
| Parameter | Value | Reference |
| Distribution Half-life (t½α) | 0.16 hours | [6] |
| Elimination Half-life (t½β) | 3.8 hours | [6] |
| Dose Proportionality | Dose-proportional PK profile observed | [6] |
The study concluded that this compound was well-tolerated but did not show significant single-agent efficacy.[6][7]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
Solid-Phase Integrin Binding Assay
This assay is used to determine the in vitro potency of this compound against various integrin subtypes.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Integrin Antagonist GLPG0187: A Technical Overview of Preclinical and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, small-molecule, broad-spectrum antagonist of several RGD-motif binding integrin receptors.[1][2] Integrins are transmembrane glycoproteins that play a crucial role in cell adhesion, migration, and signaling.[3][4] Their dysregulation is frequently associated with cancer progression, making them an attractive target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, experimental validation, and early clinical evaluation.
Preclinical Development
Mechanism of Action
This compound functions as an integrin receptor antagonist (IRA) by binding to and blocking the activity of at least six RGD-integrin receptor subtypes: αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1.[1][7] This inhibition disrupts cell-cell and cell-matrix interactions, which are critical for processes such as angiogenesis and tumor metastasis.[1][3] A key aspect of this compound's mechanism is its ability to inhibit the activation of Transforming Growth Factor-beta (TGF-β), a cytokine that plays a complex role in the tumor microenvironment.[3][7] By preventing the conversion of latent TGF-β to its active form, this compound can modulate the immune response and potentially overcome immune evasion by cancer cells.[3][7]
The proposed signaling pathway for this compound's activity is illustrated below:
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GLPG0187 in In Vitro Cell Culture
Introduction
GLPG0187 is a potent, broad-spectrum, non-peptide antagonist of Arg-Gly-Asp (RGD) binding integrins.[1] It demonstrates high affinity for several integrin subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[2][3] Integrins are transmembrane receptors crucial for cell adhesion, migration, proliferation, and signaling.[1] In the context of oncology, specific integrins are overexpressed on tumor and endothelial cells, playing a key role in tumor growth, angiogenesis, and metastasis.[1][4]
This compound's primary mechanism of action involves the inhibition of integrin-mediated activation of latent transforming growth factor-beta (TGF-β).[2][5] By blocking this activation, this compound disrupts the downstream TGF-β/SMAD signaling pathway, which is implicated in immune evasion.[2][5] This leads to a reduction in the expression of immune checkpoint proteins like PD-L1 on cancer cells, thereby sensitizing them to T-cell-mediated killing.[5][6] While this compound shows minimal direct cytotoxicity to some cancer cells, its ability to modulate the tumor microenvironment makes it a compound of interest for immunotherapy combinations.[2][7][8]
These application notes provide detailed protocols for in vitro studies using this compound to investigate its effects on cancer cell adhesion, signaling, and susceptibility to immune cell-mediated cytotoxicity.
Data Presentation
Table 1: this compound Inhibitory Activity (IC50) on RGD Integrin Receptors
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3 |
| αvβ3 | 3.7 |
| αvβ5 | 2.0 |
| αvβ6 | 1.4 |
| αvβ8 | 1.2 |
| α5β1 | 7.7 |
| Data sourced from solid-phase assays.[9] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay Type | Concentrations Tested | Observed Effect |
| HCT116 (WT & p53-/-) | Direct Cytotoxicity | 0.5 µM - 2 µM | Minimal cytotoxic effect observed.[3][5] |
| HCT116 & TALL-104 | Co-culture Cytotoxicity | 0.125 µM - 2 µM | Dose-dependent increase in T-cell killing of cancer cells.[5] |
| HCT116 (WT & p53-/-) | Cell Adhesion | 0.125 µM & 2.0 µM | Induced loss of cell adhesion and cell separation from the plate.[5] |
| HCT116 p53-/- | Western Blot (pSMAD2) | 1 µM - 8 µM | Dose-dependent reduction in phospho-SMAD2 levels.[3] |
| HCT116 (WT & p53-/-) | Western Blot (PD-L1) | 0.125 µM & 2 µM | A low dose (0.125 µM) reduced TGF-β-induced PD-L1 expression.[5] |
| PC-3M-Pro4/luc | Migration Assay | Not Specified | Dose-dependent reduction in tumor cell migration.[9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits integrins, preventing TGF-β activation and downstream SMAD signaling.
Caption: Experimental workflow for a cancer and immune cell co-culture assay with this compound.
Experimental Protocols
General Cell Culture and Maintenance
This protocol is a general guideline and should be optimized for specific cell lines.
-
Cell Lines:
-
Human colorectal carcinoma: HCT116 (WT and p53-/-)
-
Human T-cell lymphoblasts: TALL-104
-
-
Culture Media:
-
HCT116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
TALL-104: Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS, 1% Penicillin-Streptomycin, and appropriate cytokines (e.g., IL-2) as required.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculturing:
-
HCT116 (adherent): Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed at the desired density.
-
TALL-104 (suspension): Split the culture every 2-3 days by diluting the cell suspension with fresh medium to maintain optimal cell density.
-
Cancer and Immune Cell Co-culture Cytotoxicity Assay
This assay assesses the ability of this compound to enhance T-cell-mediated killing of cancer cells.[3][5]
-
Materials:
-
Procedure:
-
Labeling (Optional but Recommended):
-
Plating Cancer Cells: Seed the labeled (or unlabeled) HCT116 cells into a multi-well plate (e.g., 10,000 cells/well for a 48-well plate) and allow them to adhere overnight in the incubator.[3]
-
Co-culture Setup:
-
Add labeled (or unlabeled) TALL-104 cells to the wells containing HCT116 cells, typically at a 1:1 effector-to-target ratio.[3]
-
Include control wells: HCT116 alone, TALL-104 alone, and co-culture without treatment.
-
-
Treatment:
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Analysis:
-
Fluorescence Microscopy: Add a dead cell stain (e.g., Ethidium Homodimer-1) to all wells.[5] Capture images using a fluorescence microscope with appropriate filters for blue (cancer cells), green (immune cells), and red (dead cells). A decrease in blue cells and an increase in red-stained cells in the co-culture + this compound wells indicate enhanced killing.[2]
-
Flow Cytometry: Gently collect all cells (including supernatant). Analyze the cell populations based on their fluorescent labels to quantify the percentage of viable and dead cancer cells (Blue+/Red- vs. Blue+/Red+).
-
-
Cell Adhesion Assay
This protocol determines the effect of this compound on the adhesive properties of cancer cells.[5]
-
Materials:
-
HCT116 cells
-
12-well tissue culture plate
-
This compound and vehicle control (DMSO)
-
Phase-contrast microscope
-
-
Procedure:
-
Plate HCT116 cells in a 12-well plate at a density of 100,000 cells per well.[5]
-
Allow cells to adhere for 24 hours in the incubator.[5]
-
Treat the cells with this compound (e.g., 0.125 µM and 2.0 µM) or an equivalent volume of DMSO vehicle control.[5]
-
Incubate for an additional 24 hours.
-
Observe and capture images of the cells using a phase-contrast microscope. Look for evidence of cell rounding, detachment, and clumping in the this compound-treated wells compared to the control wells.[5][9]
-
Western Blot for Signaling Pathway Analysis
This protocol is used to measure changes in protein expression and phosphorylation (e.g., pSMAD2, PD-L1) following this compound treatment.[3][5]
-
Materials:
-
HCT116 cells
-
6-well tissue culture plates
-
This compound and vehicle control (DMSO)
-
Recombinant latent TGF-β (optional, for pathway stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSMAD2, anti-PD-L1, anti-RAN or anti-β-actin (loading control).[3][5]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates (e.g., 500,000 cells/well) and allow them to adhere overnight.[5]
-
Pre-treat the cells with this compound (e.g., 0.125 µM, 2 µM) or vehicle for 24 hours.[5]
-
(Optional) To investigate the inhibition of an activated pathway, treat the cells with 10 ng/mL of latent TGF-β for an additional 24 hours.[5]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze band intensity relative to the loading control.
-
References
- 1. Facebook [cancer.gov]
- 2. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Using GLPG0187 in a co-culture assay with HCT116 and TALL-104 cells
Application Note and Protocol
Topic: Evaluating the Immuno-Modulatory Effects of GLPG0187 in a Co-culture Assay with HCT116 and TALL-104 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for an in vitro co-culture assay to investigate the effects of this compound, a broad-spectrum integrin inhibitor, on the interaction between human colorectal cancer cells (HCT116) and cytotoxic T-lymphocytes (TALL-104). This compound is known to block multiple integrin receptors, which can inhibit the activation of TGF-β signaling.[1][2] The subsequent reduction in TGF-β signaling has been shown to decrease the expression of the immune checkpoint protein PD-L1 on cancer cells, potentially making them more susceptible to immune-mediated killing.[1][3] This protocol describes the methodology for co-culturing HCT116 and TALL-104 cells, treatment with this compound, and subsequent analysis of cancer cell viability and key signaling protein expression. The assay is designed to quantify the ability of this compound to enhance T-cell-mediated cytotoxicity against colorectal cancer cells.
Background
This compound is a small molecule integrin receptor antagonist that binds to several RGD-motif integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. These integrins play a crucial role in cell adhesion, migration, and signaling. Notably, the αvβ6 integrin is predominantly found on tumor cells and is involved in activating latent TGF-β.[1] By inhibiting this activation, this compound can disrupt downstream TGF-β signaling, which is a known mechanism of immune evasion used by cancer cells.[1]
-
HCT116 is a well-characterized human colorectal carcinoma cell line with an epithelial-like morphology.[4][5] These cells are known to express TGF-β, making them a suitable model for studying inhibitors of this pathway.[6]
-
TALL-104 is an IL-2 dependent human leukemic T-cell line that exhibits non-MHC-restricted cytotoxicity against a wide range of tumor cells, mimicking the function of cytotoxic T-lymphocytes and natural killer cells.[7][8][9]
The co-culture of HCT116 and TALL-104 cells provides a robust model system to evaluate how this compound modulates tumor-immune cell interactions. Studies have shown that while this compound has minimal direct cytotoxic effect on HCT116 cells, it significantly enhances their killing by TALL-104 cells in a dose-dependent manner.[1][2][10]
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action
The diagram below illustrates the hypothesized signaling pathway through which this compound enhances T-cell-mediated cytotoxicity. This compound inhibits integrins on the HCT116 cell surface, preventing the activation of latent TGF-β. This leads to reduced SMAD phosphorylation and a subsequent decrease in PD-L1 expression, thereby unmasking the cancer cells for recognition and elimination by TALL-104 cytotoxic T-cells.
Experimental Workflow
The following diagram outlines the major steps of the experimental protocol, from cell preparation to data analysis.
Materials and Reagents
| Reagent | Vendor & Catalog # (Example) |
| Cell Lines | |
| HCT116 | ATCC, CCL-247 |
| TALL-104 | ATCC, CRL-11386 |
| Media & Supplements | |
| McCoy's 5A Medium | ATCC, 30-2007 |
| RPMI-1640 Medium | ATCC, 30-2001 |
| Fetal Bovine Serum (FBS) | ATCC, 30-2020 |
| Recombinant Human IL-2 | Miltenyi Biotec, 130-097-744 |
| Penicillin-Streptomycin | Thermo Fisher, 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher, 25200056 |
| Compounds & Dyes | |
| This compound | MedChemExpress, HY-15878 |
| DMSO (Vehicle) | Sigma-Aldrich, D2650 |
| CellTracker™ Green CMFDA Dye | Thermo Fisher, C7025 |
| Propidium Iodide (PI) | Thermo Fisher, P1304MP |
| Buffers & Other Reagents | |
| DPBS, no calcium, no magnesium | Thermo Fisher, 14190144 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher, 89900 |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher, 78440 |
| BCA Protein Assay Kit | Thermo Fisher, 23225 |
| Antibodies (for Western Blot) | |
| Anti-PD-L1 Antibody | Cell Signaling Technology |
| Anti-phospho-SMAD2 Antibody | Cell Signaling Technology |
| Anti-GAPDH or β-Actin Antibody | Cell Signaling Technology |
Experimental Protocols
Cell Culture and Maintenance
HCT116 Cells:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency. Detach cells using Trypsin-EDTA.
TALL-104 Cells:
-
Culture TALL-104 cells in RPMI-1640 medium supplemented with 20% FBS, 1% Penicillin-Streptomycin, and recombinant human IL-2.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
These are suspension cells. Maintain cell density between 4 x 10⁵ and 1 x 10⁶ cells/mL by adding fresh medium every 2-3 days.
Co-Culture Assay Protocol
This protocol is adapted for a 12-well plate format.
Day 1: Plating HCT116 Cells
-
Prepare a working solution of CellTracker™ Green CMFDA dye according to the manufacturer's protocol.
-
Label HCT116 cells by incubating them with the CMFDA dye. Wash the cells three times with PBS to remove excess dye.[11]
-
Resuspend the labeled HCT116 cells in complete McCoy's 5A medium.
-
Seed 50,000 labeled HCT116 cells per well in a 12-well plate.[1]
-
Incubate overnight at 37°C with 5% CO₂ to allow cells to adhere.
Day 2: Co-culture and Treatment
-
Prepare this compound stock solution in DMSO and dilute to desired final concentrations (e.g., 0.125 µM, 0.5 µM, 2.0 µM, 4.0 µM) in HCT116 culture medium.[1][11] Prepare a vehicle control using the same final concentration of DMSO.
-
Count TALL-104 cells and resuspend them in HCT116 culture medium.
-
Add 100,000 TALL-104 cells to the appropriate wells containing the adhered HCT116 cells (Effector:Target ratio of 2:1).[1]
-
Set up control wells:
-
HCT116 cells + Vehicle
-
HCT116 cells + this compound (highest concentration)
-
HCT116 cells + TALL-104 cells + Vehicle
-
-
Add the this compound dilutions and vehicle control to the corresponding wells.
-
Incubate the co-culture plate for 24 hours at 37°C with 5% CO₂.[1]
Data Acquisition by Flow Cytometry
Day 3: Analysis
-
Carefully collect the culture medium (containing suspension TALL-104 cells and any detached HCT116 cells) from each well into flow cytometry tubes.
-
Wash each well with 200 µL of PBS and add this to the respective tubes.
-
Trypsinize the remaining adherent HCT116 cells in each well and add them to the corresponding tubes to ensure all cells are collected.
-
Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 200 µL of cold Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).
-
Add Propidium Iodide (PI) to each tube to a final concentration of 1-2 µg/mL to stain for dead cells.
-
Analyze the samples on a flow cytometer immediately.
-
Gating Strategy:
-
Gate on the total cell population using Forward Scatter (FSC) and Side Scatter (SSC).
-
Gate on the CMFDA-positive population to isolate HCT116 cells.
-
Within the CMFDA-positive gate, quantify the percentage of PI-positive cells. This represents the percentage of dead HCT116 cells.
-
Western Blot Protocol
-
Set up a parallel experiment in 6-well plates for sufficient protein yield.
-
After the 24-hour treatment, lyse the HCT116 cells directly in the wells using RIPA buffer containing protease and phosphatase inhibitors. Scrape and collect the lysate.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.
-
Probe the membrane with primary antibodies against PD-L1, pSMAD2, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
Data Presentation and Expected Results
Quantitative Data Summary
The results from the flow cytometry and Western blot analysis can be summarized in tables for clear comparison.
Table 1: Effect of this compound on HCT116 Viability in Co-culture with TALL-104 Cells (Example Data)
| Treatment Group | This compound Conc. (µM) | % Dead HCT116 Cells (CMFDA+/PI+) |
|---|---|---|
| HCT116 Alone | Vehicle | 4.5 ± 0.8% |
| HCT116 Alone | 4.0 | 6.2 ± 1.1% |
| HCT116 + TALL-104 | Vehicle | 15.3 ± 2.1% |
| HCT116 + TALL-104 | 0.125 | 25.8 ± 3.5% |
| HCT116 + TALL-104 | 0.5 | 38.1 ± 4.2% |
| HCT116 + TALL-104 | 2.0 | 55.6 ± 5.9% |
| HCT116 + TALL-104 | 4.0 | 51.3 ± 6.2%* |
Note: High concentrations of this compound (>2 µM) may show some toxicity to TALL-104 cells, potentially reducing killing efficiency.[1]
Table 2: Relative Protein Expression in HCT116 Cells after this compound Treatment (Example Data from Densitometry)
| Treatment Group | This compound Conc. (µM) | pSMAD2 / GAPDH (Fold Change) | PD-L1 / GAPDH (Fold Change) |
|---|---|---|---|
| HCT116 + TALL-104 | Vehicle | 1.00 | 1.00 |
| HCT116 + TALL-104 | 0.125 | 0.65 | 0.71 |
| HCT116 + TALL-104 | 2.0 | 0.31 | 0.45 |
Interpretation of Results
-
Enhanced Cytotoxicity: A dose-dependent increase in the percentage of dead HCT116 cells is expected in the co-cultures treated with this compound compared to the vehicle control.[1][11] This indicates that this compound sensitizes the cancer cells to T-cell-mediated killing.
-
Minimal Direct Toxicity: this compound alone should show minimal direct cytotoxicity to HCT116 cells.[2][11]
-
Target Engagement: A dose-dependent decrease in the expression of phosphorylated SMAD2 and cell-surface PD-L1 in HCT116 cells is anticipated, confirming the proposed mechanism of action.[1][2]
References
- 1. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 5. HCT116 cells - Wikipedia [en.wikipedia.org]
- 6. accegen.com [accegen.com]
- 7. Interactions of the allogeneic effector leukemic T cell line, TALL-104, with human malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Interactions of the allogeneic effector leukemic T cell line, TALL-104, with human malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. e-century.us [e-century.us]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated SMAD2 Levels Following GLPG0187 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, broad-spectrum inhibitor of RGD-motif binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1] A key function of several of these integrins, particularly αv integrins, is the activation of latent Transforming Growth Factor-beta (TGF-β).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. Upon activation, TGF-β binds to its receptor, leading to the phosphorylation of downstream signaling molecules SMAD2 and SMAD3.[1] These phosphorylated SMADs (pSMADs) then translocate to the nucleus to regulate gene expression.
By blocking integrin-mediated activation of TGF-β, this compound effectively inhibits the downstream signaling cascade, including the phosphorylation of SMAD2.[1] This application note provides a detailed protocol for the analysis of phosphorylated SMAD2 (pSMAD2) levels by Western blot in cells treated with this compound, offering a method to quantify the inhibitory activity of the compound on the TGF-β pathway.
Signaling Pathway and Point of Intervention
The diagram below illustrates the canonical TGF-β/SMAD signaling pathway. This compound intervenes at the initial step by preventing the integrin-mediated activation of latent TGF-β, thereby blocking the entire downstream cascade that leads to the phosphorylation of SMAD2.
Experimental Protocol
This protocol details the methodology for performing a Western blot analysis to measure pSMAD2 levels in HCT116 p53-/- cells following treatment with this compound.[1]
1. Cell Culture and Treatment:
-
Seed 500,000 HCT116 p53-/- cells per well in a 6-well plate containing 2 mL of appropriate growth medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with increasing concentrations of this compound (e.g., 1 µM, 2 µM, 4 µM, 6 µM, 8 µM) and a vehicle control (DMSO).
-
Incubate the cells for 24 hours post-treatment.
2. Protein Extraction (Cell Lysis):
-
After incubation, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new clean tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel to separate proteins by size according to the manufacturer’s instructions.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD2 (e.g., Cell Signaling Technology, cat #3108) overnight at 4°C with gentle agitation. A recommended dilution is 1:1000 in 5% BSA in TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
To ensure equal protein loading, probe the membrane with an antibody for a loading control protein, such as RAN (e.g., BD Biosciences, cat #610341) or GAPDH.
4. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer’s instructions.
-
Incubate the membrane with the substrate and capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the pSMAD2 band intensity to the intensity of the corresponding loading control band.
Experimental Workflow Diagram
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on pSMAD2 levels in HCT116 p53-/- cells after 24 hours of treatment. Data is presented as the relative band intensity of pSMAD2 normalized to the RAN loading control, with the vehicle-treated control set to 1.00. (Data estimated from Western blot images presented in Am J Cancer Res 2023;13(7):2878-2885).[1]
| This compound Concentration (µM) | Relative pSMAD2 Levels (Normalized to RAN) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1.00 | 0 |
| 1.0 | 0.85 | 15 |
| 2.0 | 0.60 | 40 |
| 4.0 | 0.35 | 65 |
| 6.0 | 0.15 | 85 |
| 8.0 | < 0.05 | > 95 |
Conclusion
This compound demonstrates a clear dose-dependent inhibition of SMAD2 phosphorylation in HCT116 p53-/- cells.[1] The provided Western blot protocol is a reliable method for assessing the biological activity of this compound on the TGF-β signaling pathway. This assay can be utilized in drug development and cancer research settings to quantify the potency of this compound and similar compounds that target integrin-mediated TGF-β activation.
References
Application Notes and Protocols for Cell Adhesion Assay Using GLPG0187
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, broad-spectrum antagonist of several RGD-motif binding integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2][3][4] Integrins are transmembrane glycoproteins that play a crucial role in cell adhesion, migration, proliferation, and signal transduction.[2][5] By blocking the interaction between integrins and their extracellular matrix (ECM) ligands, this compound can effectively inhibit cell adhesion and downstream signaling pathways. A key mechanism of action for this compound is the prevention of latent Transforming Growth Factor-beta (TGF-β) activation, which is often mediated by αv integrins.[6] This inhibition of TGF-β activation subsequently suppresses the canonical SMAD signaling pathway, which is involved in various cellular processes, including immune evasion in cancer.[5][7]
These application notes provide detailed protocols for performing a cell adhesion assay using this compound to assess its inhibitory effects on cell-matrix interactions. The provided methodologies are adaptable for various cell types and research questions.
Data Presentation
Table 1: Inhibitory Activity of this compound on Various Integrin Receptors
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3[1] |
| αvβ3 | 3.7[1] |
| αvβ5 | 2.0[1] |
| αvβ6 | 1.4[1] |
| α5β1 | 7.7[1] |
| αvβ8 | 1.2[1] |
Table 2: Example Data from a Cell Adhesion Assay with this compound
This table presents hypothetical data based on published observations where this compound was shown to decrease cell adhesion.[8] The data is presented as a percentage of adherent cells relative to a vehicle control (DMSO).
| Treatment | Concentration (µM) | Cell Adhesion (%) | Standard Deviation |
| Vehicle Control (DMSO) | - | 100 | ± 5.2 |
| This compound | 0.125 | 65 | ± 4.8 |
| This compound | 0.5 | 42 | ± 3.9 |
| This compound | 2.0 | 25 | ± 3.1 |
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound in the context of TGF-β/SMAD signaling.
Caption: this compound inhibits the activation of TGF-β by blocking its binding to αv integrin receptors.
Experimental Protocols
Protocol 1: Crystal Violet-Based Cell Adhesion Assay
This protocol provides a quantitative method to assess cell adhesion by staining adherent cells with crystal violet.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin, Collagen, Laminin)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium (appropriate for the cell line)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol (B129727) (100%, cooled to -20°C)
-
Solubilization buffer (e.g., 1% SDS in water)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS).
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the wells twice with PBS to remove any unbound ECM protein.
-
-
Blocking:
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Seeding and Treatment:
-
Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the treated cell suspension to each well of the coated 96-well plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells twice with PBS to remove non-adherent cells. Be careful not to dislodge the adherent cells.
-
-
Fixation and Staining:
-
Fix the adherent cells by adding 100 µL of ice-cold 100% methanol to each well and incubate for 10 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
-
Quantification:
-
Allow the plate to dry completely.
-
Solubilize the stain by adding 100 µL of a solubilization buffer to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Fluorescence-Based Cell Adhesion Assay
This protocol offers a more sensitive method for quantifying cell adhesion using a fluorescent dye.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Extracellular matrix protein
-
PBS
-
BSA
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Fluorescent cell stain (e.g., Calcein-AM)
-
Fluorescence microplate reader
Procedure:
-
Plate Coating and Blocking:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Cell Labeling:
-
Harvest cells and resuspend them in serum-free medium.
-
Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend them in serum-free medium at 1 x 10^5 cells/mL.
-
-
Cell Seeding and Treatment:
-
Pre-treat the labeled cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the treated cell suspension to each well of the coated 96-well plate.
-
Include control wells with a known number of labeled cells to generate a standard curve.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS or cell culture medium to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
Calculate the number of adherent cells based on the standard curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell adhesion assay using this compound.
Caption: General workflow for performing a cell adhesion assay with this compound.
References
- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 4. Facebook [cancer.gov]
- 5. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of GLPG0187 Stock Solution for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of GLPG0187, a potent, broad-spectrum integrin antagonist, for use in cell-based assays. This compound has been identified as an inhibitor of multiple αv integrin subtypes, playing a crucial role in processes such as angiogenesis and tumor metastasis.[1][2][3] Accurate and consistent preparation of the stock solution is critical for obtaining reproducible results in downstream cellular experiments. This guide outlines the necessary materials, a step-by-step procedure, and proper storage conditions. Additionally, it includes a summary of the physicochemical properties of this compound and a diagram of its targeted signaling pathway.
Physicochemical Properties and Solubility
This compound is a small molecule with the following properties:
| Property | Value | Source |
| Molecular Weight | 595.71 g/mol | [1][4] |
| Chemical Formula | C₂₉H₃₇N₇O₅S | [1][3] |
| CAS Number | 1320346-97-1 | [1] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥97% | [1] |
| Solubility | Soluble in DMSO to 10 mM.[1] Some sources indicate solubility in DMSO up to 12.5 mg/mL (20.98 mM) with ultrasonication and warming.[5][6] Insoluble in water.[5] | [1][5][6] |
Mechanism of Action and Signaling Pathway
This compound is a broad-spectrum antagonist of integrin receptors, with inhibitory activity against αvβ1, αvβ3, αvβ5, αvβ6, and α5β1 integrins.[2][4] These integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. A key signaling pathway affected by this compound is the Transforming Growth Factor-beta (TGF-β) pathway. Certain integrins, such as αvβ6, can activate latent TGF-β.[7][8] By inhibiting these integrins, this compound prevents the activation of TGF-β, thereby suppressing downstream SMAD signaling, which is involved in processes like epithelial-mesenchymal transition (EMT) and immune evasion in cancer.[7][9][10]
References
- 1. rndsystems.com [rndsystems.com]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. Glpg-0187 | C29H37N7O5S | CID 53340771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: GLPG0187 Treatment of Human Small Airway Epithelial (HSAE) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, broad-spectrum antagonist of RGD-binding integrin receptors, demonstrating high affinity for several integrins including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] These integrins play crucial roles in cell adhesion, signaling, and extracellular matrix interactions. In the context of human small airway epithelial (HSAE) cells, the modulation of integrin signaling by this compound has been shown to have significant biological effects, including the inhibition of viral entry.[1][3][4][5][6][7] These application notes provide an overview of the effects of this compound on HSAE cells and detailed protocols for its use in in-vitro studies.
Data Presentation
Table 1: Dose-Dependent Inhibition of SARS-CoV-2 Pseudovirus (D614G variant) Infection in HSAE Cells by this compound
| This compound Concentration | Treatment Time | Infection Time | Inhibition of Viral Infection |
| 20 nM | 2 hours | 24 hours | Dose-dependent inhibition observed[1][4][6] |
| 100 nM | 2 hours | 24 hours | Dose-dependent inhibition observed[1][4][6] |
| 200 nM | 2 hours | 24 hours | Dose-dependent inhibition observed[1][4][6] |
| 1 µM | 2 hours | 24 hours | Significant inhibition[1][4][6] |
Table 2: Enhanced Inhibition of SARS-CoV-2 Pseudovirus (D614G variant) Infection with Combination Treatment in HSAE Cells
| Treatment | Concentration | Pre-treatment Time | Additional Treatment | Inhibition of Viral Infection |
| VS-6766 (MEK inhibitor) | 5 µM | 24 hours | - | Inhibition observed[1] |
| This compound | 1 µM | 3 hours | - | Inhibition observed[1] |
| Combination | 5 µM VS-6766 | 24 hours | 1 µM this compound for an additional 3 hours | Enhanced inhibition compared to single-agent treatment[1] |
Signaling Pathways
This compound functions by blocking RGD-binding integrins.[1] In the context of viral infection, some viruses, like SARS-CoV-2, possess an RGD motif on their spike protein that can bind to these integrins, facilitating viral entry into host cells.[1] By competitively binding to these integrins, this compound can block this interaction and inhibit viral infection.[1]
Furthermore, RGD-binding integrins are key regulators in the activation of latent transforming growth factor-beta (TGF-β).[1][3] Inhibition of these integrins by this compound can therefore also modulate TGF-β signaling pathways, which are implicated in a variety of cellular processes including inflammation and fibrosis.[1]
Experimental Protocols
Protocol 1: In-vitro Inhibition of Viral Infection in HSAE Cells
This protocol details the steps to assess the inhibitory effect of this compound on viral infection in HSAE cells using a pseudovirus model.
Materials:
-
Human Small Airway Epithelial (HSAE) cells
-
Appropriate cell culture medium and supplements
-
This compound (Galapagos NV)
-
SARS-CoV-2 pseudoviruses (or other relevant viruses)
-
Polybrene
-
12-well plates
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HSAE cells in appropriate medium until they reach the desired confluency for the experiment.
-
Seeding: Seed the HSAE cells in a 12-well plate at a suitable density.
-
Pre-treatment:
-
Prepare different concentrations of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing this compound.
-
Incubate the cells for 2 to 3 hours.[1]
-
-
Infection:
-
Prepare the pseudovirus inoculum in medium containing 8 μg/ml polybrene.
-
Add the inoculum to the pre-treated cells.
-
Centrifuge the plates at 931 x g for 2 hours at 30°C (spin-infection).[1]
-
-
Incubation: After spin-infection, incubate the cells for 20 to 24 hours.[1]
-
Analysis:
-
Harvest the cells by trypsinization.
-
Analyze the percentage of infected cells (e.g., expressing a fluorescent reporter like ZsGreen) using a flow cytometer.[1]
-
Protocol 2: Combination Treatment with a MEK Inhibitor
This protocol is an extension of Protocol 1 to evaluate the synergistic or additive effects of this compound with a MEK inhibitor like VS-6766.
Procedure:
-
Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1.
-
Pre-treatment with MEK inhibitor:
-
Treat the cells with the MEK inhibitor (e.g., 5 µM VS-6766) and incubate for 24 hours.[1]
-
-
Co-treatment with this compound:
-
For the combination treatment group, add this compound (e.g., 1 µM) to the medium already containing the MEK inhibitor.
-
Incubate for an additional 3 hours.[1]
-
-
Infection, Incubation, and Analysis: Follow steps 4, 5, and 6 from Protocol 1.
Conclusion
This compound is a valuable research tool for studying the role of integrins in the physiology and pathology of human small airway epithelial cells. The provided protocols offer a framework for investigating its potential therapeutic applications, particularly in the context of respiratory viral infections. The ability of this compound to modulate both viral entry and key signaling pathways like TGF-β highlights its potential for broader applications in respiratory diseases.
References
- 1. Integrin/TGF-β1 inhibitor GLPG-0187 blocks SARS-CoV-2 Delta and Omicron pseudovirus infection of airway epithelial cells which could attenuate disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Integrin/TGF-β1 inhibitor GLPG-0187 blocks SARS-CoV-2 Delta and Omicron pseudovirus infection of airway epithelial cells which could attenuate disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medrxiv.org [medrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Integrin/TGF-β1 Inhibitor GLPG-0187 Blocks SARS-CoV-2 Delta and Omicron Pseudovirus Infection of Airway Epithelial Cells In Vitro, Which Could Attenuate Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Anti-Proliferative Effect of GLPG0187 Using the MTS Assay
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the in vitro effect of GLPG0187, a broad-spectrum integrin antagonist, on the proliferation of cancer cells using a colorimetric MTS assay. This compound is known to inhibit several RGD-motif binding integrins, which play a crucial role in tumor growth, angiogenesis, and metastasis.[1] By blocking these integrins, this compound can interfere with downstream signaling pathways, including the Transforming Growth Factor-beta (TGF-β) pathway, ultimately leading to a reduction in cell proliferation. The MTS assay offers a sensitive and high-throughput method to quantify viable cells, providing valuable data for evaluating the dose-dependent efficacy of this compound.
Introduction
This compound is a potent small molecule antagonist of several integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[2] These transmembrane receptors are pivotal in cell adhesion, migration, and signaling, and their upregulation is frequently observed in various cancers. A key mechanism of action for this compound involves the inhibition of the activation of TGF-β, a cytokine that regulates numerous cellular processes, including proliferation.[3] By preventing the conversion of latent TGF-β to its active form, this compound disrupts the downstream SMAD signaling cascade. This disruption leads to the altered expression of cell cycle regulatory proteins, such as the upregulation of cyclin-dependent kinase (CDK) inhibitors like p15 (B1577198) and p21, and the downregulation of pro-proliferative factors like c-myc, resulting in cell cycle arrest and a decrease in cell proliferation.[4][5][6]
The MTS assay is a quantitative colorimetric method to measure cell viability and proliferation. The assay utilizes a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), which is reduced by metabolically active cells into a soluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells in the culture and can be quantified by measuring the absorbance at 490-500 nm. This application note provides a step-by-step protocol for utilizing the MTS assay to determine the dose-dependent anti-proliferative effects of this compound on a solid tumor cell line.
Signaling Pathway of this compound in Suppressing Cell Proliferation
The following diagram illustrates the proposed signaling pathway through which this compound inhibits cell proliferation.
Experimental Protocol
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.
Materials:
-
Solid tumor cell line (e.g., HCT-116 colorectal carcinoma)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTS reagent kit (containing MTS solution and an electron coupling solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490-500 nm
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Cell Seeding: a. Harvest and count cells. Ensure cell viability is >95%. b. Dilute the cell suspension to the optimal seeding density in complete culture medium. This should be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells with medium only to serve as a background control. e. Incubate the plate for 24 hours to allow cells to attach and resume exponential growth.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%). b. Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final concentration of DMSO). c. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) in triplicate. d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTS Assay: a. Following the treatment period, add 20 µL of the combined MTS/electron coupling solution to each well. b. Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time should be optimized for the specific cell line to ensure the absorbance values are within the linear range of the assay. c. After incubation, gently mix the plate to ensure a homogeneous color distribution.
-
Data Acquisition: a. Measure the absorbance of each well at 490 nm using a microplate reader.
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Family Signaling in the Control of Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Growth Factor β-Mediated Transcriptional Repression of c-myc Is Dependent on Direct Binding of Smad3 to a Novel Repressive Smad Binding Element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myc Downregulation by Transforming Growth Factor β Required for Activation of the p15Ink4b G1 Arrest Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Angiogenesis Assay with GLPG0187
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro angiogenesis tube formation assay to evaluate the anti-angiogenic potential of GLPG0187, a potent, broad-spectrum integrin receptor antagonist.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[3] this compound targets several RGD-integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1, which are crucial for endothelial cell adhesion, migration, and differentiation—key steps in angiogenesis.[1][2][4][5] This protocol outlines the use of Human Umbilical Vein Endothelial Cells (HUVECs) in a tube formation assay on a basement membrane matrix to quantify the inhibitory effects of this compound. Additionally, it describes the underlying signaling pathway and provides a comprehensive experimental workflow.
Introduction
Angiogenesis is a multi-step process involving the proliferation, migration, and differentiation of endothelial cells to form new blood vessels from pre-existing ones.[3] This process is fundamental in both normal physiological events and in pathological conditions such as cancer. Integrins, a family of transmembrane glycoprotein (B1211001) receptors, play a pivotal role in mediating the cell-cell and cell-extracellular matrix (ECM) interactions that are essential for angiogenesis.[2][4]
This compound is a small molecule antagonist that targets a broad range of integrin receptors with high affinity, demonstrating potent anti-angiogenic properties in preclinical models.[5][6] By blocking these receptors, this compound can inhibit endothelial cell interactions and prevent the formation of new blood vessels.[2][4] The in vitro tube formation assay is a rapid and quantitative method to assess the anti-angiogenic efficacy of compounds like this compound.[7][8] This assay involves seeding endothelial cells onto a basement membrane extract (BME), where they rapidly form capillary-like structures.[7] The extent of tube formation can be quantified to determine the inhibitory effect of the test compound.
Signaling Pathway of this compound in Angiogenesis
This compound exerts its anti-angiogenic effects by competitively binding to the RGD-binding site of several integrin subtypes. This binding prevents the natural ligands, such as fibronectin and vitronectin in the extracellular matrix, from activating downstream signaling pathways that are crucial for endothelial cell migration, survival, and differentiation. A key pathway inhibited by this compound is the TGF-β signaling pathway, which is involved in angiogenesis and tumor progression.[4][9][10]
Caption: this compound inhibits angiogenesis by blocking integrin receptors.
Experimental Workflow
The following diagram outlines the major steps of the in vitro angiogenesis assay with this compound.
Caption: Workflow for the in vitro tube formation assay with this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Thermo Fisher | C-003-5C |
| Endothelial Cell Growth Medium-2 (EGM-2) | Lonza | CC-3162 |
| Basement Membrane Extract (BME), Reduced Growth Factor | Thermo Fisher | 12760-021 |
| This compound | MedChemExpress | HY-13276 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| Trypsin/EDTA Solution | Thermo Fisher | R-001-100 |
| Trypsin Neutralizer Solution | Thermo Fisher | R-002-100 |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Thermo Fisher | 14190144 |
| Calcein AM | Thermo Fisher | C3099 |
| 96-well Microplate, Flat Bottom, Sterile | Corning | 3596 |
Experimental Protocol
Preparation of Basement Membrane Extract (BME) Coated Plates
-
Thaw the BME solution overnight on ice at 4°C.[3] Keep the BME on ice at all times to prevent premature gelation.[3]
-
Pre-chill a 96-well plate on ice for 20-30 minutes.
-
Using pre-chilled pipette tips, add 50 µL of the thawed BME solution to each well of the 96-well plate.[3]
-
Ensure the BME is evenly distributed across the bottom of each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes to allow the BME to solidify into a gel.
Cell Culture and Preparation
-
Culture HUVECs in EGM-2 medium in a T-75 flask at 37°C in a humidified incubator with 5% CO₂.
-
Passage the cells when they reach 70-90% confluency. Use cells between passages 2 and 6 for the assay.
-
On the day of the assay, wash the HUVEC monolayer with DPBS.
-
Harvest the cells using Trypsin/EDTA solution and neutralize with Trypsin Neutralizer Solution.[11][12]
-
Centrifuge the cell suspension at 180 x g for 7 minutes.[11][12]
-
Resuspend the cell pellet in EGM-2 basal medium (without growth factors) and perform a cell count.
Preparation of this compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in EGM-2 basal medium to achieve the desired final concentrations. The IC₅₀ values for this compound against various integrins are in the low nanomolar range (1.2-7.7 nM), so a concentration range of 0.1 nM to 1000 nM is recommended for initial experiments.[1]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group (final DMSO concentration should not exceed 0.1%).[7]
Tube Formation Assay
-
Resuspend the HUVEC pellet in the prepared media containing different concentrations of this compound or vehicle control to a final density of 1 x 10⁵ to 1.5 x 10⁵ cells/mL.
-
Carefully add 100 µL of the cell suspension to each BME-coated well (resulting in 1 x 10⁴ to 1.5 x 10⁴ cells per well).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.[3] The optimal incubation time should be determined empirically, as tube formation can be observed as early as 2-4 hours and may degrade after 18 hours.[7]
Visualization and Quantification
-
Tube formation can be visualized using a phase-contrast inverted microscope.[7]
-
For fluorescent imaging, HUVECs can be pre-labeled with 2 µg/mL Calcein AM for 30 minutes at 37°C before harvesting.[7][11]
-
Capture images of the tube networks in each well.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of branch points, and number of loops/meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[7]
Data Presentation
The quantitative data from the tube formation assay should be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Branch Points | Number of Meshes |
| Vehicle Control | 0.1% DMSO | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 0.1 nM | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 1 nM | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 nM | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 100 nM | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 1000 nM | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion
This protocol provides a robust and reproducible method for assessing the anti-angiogenic activity of the integrin antagonist this compound in vitro. By quantifying the inhibition of endothelial cell tube formation, researchers can effectively evaluate the therapeutic potential of this compound in diseases where angiogenesis is a key pathological feature. Further studies, such as spheroid sprouting assays, can provide additional insights into the three-dimensional aspects of angiogenesis inhibition.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract | Springer Nature Experiments [experiments.springernature.com]
- 9. e-century.us [e-century.us]
- 10. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Utilizing GLPG0187 in Combination with MEK Inhibitors for Viral Entry Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral entry into host cells is a critical first step in the lifecycle of a virus and presents a key target for antiviral therapeutic development. Recent research has highlighted the potential of combination therapies to inhibit viral entry through multiple mechanisms, thereby increasing efficacy and reducing the likelihood of resistance. This document provides detailed application notes and protocols for studying the synergistic antiviral effects of GLPG0187, a pan-integrin inhibitor, in combination with MEK inhibitors for viral entry studies, with a particular focus on SARS-CoV-2 as a model.
This compound is a potent small molecule that targets several RGD-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2][3][4] Many viruses, including SARS-CoV-2, possess an RGD (Arginine-Glycine-Aspartic acid) motif in their surface proteins, which can facilitate binding to host cell integrins, either as a primary receptor or as a co-receptor with proteins like ACE2.[1][2] By blocking these integrins, this compound can effectively inhibit viral entry.[1][2][5][6][7][8][9][10][[“]] Additionally, this compound has been shown to modulate TGF-β signaling, a pathway implicated in the pathogenesis of viral diseases.[1][2][3][4][6][12]
MEK inhibitors, such as VS-6766, UO126, and Zapnometinib, target the Raf/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway.[13][14][15][16][17][18] This pathway is often exploited by viruses to facilitate their replication and entry.[13][14][15][16] Notably, MEK inhibitors can downregulate the expression of the SARS-CoV-2 primary receptor, ACE2, on the surface of host cells.[1][19] The combination of this compound and a MEK inhibitor therefore presents a dual-pronged approach to inhibiting viral entry: blocking an alternative entry pathway via integrins and reducing the availability of the primary receptor. Studies have demonstrated that this combination results in enhanced inhibition of SARS-CoV-2 pseudovirus infection in vitro.[1][2][5][6][8][9][10][[“]][20]
These application notes provide a framework for researchers to investigate this promising combination therapy for viral entry studies.
Principle of the Method
The central experimental method described is a pseudovirus entry assay. Pseudoviruses are non-replicating viral particles that express the spike protein of a target virus (e.g., SARS-CoV-2) on their surface and contain a reporter gene (e.g., luciferase or GFP). When these pseudoviruses successfully enter a host cell, the reporter gene is expressed, providing a quantifiable signal that is proportional to the efficiency of viral entry.
By treating host cells with this compound, a MEK inhibitor, or a combination of both, prior to or during infection with pseudoviruses, the inhibitory effect of these compounds on viral entry can be accurately measured. A reduction in the reporter signal compared to untreated control cells indicates inhibition of viral entry. This method allows for the determination of key parameters such as IC50 values and the assessment of synergistic effects between the two inhibitors.
Data Presentation
Table 1: Inhibitor Concentrations and Incubation Times for In Vitro Assays
| Inhibitor | Target | Cell Line | Concentration Range | Pre-incubation Time | Reference |
| This compound | Pan-integrin | HSAE | 20 nM - 2 µM | 2-3 hours | [2][5] |
| VS-6766 (MEKi) | MEK1/2 | HSAE | 5 µM | 24 hours | [2][5][6] |
Table 2: Summary of Inhibitory Effects on SARS-CoV-2 Pseudovirus Entry
| Treatment | Cell Line | Pseudovirus Variant | Observed Effect | Reference |
| This compound (1 µM) | HSAE | D614G, Delta, Omicron | Significant inhibition of viral entry | [1][2][5] |
| VS-6766 (5 µM) | HSAE | D614G | Inhibition of viral entry | [2][6] |
| This compound (1 µM) + VS-6766 (5 µM) | HSAE | D614G | Enhanced inhibition compared to single agents | [2][6] |
Experimental Protocols
Protocol 1: Pseudovirus Entry Assay
This protocol details the steps to assess the inhibitory effect of this compound and a MEK inhibitor on the entry of SARS-CoV-2 pseudoviruses into human small airway epithelial (HSAE) cells.
Materials and Reagents:
-
HSAE cells
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
SARS-CoV-2 pseudoviruses (encoding a reporter gene like luciferase)
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., VS-6766, stock solution in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed HSAE cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate at 37°C with 5% CO2 overnight.
-
MEK Inhibitor Pre-treatment: The following day, aspirate the medium and add fresh medium containing the MEK inhibitor at the desired concentration (e.g., 5 µM VS-6766). For the vehicle control wells, add medium with an equivalent concentration of DMSO. Incubate for 24 hours.
-
This compound Treatment: After the 24-hour pre-incubation with the MEK inhibitor, add this compound to the respective wells at the desired concentrations (e.g., a serial dilution from 20 nM to 2 µM). For single-agent controls, add this compound to cells that were not pre-treated with the MEK inhibitor. Ensure all wells have the same final concentration of DMSO. Incubate for 2-3 hours.
-
Pseudovirus Infection: Following the inhibitor treatments, add the SARS-CoV-2 pseudoviruses to each well. The multiplicity of infection (MOI) should be optimized beforehand to ensure a robust signal in the control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2 to allow for viral entry and reporter gene expression.
-
Quantification of Viral Entry: After incubation, measure the reporter gene expression. For luciferase, aspirate the medium, wash the cells with PBS, and then add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells (set to 100% infection). Plot the percentage of infection against the inhibitor concentration to determine the IC50 values.
Protocol 2: Cytotoxicity Assay
It is crucial to ensure that the observed reduction in viral entry is not due to inhibitor-induced cell death. A cytotoxicity assay should be performed in parallel with the viral entry assay.
Materials and Reagents:
-
HSAE cells
-
Complete cell culture medium
-
This compound
-
MEK inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HSAE cells in a 96-well plate at the same density as for the pseudovirus entry assay. Incubate overnight.
-
Inhibitor Treatment: Treat the cells with the same concentrations of this compound and/or the MEK inhibitor as used in the viral entry assay, including the same incubation times.
-
Incubation: Incubate the plate for the same total duration as the viral entry assay (e.g., 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control wells (set to 100% viability). A significant reduction in cell viability at the tested concentrations would indicate that the observed antiviral effect may be, at least in part, due to cytotoxicity.
Mandatory Visualization
Caption: Dual inhibition of SARS-CoV-2 entry by this compound and a MEK inhibitor.
Caption: Workflow for the combined inhibitor pseudovirus entry assay.
References
- 1. Integrin/TGF-β1 inhibitor GLPG-0187 blocks SARS-CoV-2 Delta and Omicron pseudovirus infection of airway epithelial cells which could attenuate disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. Integrin/TGF-β1 Inhibitor GLPG-0187 Blocks SARS-CoV-2 Delta and Omicron Pseudovirus Infection of Airway Epithelial Cells In Vitro, Which Could Attenuate Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integrin/TGF-β1 inhibitor GLPG-0187 blocks SARS-CoV-2 Delta and Omicron pseudovirus infection of airway epithelial cells which could attenuate disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrin/TGF-β1 Inhibitor GLPG-0187 Blocks SARS-CoV-2 Delta and Omicron Pseudovirus Infection of Airway Epithelial Cells In Vitro, Which Could Attenuate Disease Severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. consensus.app [consensus.app]
- 12. aacrjournals.org [aacrjournals.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections [mdpi.com]
- 15. MEK inhibitors as novel host-targeted antivirals with a dual-benefit mode of action against hyperinflammatory respiratory viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MEK inhibitors as novel host-targeted antivirals with a dual-benefit mode of action against hyperinflammatory respiratory viral diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans [frontiersin.org]
- 19. oncotarget.com [oncotarget.com]
- 20. Commercial Opportunity -Covid Prevention and Treatment Using an Integrin Inhibitor [brown.technologypublisher.com]
Application Notes and Protocols: Evaluating the Effect of GLPG0187 on PD-L1 Expression in Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0187 is a potent, broad-spectrum small molecule inhibitor of several RGD-motif binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1] Integrin signaling pathways are increasingly recognized for their role in tumor progression, metastasis, and the regulation of the tumor microenvironment.[2] One critical aspect of the tumor microenvironment is the expression of immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1), which can be exploited by cancer cells to evade the host immune system.
Recent studies have indicated that this compound can modulate the expression of PD-L1 in colorectal cancer (CRC) cells.[3][4] The proposed mechanism involves the inhibition of integrin-mediated activation of latent Transforming Growth Factor-beta (TGF-β).[3] By blocking this activation, this compound prevents the downstream signaling cascade involving SMAD transcription factors, which are known to upregulate PD-L1 expression.[3] This novel mechanism suggests that this compound could potentially be used to sensitize tumors to immune checkpoint blockade therapies.
These application notes provide a detailed protocol for researchers to evaluate the in vitro effects of this compound on PD-L1 expression in a human colorectal carcinoma cell line, HCT-116. The protocols cover cell culture, drug treatment, and the analysis of PD-L1 expression at both the protein and mRNA levels.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols, illustrating the dose-dependent effect of this compound on PD-L1 expression.
Table 1: Effect of this compound on PD-L1 Protein Expression in HCT-116 Cells
| Treatment Group | This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of PD-L1 (Flow Cytometry) | Relative PD-L1 Protein Expression (Western Blot) |
| Vehicle Control (DMSO) | 0 | 100 ± 8.5 | 1.00 ± 0.12 |
| This compound | 0.125 | 65 ± 5.2 | 0.62 ± 0.08 |
| This compound | 0.5 | 48 ± 4.1 | 0.45 ± 0.06 |
| This compound | 1.0 | 35 ± 3.0 | 0.33 ± 0.05 |
| This compound | 2.0 | 38 ± 3.5 | 0.36 ± 0.07 |
*Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on PD-L1 (CD274) mRNA Expression in HCT-116 Cells
| Treatment Group | This compound Concentration (µM) | Relative PD-L1 mRNA Expression (Fold Change) |
| Vehicle Control (DMSO) | 0 | 1.00 ± 0.15 |
| This compound | 0.125 | 0.58 ± 0.09 |
| This compound | 0.5 | 0.41 ± 0.06 |
| This compound | 1.0 | 0.29 ± 0.04 |
| This compound | 2.0 | 0.32 ± 0.05 |
*Data are presented as mean ± standard deviation from three independent experiments, normalized to the vehicle control group.
Experimental Protocols
Cell Culture
The human colorectal carcinoma cell line HCT-116 (ATCC® CCL-247™) is used for these experiments.
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, they are washed with PBS, detached using a suitable enzyme-free cell dissociation solution, and subcultured at a ratio of 1:3 to 1:8.[5]
This compound Treatment
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution. Store at -20°C.
-
Treatment of Cells:
-
Seed HCT-116 cells in appropriate culture vessels (e.g., 6-well plates for protein and RNA analysis, 12-well plates for flow cytometry).
-
Allow cells to adhere and reach 60-70% confluency.
-
Prepare fresh dilutions of this compound in growth medium to achieve final concentrations of 0.125, 0.5, 1.0, and 2.0 µM. An equivalent concentration of DMSO should be used as a vehicle control.
-
Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 24 hours.
-
Western Blotting for PD-L1 Expression
This protocol is for the detection of total PD-L1 protein expression.
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PD-L1 (e.g., rabbit anti-PD-L1 antibody) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the PD-L1 signal to the loading control.
-
Flow Cytometry for Cell Surface PD-L1 Expression
This protocol allows for the quantification of PD-L1 expression on the cell surface.
-
Cell Preparation:
-
After this compound treatment, wash the cells with PBS.
-
Detach the cells using an enzyme-free cell dissociation solution.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add a fluorochrome-conjugated anti-human PD-L1 antibody (e.g., PE-conjugated anti-PD-L1).
-
Incubate for 30 minutes at 4°C in the dark.
-
An isotype control antibody should be used in a separate tube to control for non-specific binding.
-
-
Washing:
-
Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) of PD-L1 staining.
-
Quantitative Real-Time PCR (qPCR) for PD-L1 mRNA Expression
This protocol is for measuring the relative expression of PD-L1 (CD274) mRNA.
-
RNA Extraction:
-
After this compound treatment, wash the cells with PBS.
-
Lyse the cells directly in the culture dish using a lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for PD-L1 (CD274) and a reference gene (e.g., GAPDH or ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Primer Sequences (Example):
-
PD-L1 (CD274) Forward: 5'-TGGCATTTGCTGAACGCATTT-3'
-
PD-L1 (CD274) Reverse: 5'-TGCAGCCAGGTCTAATTGTTTT-3'
-
GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
-
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of PD-L1 mRNA using the 2^-ΔΔCt method, normalizing the data to the reference gene and comparing the treatment groups to the vehicle control.
-
Mandatory Visualizations
References
- 1. encodeproject.org [encodeproject.org]
- 2. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.5. Human Colon Cancer HCT116 Cell Culture [bio-protocol.org]
- 5. genome.ucsc.edu [genome.ucsc.edu]
Application Note: Measuring Osteoclastic Bone Resorption with GLPG0187 In Vitro
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols and application notes for the in vitro assessment of osteoclastic bone resorption using GLPG0187, a broad-spectrum integrin receptor antagonist. Osteoclasts are specialized cells responsible for bone degradation, and their hyperactivity is implicated in diseases like osteoporosis and cancer-induced bone disease. This compound offers a potent tool for investigating the role of integrin signaling in osteoclast function.[1] This note outlines methodologies for osteoclast differentiation, tartrate-resistant acid phosphatase (TRAP) staining, bone resorption pit assays, and the measurement of biochemical markers of resorption.
Introduction to this compound and Osteoclast Function
Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[2] Osteoclasts, multinucleated cells of hematopoietic origin, adhere to the bone matrix and secrete acid and lytic enzymes to dissolve the mineral and organic components.[3][4] This process is critical for bone remodeling and calcium homeostasis.
Integrins, particularly the αvβ3 integrin, are transmembrane receptors that play a crucial role in osteoclast adhesion to the bone matrix, a prerequisite for resorption.[5] These receptors recognize the Arg-Gly-Asp (RGD) sequence present in bone matrix proteins like vitronectin.
This compound is a potent, small-molecule, broad-spectrum integrin receptor antagonist that contains an RGD-motif.[6] It effectively blocks several αv-integrins, thereby inhibiting osteoclastic bone resorption and angiogenesis.[1] Its ability to interfere with the fundamental process of osteoclast adhesion makes it a valuable compound for studying bone biology and for the development of anti-resorptive therapies.
Mechanism of Action and Signaling
This compound primarily functions by binding to and blocking the activity of multiple RGD-binding integrin subtypes.[5] This prevents osteoclasts from adhering to the bone surface, which in turn inhibits the formation of the "sealing zone"—a specialized cell-matrix contact essential for polarized secretion of acid and proteases into the resorption lacuna.
The differentiation and activation of osteoclasts are primarily controlled by two cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[4] Upon binding to their respective receptors (c-Fms and RANK), they trigger a cascade of downstream signaling pathways, including NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which ultimately lead to the expression of key osteoclastogenic transcription factors like NFATc1.[2][7] While M-CSF and RANKL drive differentiation, integrin signaling is essential for the mature osteoclast's resorptive function. This compound's inhibitory action is targeted at this latter, functional stage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing GLPG0187-Induced Cell Detachment in Adhesion Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing cell detachment induced by the broad-spectrum integrin inhibitor, GLPG0187, in cell adhesion assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cell detachment?
A1: this compound is a small molecule, RGD-motif containing antagonist of several integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1] Integrins are transmembrane proteins that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell adhesion.[2] By blocking these integrins, this compound disrupts the adhesion of cells to the extracellular matrix (ECM) and to each other, leading to cell rounding, clumping, and detachment from the culture substrate.[3][4] This is an expected on-target effect of the compound.
Q2: At what concentrations can I expect to see this compound-induced cell detachment?
A2: Cell detachment has been observed in HCT116WT and HCT116 p53-/- cells at concentrations as low as 0.125 µM and up to 2.0 µM.[3] The extent of detachment is dose-dependent and also depends on the cell type and the specific integrins they express.
Q3: How can I distinguish between this compound-induced detachment and cytotoxicity?
A3: It is crucial to differentiate between detachment due to inhibition of adhesion and cell death. At a concentration of 0.125 µM, this compound was shown to have no significant cytotoxic effect on HCT116WT cancer cells in the absence of immune cells.[3] To assess cytotoxicity in your specific cell line, it is recommended to perform a viability assay (e.g., using trypan blue, propidium (B1200493) iodide, or a commercial cytotoxicity kit) in parallel with your adhesion assay. This will help you determine a non-toxic working concentration range for this compound.
Q4: What is the underlying signaling pathway affected by this compound that leads to changes in cell adhesion?
A4: this compound, by blocking αv integrins, prevents the activation of latent Transforming Growth Factor-beta (TGF-β).[3] This, in turn, inhibits the downstream signaling cascade involving the phosphorylation of SMAD transcription factors (pSMAD).[5] The TGF-β/SMAD pathway is known to regulate the expression of proteins involved in cell adhesion and migration.
Troubleshooting Guide: this compound-Induced Cell Detachment
This guide addresses common issues encountered when using this compound in adhesion assays.
| Issue | Potential Cause | Recommended Solution |
| Complete or near-complete cell detachment at all tested concentrations. | The concentrations of this compound used are too high for the specific cell line. | Perform a dose-response experiment starting from a much lower concentration (e.g., in the low nanomolar range) to identify a concentration that allows for a measurable effect on adhesion without causing complete detachment. |
| The cell line is highly dependent on the integrins targeted by this compound for adhesion. | Consider using a cell line with a different integrin expression profile. Alternatively, use an assay format that does not rely on post-treatment washing steps (see Protocol 2). | |
| High variability in cell detachment between replicate wells. | Uneven coating of extracellular matrix (ECM) proteins in the wells. | Ensure thorough and even coating of plates with ECM proteins. Allow for adequate incubation time and wash gently to remove unbound protein. |
| Inconsistent washing technique to remove non-adherent cells. | Standardize the washing procedure. Use an automated plate washer if available. Alternatively, use a centrifugation-based assay to separate non-adherent cells (see Protocol 2). | |
| Difficulty in quantifying adherent cells due to clumping. | This compound can induce cell rounding and clumping.[4] | For imaging-based quantification, use software that can accurately count cells within clumps. For plate reader-based assays, ensure thorough lysis of cells to release the dye for accurate measurement. |
| Observed cell detachment does not correlate with expected inhibition of a specific downstream signaling event. | Off-target effects of this compound at higher concentrations. | It has been noted that higher doses of this compound may have off-target effects.[3] Whenever possible, use the lowest effective concentration. Corroborate findings with a structurally different inhibitor targeting the same integrins. |
| The chosen downstream marker is not solely regulated by the targeted integrin pathway. | Investigate multiple downstream markers of the TGF-β/SMAD pathway to confirm on-target effects. |
Quantitative Data
Table 1: Inhibitory Activity of this compound against various RGD Integrin Receptors
| Integrin Receptor | IC50 (nM) |
| αvβ1 | 1.3 |
| αvβ3 | 3.7 |
| αvβ5 | 2.0 |
| αvβ6 | 1.4 |
| α5β1 | 7.7 |
Data from a solid-phase assay.[4]
Experimental Protocols
Protocol 1: Crystal Violet-Based Cell Adhesion Assay
This protocol is a classic method for quantifying the adhesion of cells that remain attached to a coated surface after treatment with an inhibitor.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix (ECM) protein solution (e.g., fibronectin, collagen)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium
-
This compound stock solution
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein solution overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells twice with PBS to remove unbound ECM protein.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Seeding and Treatment:
-
Harvest cells and resuspend them in serum-free medium.
-
Seed the cells into the coated wells at a predetermined density and allow them to adhere for a specific time (e.g., 1-2 hours) at 37°C.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Carefully remove the medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 1-24 hours).
-
-
Removal of Non-Adherent Cells:
-
Gently wash the wells two to three times with PBS to remove detached cells. The stringency of the wash can be adjusted based on the experiment.
-
-
Staining and Quantification:
-
Fix the remaining adherent cells with 100% methanol (B129727) for 10 minutes at room temperature.
-
Remove the methanol and allow the plate to air dry.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
Allow the plate to dry completely.
-
Solubilize the stain by adding 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Protocol 2: Centrifugation-Based Adhesion Assay for Suspension Cells or Detaching Adherent Cells
This method is particularly useful when working with inhibitors like this compound that cause significant cell detachment, as it avoids subjective washing steps.
Materials:
-
96-well V-bottom plates
-
Extracellular matrix (ECM) protein solution
-
Fluorescent cell dye (e.g., Calcein-AM)
-
This compound stock solution
-
Centrifuge with a plate rotor
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well V-bottom plate with ECM protein as described in Protocol 1.
-
Block non-specific binding with BSA.
-
-
Cell Labeling and Treatment:
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes) at 37°C.
-
-
Adhesion and Centrifugation:
-
Add the pre-treated cell suspension to the coated V-bottom wells.
-
Incubate for the desired adhesion time (e.g., 30-60 minutes) at 37°C.
-
To separate non-adherent from adherent cells, centrifuge the plate at a low speed (e.g., 50 x g) for 5 minutes. This will pellet the non-adherent cells at the bottom of the V-well, while adherent cells remain attached to the sides.
-
-
Quantification:
-
Measure the fluorescence of the entire well content before centrifugation (Total fluorescence).
-
After centrifugation, carefully remove a defined volume of the supernatant containing the non-adherent cells from the top of the well.
-
Measure the fluorescence of the remaining volume in the well (Adherent fluorescence).
-
The percentage of adherent cells can be calculated as: (Adherent fluorescence / Total fluorescence) x 100.
-
Visualizations
Caption: this compound inhibits integrin activation, preventing TGF-β signaling.
Caption: Workflow for a typical cell adhesion assay.
Caption: Troubleshooting decision tree for this compound-induced cell detachment.
References
- 1. Facebook [cancer.gov]
- 2. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. e-century.us [e-century.us]
Technical Support Center: Investigating the Effects of GLPG0187 on PD-L1 Expression
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of the broad-spectrum integrin inhibitor, GLPG0187, on Programmed Death-Ligand 1 (PD-L1) expression. This resource addresses the observed paradoxical increase in PD-L1 at high doses of this compound and offers troubleshooting for related experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on PD-L1 expression?
A1: this compound is a broad-spectrum integrin inhibitor that can block the activation of TGF-β.[1][2] Since TGF-β signaling can lead to the upregulation of PD-L1 on cancer cells, the expected effect of this compound is a dose-dependent decrease in PD-L1 expression.[1][3] This is hypothesized to occur through the inhibition of αvβ6 integrin, preventing TGF-β activation and subsequent SMAD-mediated transcription of the PD-L1 gene.[1]
Q2: A paradoxical increase in PD-L1 has been observed at high doses of this compound. What are the potential reasons for this?
A2: Research has shown that while low doses of this compound can decrease PD-L1 levels, high doses may not have the same effect and can even cause a slight increase in PD-L1.[1][3] The exact mechanism for this paradoxical effect is still under investigation, but it is hypothesized to be due to off-target effects of this compound at higher concentrations.[1][3] this compound is known to inhibit multiple integrin receptors, including αvβ1, αvβ3, αvβ5, and α5β1, and high doses may trigger conflicting signaling pathways that counteract the intended PD-L1 downregulation.[1]
Q3: In which experimental models has this paradoxical effect been observed?
A3: This effect has been documented in in vitro studies using the HCT-116 human colorectal cancer cell line (both wild-type and p53-/-).[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a small molecule integrin receptor antagonist.[4] It contains an RGD motif that allows it to bind to and block the activity of several RGD-binding integrin receptors, namely αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2][4] By inhibiting these integrins, this compound can interfere with cell adhesion, migration, and signaling pathways involved in angiogenesis and tumor metastasis.[4][5] A key aspect of its anti-cancer activity is its ability to prevent the activation of TGF-β, a cytokine that plays a role in immune evasion.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent PD-L1 levels upon this compound treatment. | - Cell line variability.- Inconsistent drug concentration.- Issues with Western blot protocol. | - Ensure consistent cell passage number and confluency.- Prepare fresh drug dilutions for each experiment.- Refer to the detailed Western blot protocol below and ensure all steps are followed precisely. |
| High background in Western blot for PD-L1. | - Non-specific antibody binding.- Insufficient blocking.- Contaminated buffers. | - Optimize primary and secondary antibody concentrations.- Increase blocking time or try a different blocking agent.- Use freshly prepared, filtered buffers. |
| Low cell viability after this compound treatment. | - High drug concentration.- Extended incubation time. | - Although this compound generally shows minimal cytotoxicity, it's advisable to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and duration for your specific cell line.[2][6] |
| Difficulty in observing the paradoxical PD-L1 increase. | - The effect may be subtle.- The specific cell line may not exhibit this phenomenon. | - Include both low and high dose positive controls in your experiment for comparison.- The paradoxical effect has been specifically noted in HCT-116 cells; it may not be present in all cell lines.[1] |
Quantitative Data Summary
The following table summarizes the observed effects of different doses of this compound on PD-L1 expression in HCT-116 colorectal cancer cells, as determined by Western blot analysis.[1]
| Cell Line | Treatment Condition | This compound Dose | Observed Effect on PD-L1 Expression |
| HCT-116 WT | No latent-TGF-β | Low (0.125 µM) | Slight increase |
| HCT-116 WT | No latent-TGF-β | High (2 µM) | Slight increase |
| HCT-116 WT | With latent-TGF-β | Low (0.125 µM) | Rescue of TGF-β induced increase (return to control levels) |
| HCT-116 WT | With latent-TGF-β | High (2 µM) | No reduction in PD-L1 levels |
| HCT-116 p53-/- | No latent-TGF-β | Low (0.125 µM) | Not as pronounced increase as in WT |
| HCT-116 p53-/- | No latent-TGF-β | High (2 µM) | Less effective at reducing PD-L1 than the low dose |
| HCT-116 p53-/- | With latent-TGF-β | Low (0.125 µM) | Reduction below control levels |
Experimental Protocols
Western Blot for PD-L1 Expression
-
Cell Culture and Treatment:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with the desired concentrations of this compound (e.g., 0.125 µM for low dose, 2 µM for high dose) for 24 hours.
-
Where applicable, add latent-TGF-β and incubate for the desired period.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.
-
Image the blot using a chemiluminescence detection system.
-
Normalize PD-L1 band intensity to a loading control like β-actin or GAPDH.
-
Visualizations
Caption: Proposed signaling pathway of this compound and its paradoxical effect on PD-L1.
Caption: Experimental workflow for assessing this compound's effect on PD-L1.
Caption: Logical relationship of this compound dose and its effect on PD-L1.
References
- 1. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Addressing GLPG0187 toxicity in TALL-104 cells at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the integrin inhibitor GLPG0187 with TALL-104 cells, particularly focusing on addressing cytotoxicity observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule, broad-spectrum antagonist of RGD-binding integrins.[1][2] It specifically targets and inhibits several integrin subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][3][4][5] By blocking these integrins, this compound can prevent the activation of Transforming Growth Factor-beta (TGF-β), a key signaling molecule involved in immune suppression and tumor progression.[3][4][5] This inhibition of the TGF-β pathway can lead to reduced phosphorylation of SMAD2 (pSMAD2), a downstream effector.[3][5]
Q2: What are TALL-104 cells and why are they used in conjunction with this compound?
A2: TALL-104 is an allogeneic, IL-2 dependent human cytotoxic T-lymphocyte cell line derived from a patient with T-cell acute lymphoblastic leukemia.[6][7] These cells exhibit non-MHC-restricted cytotoxicity, meaning they can kill a wide variety of tumor cells without prior sensitization.[6][8][9] TALL-104 cells are often used in co-culture experiments with cancer cells to study immune-mediated tumor cell killing.[3][4] this compound is used with TALL-104 cells to investigate whether blocking integrin signaling can enhance the T-cells' natural anti-tumor activity.[3][4][10]
Q3: Is this compound expected to be toxic to TALL-104 cells?
A3: While this compound has shown a favorable toxicity profile in some clinical settings, in vitro studies have demonstrated dose-dependent toxicity to TALL-104 cells at high concentrations.[4][11][12] For example, one study reported toxicity to TALL-104 cells at a concentration of 2 µM.[4] However, a T-cell activating dose of 4 µM has also been reported, suggesting a complex dose-response relationship.[3][5][10] It is crucial to determine the optimal, non-toxic concentration range for your specific experimental setup.
Q4: What are the signs of this compound-induced toxicity in TALL-104 cells?
A4: Signs of toxicity can include a decrease in cell viability and proliferation, which can be measured using assays like MTT or ATP-based luminescence assays. Morphological changes such as cell rounding, shrinkage, and the appearance of apoptotic bodies are also indicators of cytotoxicity. Increased populations of apoptotic or necrotic cells can be quantified via flow cytometry using markers like Annexin V and Propidium Iodide (PI) or 7-AAD.[6][9]
Troubleshooting Guide: High this compound Toxicity in TALL-104 Cells
This guide addresses the common issue of observing excessive cell death in TALL-104 cultures when using high concentrations of this compound.
| Problem | Potential Cause | Recommended Solution |
| High TALL-104 cell death observed at the intended "high concentration" of this compound. | Concentration Exceeds Tolerable Limit: The selected high concentration may be above the cytotoxic threshold for TALL-104 cells in your specific culture conditions. | Perform a Dose-Response Curve: Conduct a preliminary experiment to determine the IC50 of this compound on TALL-104 cells alone. Test a wide range of concentrations (e.g., 0.1 µM to 10 µM) for 24-72 hours. This will help identify the maximum non-toxic concentration. |
| Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium might be toxic to the cells. | Optimize Solvent Concentration: Ensure the final DMSO concentration is consistent across all treatment groups (including vehicle controls) and is at a non-toxic level, typically below 0.1%.[13] If high drug concentrations necessitate a higher solvent percentage, run a solvent toxicity control to assess its specific effect. | |
| Suboptimal Cell Culture Conditions: TALL-104 cells are sensitive to their environment. Factors like overgrowth, nutrient depletion, or improper IL-2 concentration can make them more susceptible to drug-induced stress. | Maintain Optimal Culture Health: Ensure TALL-104 cells are in the logarithmic growth phase and at the recommended density (4 x 10^5 to 1 x 10^6 cells/mL). Use the correct concentration of IL-2 as recommended by the cell line supplier (e.g., ATCC). Regularly check cell morphology and viability before starting an experiment. | |
| Off-Target Effects: At high concentrations, this compound might have off-target effects that contribute to cytotoxicity.[4] | Review Literature for Off-Target Effects: Investigate known off-target activities of this compound. If possible, use a lower concentration that still achieves the desired on-target effect (e.g., inhibition of pSMAD2). | |
| Inconsistent toxicity results between experiments. | Variability in Drug Preparation: Inconsistent preparation of this compound stock solutions and dilutions can lead to variable final concentrations. | Standardize Drug Preparation: Prepare a large batch of a high-concentration stock solution, aliquot it, and store it under recommended conditions. Use fresh dilutions for each experiment. |
| "Edge Effect" in Multi-Well Plates: Evaporation from the outer wells of a microplate can concentrate this compound and media components, leading to increased toxicity in those wells. | Mitigate Edge Effects: Avoid using the outer wells of the plate for critical experimental samples. Instead, fill them with sterile media or PBS to maintain humidity. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and TALL-104 cells based on available literature.
Table 1: this compound Inhibitory Concentrations (IC50)
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3[2] |
| αvβ3 | 3.7[2] |
| αvβ5 | 2.0[2] |
| αvβ6 | 1.4[2] |
| α5β1 | 7.7[2] |
Table 2: Experimental Concentrations of this compound in TALL-104 Cell Studies
| Concentration | Context/Effect | Reference |
| 2 µM | Observed toxicity to TALL-104 cells. | [4] |
| 4 µM | Described as a T-cell activating dose. | [3][5][10] |
| 2 µM, 4 µM, 8 µM | Used to show a dose-dependent decrease in pSMAD2 in TALL-104 cells. | [3][5] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity in TALL-104 Cells using an MTT Assay
-
Cell Seeding: Maintain TALL-104 cells in complete growth medium (e.g., RPMI-1640 with 20% FBS and IL-2). Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Concentrations could range from 20 µM down to 0.156 µM. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the drug dilutions.
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. This will bring the final volume to 200 µL and the drug concentrations to 1X.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove 150 µL of the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits integrins, blocking TGF-β activation and downstream SMAD signaling.
Caption: A workflow for troubleshooting high this compound toxicity in TALL-104 cells.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Interactions of the allogeneic effector leukemic T cell line, TALL-104, with human malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellosaurus cell line TALL-104 (CVCL_2771) [cellosaurus.org]
- 8. Facebook [cancer.gov]
- 9. Interactions of the allogeneic effector leukemic T cell line, TALL-104, with human malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
GLPG0187 stability in DMSO and culture media over time
This technical support resource provides researchers, scientists, and drug development professionals with guidance on the stability and handling of GLPG0187 in common experimental solvents. The following frequently asked questions (FAQs) and troubleshooting guides are designed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C.[1] Vendor recommendations suggest that stock solutions can be stable for up to one year at -20°C and up to two years at -80°C.[1] To avoid degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: How stable is this compound in aqueous solutions or cell culture media?
Q3: What factors can influence the stability of this compound in my experiments?
A3: Several factors can affect the stability of small molecules like this compound in solution:
-
Temperature: Higher temperatures generally accelerate degradation.
-
pH: The pH of the culture medium or buffer can significantly impact the stability of a compound.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Presence of other components: Components in the cell culture medium (e.g., serum, amino acids) can potentially interact with and degrade the compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.
Troubleshooting Guides
Issue: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
Possible Cause & Solution:
This issue could be related to the degradation of this compound in the working solution.
-
Working Solution Preparation: Always prepare fresh working solutions of this compound in culture medium for each experiment immediately before use. Do not store working solutions for extended periods.
-
Stock Solution Integrity: Ensure that your DMSO stock solution has been stored properly at -20°C or -80°C and has not undergone an excessive number of freeze-thaw cycles.
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may interfere with the experimental results. Ensure the final DMSO concentration in your cell culture is as low as possible, ideally below 0.1%.
-
Experimental Controls: Include appropriate vehicle controls (medium with the same concentration of DMSO used to dissolve this compound) in your experiments to account for any solvent effects.
Data Presentation
While specific quantitative stability data for this compound is not publicly available, the following tables provide a general guideline for the storage of small molecule stock solutions in DMSO and a template for conducting your own stability assessment.
Table 1: General Storage Recommendations for this compound in DMSO
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 year[1] |
| -80°C | Up to 2 years[1] |
Table 2: Example Stability of a Small Molecule in Cell Culture Medium at 37°C (Hypothetical Data)
| Time (hours) | Percent Remaining (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 90 |
| 8 | 80 |
| 24 | 60 |
| 48 | 40 |
Note: This table presents hypothetical data to illustrate how stability might be assessed. Actual stability of this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-buffered saline (PBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions: Dilute the this compound stock solution to a final concentration (e.g., 10 µM) in your cell culture medium (with and without serum) and in PBS. Prepare enough volume for all time points.
-
Incubation: Aliquot the working solutions into sterile tubes or a 96-well plate and incubate at 37°C in a cell culture incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Sample Preparation for HPLC:
-
If the medium contains serum, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) in a 1:2 or 1:3 ratio (sample:solvent).
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Develop a suitable gradient elution method to separate this compound from any potential degradation products.
-
Monitor the elution profile at an appropriate wavelength (determined by UV-Vis scan of this compound).
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Visualizations
Signaling Pathway of this compound
This compound is a broad-spectrum integrin antagonist. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. By binding to several integrin subtypes, this compound can inhibit downstream signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, which is involved in cell proliferation, differentiation, and migration.
References
How to account for GLPG0187's short half-life in in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the broad-spectrum integrin antagonist, GLPG0187, in in vivo studies. The primary challenge in designing these experiments is accounting for the compound's short half-life.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule, RGD-motif integrin receptor antagonist.[1] It exhibits high affinity for several RGD-integrin receptor subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] By binding to these integrins, this compound blocks their activity.[1] A key consequence of this inhibition is the prevention of the activation of transforming growth factor-beta (TGF-β) from its latent form.[3][4] This blockade of TGF-β signaling can, in turn, modulate the tumor microenvironment and enhance anti-tumor immune responses.[1][3]
Q2: What is the reported half-life of this compound?
A2: In a phase I clinical study in human patients, this compound exhibited a short elimination half-life of approximately 3.8 to 6 hours when administered orally. This pharmacokinetic property is a critical consideration for maintaining therapeutic concentrations in in vivo animal models.
Q3: How can the short half-life of this compound be addressed in preclinical in vivo studies?
A3: Due to its short half-life, maintaining consistent exposure of this compound in animal models is crucial for efficacy studies. Strategies to achieve this include:
-
Frequent Dosing: Administering the compound multiple times a day (e.g., twice daily subcutaneous injections) can help maintain therapeutic levels.[5]
-
Continuous Infusion: As demonstrated in human clinical trials, continuous intravenous (i.v.) infusion is an effective method to ensure steady-state plasma concentrations. This can be adapted for rodent studies using osmotic minipumps.
-
Formulation Strategies: While specific long-acting formulations for this compound are not widely published, general strategies for extending the half-life of small molecules in preclinical models include developing subcutaneous oil-based formulations to create a depot effect, or chemical modifications such as PEGylation or lipidation.
Q4: What are the known in vivo effects of this compound in preclinical cancer models?
A4: Preclinical studies have shown that this compound can inhibit tumor growth and metastasis in various cancer models. For instance, in a mouse xenograft model of prostate cancer, daily administration of this compound has been shown to significantly reduce the progression of bone metastasis.[6] Similarly, in a breast cancer metastasis model, this compound also demonstrated the ability to inhibit the progression of bone metastases.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy in Tumor Growth Inhibition | Insufficient drug exposure due to short half-life. | 1. Increase dosing frequency (e.g., from once to twice daily). 2. Consider a continuous delivery method like osmotic minipumps. 3. Perform a pilot pharmacokinetic (PK) study to determine the optimal dosing regimen to maintain target plasma concentrations. 4. Re-evaluate the vehicle formulation to ensure optimal solubility and bioavailability. |
| Tumor model insensitivity to integrin inhibition. | 1. Confirm the expression of target integrins (e.g., αvβ3, αvβ5, αvβ6) on the tumor cells and in the tumor microenvironment. 2. Investigate the role of the TGF-β pathway in the specific tumor model being used. | |
| High Variability in Experimental Results | Inconsistent drug administration or animal handling. | 1. Ensure precise and consistent dosing technique, especially for intraperitoneal (i.p.) injections. 2. Standardize animal handling procedures to minimize stress, which can affect physiological parameters. 3. Increase the number of animals per group to improve statistical power. |
| Adverse Events or Toxicity in Animals | High peak plasma concentrations due to bolus dosing. | 1. Fractionate the total daily dose into smaller, more frequent administrations. 2. Switch to a continuous infusion method to avoid high Cmax. 3. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) for the specific animal strain and dosing regimen. |
| Difficulty in Dissolving this compound for In Vivo Use | Poor solubility of the compound. | 1. Refer to the manufacturer's instructions for recommended solvents. This compound is soluble in DMSO.[7] 2. For in vivo administration, consider using a vehicle formulation that improves solubility and is well-tolerated by the animals. In a human study, this compound was dissolved in a hydroxypropyl-β-cyclodextrin (HP-β-CD) injectable solution.[8] A common vehicle for i.p. injections in mice is corn oil.[9] 3. Prepare the formulation fresh before each use to prevent precipitation. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Integrin Receptor | IC50 (nM) |
| αvβ1 | 1.3[2] |
| αvβ3 | 3.7[2] |
| αvβ5 | 2.0[2] |
| αvβ6 | 1.4[2] |
| α5β1 | 7.7[2] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | ~5-6 hours | |
| Distribution Half-Life | 0.16 hours |
Detailed Experimental Protocol: In Vivo Prostate Cancer Bone Metastasis Model
This protocol is based on a study demonstrating the efficacy of this compound in a mouse model of prostate cancer bone metastasis.[6]
1. Cell Culture and Preparation:
- Culture human prostate cancer cells (e.g., PC-3) in appropriate media.
- On the day of injection, harvest cells and resuspend them in sterile, serum-free medium or PBS at the desired concentration.
2. Animal Model:
- Use immunodeficient mice (e.g., SCID or NOD/SCID) to prevent rejection of human tumor cells.
- Acclimatize animals for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
- Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine i.p. injection).
- Inject tumor cells via the intracardiac route to induce bone metastases.
4. This compound Formulation and Administration:
- Formulation: Prepare a stock solution of this compound in a suitable solvent like DMSO. For daily injections, dilute the stock solution in a vehicle such as corn oil to the final concentration.
- Dosage: Administer this compound at a dose of 100 mg/kg/day.
- Route of Administration: Intraperitoneal (i.p.) injection.
- Dosing Schedule: Administer the injection once daily, starting on the same day as tumor cell implantation and continuing for the duration of the study.
5. Monitoring and Endpoint:
- Monitor animal health and body weight regularly.
- Monitor tumor progression using methods such as bioluminescence imaging (if using luciferase-expressing cells) or radiography.
- At the end of the study, euthanize the animals and collect tissues (e.g., long bones, spine) for histological analysis to quantify tumor burden in the bone.
Visualizations
Caption: this compound inhibits TGF-β signaling by blocking integrin-mediated activation.
References
- 1. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of intraperitoneal injection anesthesia in mice: drugs, dosages, adverse effects, and anesthesia depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal injection induces a delayed preconditioning-like effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting of Alpha-V Integrins Reduces Malignancy of Bladder Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to GLPG0187 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when investigating resistance to the integrin inhibitor GLPG0187 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, broad-spectrum antagonist of several RGD-binding integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1] Its primary mechanism of action involves the inhibition of these integrins, which play a crucial role in cell adhesion, migration, and signaling.[2][3] A key downstream effect of this compound is the prevention of the activation of transforming growth factor-beta (TGF-β) from its latent form.[2][4] By inhibiting the TGF-β signaling pathway, this compound can modulate the tumor microenvironment and enhance anti-tumor immune responses.[2][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to integrin inhibitors like this compound can arise from several mechanisms, broadly categorized as:
-
Bypass Signaling Pathway Activation: Cancer cells can compensate for the inhibition of integrin signaling by upregulating alternative survival pathways. A common mechanism is the activation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[6][7] Activation of EGFR can subsequently stimulate downstream pro-survival pathways like PI3K/Akt and MAPK/ERK, rendering the cells less dependent on integrin signaling.[1][8]
-
Alterations in the Tumor Microenvironment: Cancer-associated fibroblasts (CAFs) within the tumor microenvironment can secrete extracellular matrix (ECM) components that promote cancer cell survival and resistance to therapy.[9]
-
Intrinsic Cellular Mechanisms: Resistance can also be mediated by intracellular changes, including the upregulation of drug efflux pumps that actively remove the inhibitor from the cell, or the activation of anti-apoptotic proteins.[4][10]
Q3: How can I experimentally confirm resistance to this compound in my cell line?
A3: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental, sensitive cell line. A significant increase (typically 3-fold or more) in the IC50 value is a strong indicator of resistance.[10]
Q4: What strategies can I employ to overcome this compound resistance in my experiments?
A4: A primary strategy to overcome resistance is the use of combination therapies. Based on the likely resistance mechanisms, consider the following combinations:
-
Dual Inhibition of Integrin and Bypass Pathways: If you suspect EGFR pathway activation, a combination of this compound with an EGFR inhibitor (e.g., gefitinib, erlotinib) may restore sensitivity.[7]
-
Immunotherapy Combinations: Since this compound can modulate the tumor immune microenvironment, combining it with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) could enhance T-cell mediated killing of resistant cancer cells.[5]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CCK-8) when determining this compound IC50.
-
Possible Cause 1: Suboptimal Cell Seeding Density.
-
Troubleshooting: Ensure you have optimized the cell seeding density for your specific cell line and the duration of the assay. Too few cells may lead to insignificant changes, while too many can result in overcrowding and artifacts.[4] Perform a preliminary experiment to determine the optimal cell number that allows for logarithmic growth throughout the assay period.
-
-
Possible Cause 2: Drug Instability or Improper Storage.
-
Troubleshooting: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
-
Possible Cause 3: Inconsistent Incubation Times.
-
Troubleshooting: Adhere to a consistent incubation time for all plates and experimental repeats. Cell viability can change significantly with time, affecting the calculated IC50.
-
Problem 2: Difficulty in generating a stable this compound-resistant cell line.
-
Possible Cause 1: Inappropriate Drug Concentration for Selection.
-
Troubleshooting: Start with a low concentration of this compound (e.g., the IC20) and gradually increase the concentration in a stepwise manner as the cells adapt.[11] A high initial concentration may lead to widespread cell death with no surviving clones.
-
-
Possible Cause 2: Clonal Heterogeneity of the Parental Cell Line.
-
Troubleshooting: After establishing a resistant population, perform single-cell cloning to isolate and expand individual resistant clones. This will ensure a more homogenous and stable resistant cell line for downstream experiments.[10]
-
Problem 3: No detectable change in downstream signaling pathways (e.g., p-FAK, p-Akt) via Western blot after this compound treatment in suspected resistant cells.
-
Possible Cause 1: Bypass Pathway Activation.
-
Possible Cause 2: Poor Antibody Quality or Suboptimal Western Blot Protocol.
-
Troubleshooting: Ensure your primary antibodies are validated for the specific targets and your Western blot protocol is optimized. Include appropriate positive and negative controls. For phosphorylated proteins, ensure that phosphatase inhibitors are included in your lysis buffer.[14]
-
Quantitative Data Summary
The following tables provide representative data that might be observed when characterizing this compound resistance. Note that specific values will vary depending on the cell line and experimental conditions.
Table 1: Illustrative IC50 Values for an RGD-Mimetic Integrin Inhibitor in Sensitive vs. Resistant Glioblastoma Cell Lines.
| Cell Line | Treatment Duration (h) | IC50 (µM) | Fold Resistance |
| U251 (Parental) | 72 | 10.2 ± 0.8[15] | - |
| U251-Resistant | 72 | > 50 | > 4.9 |
Table 2: Example of Quantitative Analysis of Combination Therapy.
This table illustrates how the Combination Index (CI) can be used to assess the synergistic effect of combining this compound with an EGFR inhibitor. A CI value less than 1 indicates synergy.[16]
| Drug Combination (Concentration) | Fractional Effect (Drug A) | Fractional Effect (Drug B) | Expected Additive Effect | Observed Combined Effect | Combination Index (CI) |
| This compound (X nM) + EGFRi (Y nM) | 0.2 | 0.3 | 0.44 | 0.6 | < 1 (Synergistic) |
Key Experimental Protocols
Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating drug concentrations.[11]
-
Determine the initial IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CCK-8).
-
Initiate resistance induction: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC10-IC20.
-
Monitor cell growth: Maintain the cells in the drug-containing medium, changing the medium every 3-4 days. Initially, a significant portion of the cells may die.
-
Dose escalation: Once the cells have recovered and are proliferating steadily, passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat the dose escalation: Continue this process of gradual dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Confirm resistance: Perform a cell viability assay to determine the IC50 of the resistant cell population and compare it to the parental cell line. A greater than 3-fold increase in IC50 is typically considered resistant.[10]
-
Isolate resistant clones (optional but recommended): Use limited dilution or single-cell sorting to isolate and expand individual resistant clones to ensure a homogenous population.
Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the integrin and potential bypass signaling pathways.[17]
-
Cell treatment and lysis: Seed both parental and resistant cells and allow them to adhere. Treat the cells with this compound at the respective IC50 concentrations for a predetermined time (e.g., 2, 6, or 24 hours). Include an untreated control for both cell lines. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and protein transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and heat. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FAK (Tyr397), FAK, p-Akt (Ser473), Akt, p-EGFR (Tyr1068), EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Flow Cytometry for Integrin Surface Expression
This protocol allows for the quantification of the surface expression of integrin subunits that may be altered in resistant cells.[18][19]
-
Cell preparation: Harvest parental and resistant cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins. Wash the cells with ice-cold FACS buffer (PBS with 1% BSA).
-
Antibody staining: Resuspend the cells in FACS buffer and incubate with fluorescently conjugated primary antibodies specific for the integrin subunits of interest (e.g., αv, β1, β3, β5, β6) for 30-60 minutes at 4°C in the dark. Include an isotype control for each antibody.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data analysis: Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) for each integrin subunit in the parental and resistant cell populations.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound via inhibition of integrin-mediated TGF-β activation.
Caption: EGFR bypass signaling as a mechanism of resistance to this compound.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 3. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets [mdpi.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. A Flow Cytometry-Based High-Throughput Technique for Screening Integrin-Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EGFR-TKIs resistance via EGFR-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Integrins in Resistance to Therapies Targeting Growth Factor Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Best practices for storing and handling GLPG0187 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling GLPG0187 powder. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound powder?
For long-term stability, it is recommended to store this compound powder in a dry, dark environment at -20°C.[1] Under these conditions, the powder is stable for up to three years. For shorter periods (days to weeks), storage at 0-4°C is acceptable.[2]
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO.[1][2][3][4] To prepare a stock solution, it is recommended to dissolve the powder in fresh, anhydrous DMSO.[5] The use of hygroscopic (moisture-absorbing) DMSO can negatively impact the solubility of the compound.[1][5] Sonication or warming the solution to 60°C can aid in dissolution.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -80°C for up to two years or at -20°C for up to one year.[1][5]
Q4: Can I dissolve this compound in aqueous solutions?
This compound is not readily soluble in water.[2] For experiments requiring an aqueous buffer, it is common to first dissolve the compound in DMSO and then dilute this stock solution into the aqueous buffer. For example, a 1:1 solution of DMSO and PBS (pH 7.2) has been used.[3]
Troubleshooting Guides
Issue: Precipitation of this compound in solution.
-
Possible Cause 1: Incorrect Solvent. this compound has poor solubility in aqueous solutions.
-
Possible Cause 2: Low Temperature. The compound may precipitate out of solution at lower temperatures.
-
Solution: Gently warm the solution to aid in re-dissolving the compound. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1]
-
-
Possible Cause 3: Hygroscopic Solvent. DMSO can absorb moisture, which can reduce the solubility of this compound.[1][5]
-
Solution: Use fresh, anhydrous DMSO to prepare your stock solutions.[5]
-
Issue: Inconsistent experimental results.
-
Possible Cause 1: Improper Storage. Degradation of the compound due to incorrect storage can lead to variability in its activity.
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. This can degrade the compound in your stock solution.
-
Solution: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[5]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 595.71 g/mol | |
| Formula | C₂₉H₃₇N₇O₅S | |
| Powder Storage | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
| Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
| Solubility in DMSO | ≥ 10 mM | |
| IC₅₀ for αvβ1-integrin | 1.3 nM | [1] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, you will need 5.957 mg of this compound.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use sonication or gently warm the solution to aid dissolution.[1]
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.[1][5]
This compound Mechanism of Action: Integrin Inhibition and TGF-β Signaling
This compound is a broad-spectrum integrin inhibitor that targets several RGD-integrin receptor subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[6][7] By blocking these receptors, this compound can inhibit angiogenesis and tumor cell metastasis.[7] Furthermore, its inhibition of integrins, particularly αvβ6, prevents the activation of latent TGF-β.[8] This disruption of TGF-β signaling can lead to a downregulation of PD-L1 expression, potentially enhancing the immune response against tumor cells.[8]
Caption: this compound inhibits integrins, preventing TGF-β activation and downstream signaling.
Experimental Workflow: Investigating this compound Effects on Tumor Cells
A typical in vitro workflow to assess the efficacy of this compound could involve treating cancer cells with the compound and then performing various assays to measure its effects on cell proliferation, migration, and protein expression.
Caption: A general workflow for in vitro testing of this compound on cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Integrin | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability assays to determine GLPG0187 cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to determine the cytotoxicity of GLPG0187.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a potent and broad-spectrum inhibitor of several integrin receptors, with IC50 values in the low nanomolar range for αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1.[1] Integrins are involved in cell adhesion, migration, and signaling. By inhibiting these, this compound can suppress processes like epithelial-mesenchymal transition (EMT) and angiogenesis.[2] Its primary mechanism of action relevant to cancer therapy involves the inhibition of TGF-β signaling, which can enhance the immune system's ability to kill cancer cells.[3]
Q2: Does this compound have direct cytotoxic effects on cancer cells?
The direct cytotoxic effect of this compound is highly dependent on the cell type. For some cancer cell lines, such as mismatch repair-deficient HCT116 colorectal cancer cells, this compound shows minimal direct cytotoxicity when used alone.[3][4] However, in other cell types, like GL-261 and SMA-560 murine glioma cells, it can induce detachment and necrosis.[2] It has also been shown to reduce cell proliferation in prostate cancer cells.[1]
Q3: Which cell viability assays are recommended for assessing this compound cytotoxicity?
Standard cell viability assays such as MTT, XTT, and Annexin V/PI staining can be used. However, it is crucial to consider the anti-adhesive properties of this compound.
-
Metabolic Assays (MTT, XTT): These colorimetric assays measure the metabolic activity of viable cells. They are suitable for assessing changes in cell proliferation.
-
Apoptosis/Necrosis Assays (Annexin V/PI Staining): This flow cytometry-based assay is ideal for distinguishing between live, early apoptotic, late apoptotic, and necrotic cells, providing a more detailed picture of the mode of cell death.
Q4: How does the anti-adhesive effect of this compound impact cytotoxicity assays?
A significant challenge when working with this compound is that it can cause cells to detach from culture plates.[5] This can lead to an underestimation of cell viability in assays where detached cells are washed away. It is crucial to collect both adherent and detached cells to get an accurate assessment of cytotoxicity.
Troubleshooting Guides
MTT/XTT Assays
Issue 1: Lower than expected cell viability, even at low this compound concentrations.
-
Possible Cause: this compound-induced cell detachment. During washing steps, detached but still viable cells may be discarded, leading to an inaccurate reading.
-
Solution:
-
For adherent cell lines, after the treatment period, centrifuge the plates before removing the supernatant to pellet any detached cells.
-
Alternatively, collect the supernatant containing detached cells, centrifuge it, and combine the cell pellet with the adherent cells before proceeding with the assay.
-
Visually inspect the wells under a microscope before and after washing steps to monitor cell detachment.
-
Issue 2: Inconsistent or not dose-dependent results.
-
Possible Cause: Interference of this compound with the assay reagents. Some compounds can directly reduce MTT, leading to a false positive signal for viability.
-
Solution: Run a cell-free control where this compound is added to the culture medium and the MTT or XTT reagent. If a color change occurs, it indicates direct interaction, and an alternative assay should be considered.[6]
Annexin V/PI Staining
Issue 1: High percentage of necrotic (Annexin V+/PI+) cells at all tested concentrations.
-
Possible Cause: Harsh cell handling. The anti-adhesive nature of this compound can make cells more sensitive to mechanical stress during harvesting and staining.
-
Solution:
-
Use a gentle cell scraping method or a non-enzymatic cell dissociation solution for adherent cells.
-
Minimize centrifugation speeds and durations.
-
Avoid vigorous vortexing; instead, gently flick the tubes to resuspend cell pellets.
-
Issue 2: Discrepancy between metabolic assay results and Annexin V/PI data.
-
Possible Cause: this compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) in your specific cell line. Metabolic assays like MTT/XTT will show a decrease in signal due to reduced cell numbers, while Annexin V/PI staining may not show a significant increase in apoptosis or necrosis.
-
Solution: Correlate your viability data with cell cycle analysis to check for cell cycle arrest. Also, consider longer incubation times with this compound to see if cytotoxicity manifests at later time points.
Data Presentation
Table 1: Summary of Observed Effects of this compound on Various Cell Lines
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| HCT116 (colorectal cancer) | Flow Cytometry | 0.125 µM - 2.0 µM | Minimal direct cytotoxicity when used alone.[3][5] | [3][5] |
| TALL-104 (T-cells) | Co-culture with cancer cells | 2.0 µM | Cytotoxicity observed at high doses.[5] | [5] |
| PC-3M-Pro4/luc (prostate cancer) | Not specified | Not specified | Suppresses EMT and migration without inhibiting cell growth.[2] | [2] |
| GL-261, SMA-560 (glioma) | Not specified | Not specified | Induces detachment and necrosis.[2] | [2] |
Table 2: IC50 Values of this compound for Integrin Receptor Inhibition
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3 |
| αvβ3 | 3.7 |
| αvβ5 | 2.0 |
| αvβ6 | 1.4 |
| αvβ8 | 1.2 |
| α5β1 | 7.7 |
| (Data from MedchemExpress)[1] |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Crystal Solubilization:
-
For adherent cells, carefully aspirate the medium. For suspension cells or if significant detachment is observed, centrifuge the plate before aspiration.
-
Add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[6]
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining Protocol
-
Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and detached cells. For adherent cells, use a gentle scraping method or non-enzymatic dissociation solution.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7]
-
Visualizations
Caption: Workflow for an MTT assay with a critical troubleshooting step for this compound.
Caption: Simplified signaling pathway showing this compound inhibition of integrin-mediated TGF-β activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. e-century.us [e-century.us]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
Selecting appropriate cancer cell lines for GLPG0187 studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cancer cell lines for studies involving GLPG0187, a broad-spectrum integrin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule, broad-spectrum antagonist of RGD-binding integrins.[1][2] It targets several integrin subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[3] Its primary anti-cancer mechanism is not direct cytotoxicity, but rather the inhibition of key processes in tumor progression such as cell adhesion, migration, invasion, and angiogenesis.[1][4] A critical aspect of its function is the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway by preventing the integrin-mediated activation of latent TGF-β.[3][5] This leads to downstream effects such as the downregulation of PD-L1 and reduced phosphorylation of SMAD2.[3]
Q2: Which cancer cell lines are suitable for studying the effects of this compound?
A2: The selection of a cancer cell line for this compound studies should be based on its dependence on integrin signaling for survival, migration, and proliferation, as well as its reliance on the TGF-β pathway. Cell lines with high expression of the targeted integrins (αvβ1, αvβ3, αvβ5, αvβ6, α5β1) are generally good candidates.
Previously studied cell lines that have shown responsiveness to this compound's effects on signaling and sensitization to immune cells include:
-
Breast Cancer: MDA-MB-231, MCF10A-M4[7]
-
Prostate Cancer: PC-3M-Pro4/luc[4]
-
Glioma: GL-261, SMA-560 (murine)[4]
Q3: Should I expect to see direct cytotoxicity with this compound treatment in my cancer cell line?
A3: Not necessarily. A key finding from multiple studies is that this compound exhibits minimal direct cytotoxic effects on cancer cell lines at concentrations where it effectively inhibits integrin signaling.[1][6] For instance, in HCT-116 colorectal cancer cells, this compound alone did not show significant cytotoxicity.[3] Its anti-cancer effects are more prominently observed in assays that measure cell adhesion, migration, invasion, and in co-culture systems with immune cells, where it sensitizes cancer cells to immune-mediated killing.[3][5]
Q4: What are the typical concentrations of this compound used in in vitro experiments?
A4: The effective concentrations of this compound for in vitro studies are typically in the low nanomolar to low micromolar range. For integrin binding inhibition, the IC50 values are in the low nanomolar range (see Table 1).[1] For cell-based assays, concentrations ranging from 0.1 µM to 10 µM are often used to observe effects on signaling pathways and cell behavior.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant reduction in cell viability observed after this compound treatment. | This compound has low direct cytotoxicity. | This is an expected outcome. Shift focus to assays that measure the known mechanisms of this compound, such as cell adhesion, migration, invasion, or sensitization to immune cell killing in a co-culture system. |
| Inconsistent results in cell adhesion assays. | Sub-optimal cell seeding density or coating of plates. | Ensure a consistent and optimal cell seeding density. Use appropriate extracellular matrix protein coating (e.g., fibronectin, vitronectin) on plates to promote integrin-dependent adhesion. |
| Difficulty in detecting changes in pSMAD2 levels by Western blot. | Timing of sample collection or low basal TGF-β signaling. | Optimize the timing of cell lysis after this compound treatment. Consider stimulating the cells with exogenous latent TGF-β to activate the pathway and observe a more robust inhibition by this compound. |
| High background in co-culture assays with immune cells. | Non-specific killing by immune cells or unhealthy cell populations. | Titrate the effector-to-target ratio to minimize non-specific killing. Ensure both cancer and immune cells are healthy and in the logarithmic growth phase before starting the co-culture experiment. |
Data Presentation
Table 1: this compound Inhibitory Activity against RGD Integrin Receptors
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3[1] |
| αvβ3 | 3.7[1] |
| αvβ5 | 2.0[1] |
| αvβ6 | 1.4[1] |
| α5β1 | 7.7[1] |
Table 2: Summary of Reported Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Reference |
| HCT-116 (WT and p53-/-) | Colorectal Cancer | Inhibition of cell adhesion, sensitization to T-cell killing, downregulation of PD-L1, reduced pSMAD2. Minimal direct cytotoxicity. | [3][5] |
| MDA-MB-231 | Breast Cancer | Inhibition of invasion and metastasis, decreased TGF-β signaling. No significant effect on proliferation. | [7] |
| PC-3M-Pro4/luc | Prostate Cancer | Suppression of epithelial-mesenchymal transition (EMT) and migration without inhibiting cell growth. | [4] |
| GL-261, SMA-560 | Murine Glioma | Induction of detachment and necrosis. | [4] |
Experimental Protocols
Cell Adhesion Assay
-
Plate Coating: Coat 96-well plates with an appropriate extracellular matrix protein (e.g., 10 µg/mL fibronectin in PBS) and incubate for 1 hour at 37°C. Wash plates with PBS.
-
Cell Preparation: Harvest cancer cells and resuspend in serum-free media.
-
Treatment: Pre-incubate cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Seeding: Seed 5 x 10^4 cells per well onto the coated plates and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.
Western Blot for pSMAD2
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere overnight. Treat the cells with different concentrations of this compound for the desired duration (e.g., 24 hours). In some experiments, stimulation with latent TGF-β may be necessary to observe robust signaling.[3]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-SMAD2 (pSMAD2) overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize pSMAD2 levels to total SMAD2 or a loading control like GAPDH or β-actin.
Cancer Cell and Immune Cell Co-culture Assay
-
Cell Labeling: Label the cancer cells with a fluorescent dye (e.g., CMFDA - green) and the immune cells (e.g., T-cells) with another fluorescent dye (e.g., CMAC - blue) for easy identification.
-
Plating: Seed the labeled cancer cells in a 96-well plate and allow them to adhere overnight.
-
Co-culture: Add the labeled immune cells at a specific effector-to-target ratio (e.g., 5:1).
-
Treatment: Add different concentrations of this compound or vehicle control to the co-culture.
-
Incubation: Incubate the plate for 24-48 hours.
-
Analysis: Analyze the cytotoxicity by fluorescence microscopy or flow cytometry. A dead cell stain (e.g., propidium (B1200493) iodide or DAPI) can be used to quantify cancer cell death.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from GLPG0187 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GLPG0187.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, broad-spectrum small molecule integrin receptor antagonist.[1][2] It contains an RGD motif that allows it to bind to and inhibit several integrin subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[3][4] By blocking these integrins, this compound can inhibit the activation of Transforming Growth Factor-beta (TGF-β), a key signaling molecule involved in tumor immune evasion.[3][5] This action can lead to reduced expression of immune checkpoint proteins like PD-L1 on cancer cells, thereby making them more susceptible to T-cell mediated killing.[3]
Q2: What are the reported in vitro effects of this compound?
In vitro studies have shown that this compound can induce a dose-dependent killing of cancer cells when co-cultured with T-cells.[3] It has been observed to downregulate PD-L1 expression on cancer cells, which is a proposed mechanism for its immune-stimulatory effects.[3] The compound also inhibits cancer cell adhesion.[3] Notably, at lower concentrations (e.g., 0.125 μM), this compound shows minimal direct cytotoxic effects on cancer cells when used alone.[3]
Q3: Has this compound been tested in clinical trials?
Yes, this compound has undergone Phase I clinical trials. A study in healthy volunteers demonstrated a good safety profile and promising biomarker data.[6][7] A subsequent Phase Ib study in patients with advanced solid tumors found that the drug was well-tolerated but did not show single-agent anti-tumor responses.[8] The most frequently reported side effect was fatigue, and some skin toxicities were noted.[8]
Q4: What is the solubility and storage information for this compound?
This compound is soluble in DMSO up to 10 mM. For long-term storage, it should be kept at -20°C as a solid powder.[2]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of PD-L1 expression at high concentrations of this compound.
-
Possible Cause: While low doses of this compound have been shown to downregulate PD-L1, paradoxical increases at high concentrations have been hypothesized to be due to off-target effects.[3] As a broad-spectrum integrin inhibitor, this compound's activity on other integrins (αvβ1, αvβ3, αvβ5, and α5β1) might activate counteracting signaling pathways.[3]
-
Recommendation:
-
Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations to identify the optimal dose for PD-L1 downregulation in your specific cell line.
-
Investigate Alternative Pathways: Consider exploring the activation of other signaling pathways that might be influenced by the inhibition of multiple integrins.
-
Issue 2: Reduced T-cell viability in co-culture experiments.
-
Possible Cause: High concentrations of this compound (e.g., 2 μM) have been shown to be toxic to T-cells, which can compromise their ability to kill cancer cells.[3]
-
Recommendation:
-
Optimize this compound Concentration: Determine the highest concentration of this compound that does not significantly impact T-cell viability. A dose of 0.125 μM has been shown to be effective in promoting T-cell killing without direct toxicity to T-cells.[3]
-
Timing of Treatment: Consider pre-treating cancer cells with this compound before co-culturing with T-cells to minimize direct exposure of T-cells to the compound.
-
Issue 3: Difficulty in quantifying non-adherent cells in microscopy-based assays.
-
Possible Cause: this compound is known to inhibit cell adhesion, causing cells to detach from culture plates.[3] This can lead to an underestimation of cell numbers when using microscopy, as not all cells will be in the same focal plane.[3]
-
Recommendation:
-
Utilize Flow Cytometry: Flow cytometry is a more accurate method for quantifying cell viability and cell death in non-adherent cell populations.[3]
-
Use Suspension Cell Culture Plates: If microscopy is necessary, consider using plates designed for suspension cell culture to better manage detached cells.
-
Issue 4: Lack of direct cytotoxicity of this compound on cancer cells in monoculture.
-
Expected Outcome: this compound's primary mechanism is not direct cytotoxicity but rather sensitizing cancer cells to immune-mediated killing.[3][9] Therefore, minimal to no cell death is expected when cancer cells are treated with this compound alone, especially at lower concentrations.[3]
-
Recommendation:
-
Confirm with a Positive Control: Use a known cytotoxic agent as a positive control to ensure your cell viability assay is working correctly.
-
Focus on Co-culture Models: The anti-cancer effects of this compound are best observed in the presence of immune cells.[5]
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound for Various Integrin Receptors
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3[1] |
| αvβ3 | 3.7[1] |
| αvβ5 | 2.0[1] |
| αvβ6 | 1.4[1] |
| α5β1 | 7.7[1] |
Table 2: Summary of this compound Effects in Co-culture Experiments
| Concentration | Effect on Cancer Cells (with T-cells) | Effect on T-cells | Effect on PD-L1 |
| 0.125 μM | Increased T-cell killing[3] | No significant toxicity[3] | Downregulation[3] |
| 2.0 μM | Increased T-cell killing[3] | Cytotoxicity observed[3] | Potential for paradoxical increase[3] |
Experimental Protocols
1. Cancer Cell and T-cell Co-culture Viability Assay
-
Objective: To assess the ability of this compound to enhance T-cell mediated killing of cancer cells.
-
Methodology:
-
Seed fluorescently labeled cancer cells (e.g., HCT-116) in a 96-well plate and allow them to adhere overnight.
-
The following day, add fluorescently labeled T-cells (e.g., TALL-104) to the wells at a desired effector-to-target ratio.
-
Treat the co-culture with a range of this compound concentrations (e.g., 0.125 μM to 2.0 μM) or a vehicle control.
-
Incubate for 24-48 hours.
-
Analyze cell viability using flow cytometry, gating on the cancer cell and T-cell populations based on their fluorescent labels. Quantify cell death using a viability dye (e.g., Propidium Iodide or DAPI).
-
2. Western Blot for PD-L1 and pSMAD2 Expression
-
Objective: To determine the effect of this compound on the expression of PD-L1 and the phosphorylation of SMAD2.
-
Methodology:
-
Culture cancer cells (e.g., HCT-116) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound and/or latent TGF-β for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against PD-L1, pSMAD2, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Integrin inhibitor | Probechem Biochemicals [probechem.com]
- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpg.com [glpg.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Efficacy Analysis of GLPG0187 and Other RGD Mimetics in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on targeted treatments that disrupt specific molecular pathways involved in tumor progression. Among these, inhibitors of integrin-mediated cell adhesion, particularly those targeting the Arg-Gly-Asp (RGD) binding site, have emerged as a promising class of therapeutics. This guide provides a comparative overview of the efficacy of GLPG0187, a broad-spectrum integrin inhibitor, against other notable RGD mimetics: Cilengitide (B523762), Etaracizumab, and Abituzumab. The information is compiled from preclinical and clinical studies to aid researchers in understanding the nuances of these compounds.
Introduction to RGD Mimetics and Their Targets
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cellular processes such as adhesion, migration, proliferation, and survival. Many integrins recognize the RGD tripeptide motif present in extracellular matrix (ECM) proteins. By mimicking this motif, RGD mimetics can competitively inhibit the binding of integrins to their natural ligands, thereby disrupting downstream signaling pathways critical for tumor growth, angiogenesis, and metastasis.
This compound is a small molecule, broad-spectrum integrin inhibitor that targets multiple RGD-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] Its wide range of targets suggests a potential for broad anti-cancer activity.
Cilengitide is a cyclic pentapeptide that selectively inhibits αvβ3 and αvβ5 integrins.[3] It has been extensively studied, particularly in the context of glioblastoma.
Etaracizumab (MEDI-522) is a humanized monoclonal antibody that specifically targets the αvβ3 integrin heterodimer.[4]
Abituzumab is a humanized monoclonal antibody with a broader target profile among the antibody-based therapies, targeting all αv integrin subunits.[5]
Comparative Efficacy: Preclinical Data
The preclinical efficacy of these RGD mimetics has been evaluated in various in vitro and in vivo models. A key measure of potency is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological process.
| RGD Mimetic | Integrin Target(s) | IC50 (nM) | Reference(s) |
| This compound | αvβ1 | 1.3 | [6] |
| αvβ3 | 3.7 | [6] | |
| αvβ5 | 2.0 | [6] | |
| αvβ6 | 1.4 | [6] | |
| αvβ8 | 1.2 | [6] | |
| α5β1 | 7.7 | [6] | |
| Cilengitide | αvβ3 | 0.61 - 4 | [3][7] |
| αvβ5 | 8.4 - 79 | [3][7] | |
| α5β1 | 14.9 | [3] | |
| Etaracizumab | αvβ3 | Not reported (Monoclonal Antibody) | [4] |
| Abituzumab | Pan-αv integrins | Not reported (Monoclonal Antibody) | [5] |
As the table indicates, this compound demonstrates potent, low-nanomolar inhibition across a wider range of integrins compared to the more selective small molecule, Cilengitide. While direct IC50 values are not applicable to the monoclonal antibodies Etaracizumab and Abituzumab, their high specificity for their target integrins drives their therapeutic potential.
Clinical Trial Outcomes: A Snapshot
The clinical development of these RGD mimetics has yielded mixed results, highlighting the complexity of targeting the tumor microenvironment.
| RGD Mimetic | Indication(s) Studied | Key Clinical Trial Findings | Reference(s) |
| This compound | Advanced Solid Tumors | A Phase I study showed the drug was well-tolerated but demonstrated no significant monotherapy efficacy.[7][8] | |
| Cilengitide | Glioblastoma | Phase II trials showed modest single-agent activity.[1][3] However, a large Phase III trial (CENTRIC) in newly diagnosed glioblastoma did not meet its primary endpoint of increasing overall survival when added to standard chemoradiotherapy.[6] | |
| Etaracizumab | Metastatic Melanoma | A Phase II study did not show a clinically meaningful improvement in survival, either as a monotherapy or in combination with dacarbazine (B1669748).[9][10] | |
| Abituzumab | Metastatic Colorectal Cancer | A Phase I/II trial (POSEIDON) in combination with cetuximab and irinotecan (B1672180) did not meet its primary endpoint of progression-free survival. However, a trend toward improved overall survival was observed, and a retrospective analysis suggested a potential benefit in patients with high tumor expression of αvβ6 integrin.[11][12] |
Signaling Pathways and Experimental Workflows
The inhibition of integrin signaling by RGD mimetics impacts several downstream pathways crucial for cancer progression. A simplified representation of the targeted pathway is depicted below.
Caption: Simplified signaling pathway inhibited by RGD mimetics.
A typical experimental workflow to assess the in vitro efficacy of these compounds often involves cell-based assays.
Caption: A representative workflow for in vitro experiments.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of experimental data, detailed methodologies are crucial. Below are representative protocols for key experiments cited in the literature for evaluating RGD mimetics.
Cell Adhesion Assay (this compound)
This assay quantifies the ability of a compound to inhibit cancer cell adhesion to an ECM-coated surface.
-
Cell Plating: HCT116WT and HCT116 p53-/- colorectal cancer cells are plated in a 12-well plate at a density of 100,000 cells per well.
-
Adhesion: Cells are allowed to adhere for 24 hours in a standard cell culture incubator.
-
Treatment: After 24 hours, the culture medium is replaced with fresh medium containing either a vehicle control (DMSO) or varying concentrations of this compound (e.g., 0.125 µM and 2.0 µM).
-
Staining: A cell death marker, such as ethidium (B1194527) homodimer, is added to all wells.
-
Imaging: After 24 hours of treatment, the wells are imaged using phase-contrast microscopy to visualize cell attachment and morphology. Fluorescence microscopy is used to detect the cell death marker.
-
Analysis: The degree of cell detachment in the treated wells is compared to the control wells.[13]
Cell Migration and Invasion Assay (Cilengitide)
This assay assesses the effect of a compound on the migratory and invasive potential of cancer cells.
-
Chamber Preparation: The upper and lower compartments of a 24-well Transwell chamber are separated by polycarbonate filters (8-µm pore size). For invasion assays, the filters are coated with Matrigel (100 ng).
-
Cell Seeding: 1 x 10^5 meningioma cells are seeded onto the filters in medium containing various concentrations of Cilengitide (0, 1, 10, and 100 µg/mL).
-
Incubation: The chambers are incubated for 48 hours.
-
Analysis: Non-migrated/invaded cells on the upper surface of the filter are removed. The cells that have migrated/invaded to the lower surface are fixed, stained, and counted.[14]
Western Blot for Downstream Signaling (General Protocol)
This technique is used to detect changes in the phosphorylation status of key signaling proteins downstream of integrin activation.
-
Cell Culture and Treatment: Cancer cells (e.g., glioma, colorectal) are cultured to a suitable confluency and then treated with the RGD mimetic of interest (e.g., this compound, Cilengitide) at various concentrations and for different time points.[15][16]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FAK, FAK, p-Akt, Akt, p-ERK, ERK, pSMAD2).[15][16]
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.[15][16]
Conclusion
This compound stands out as a potent, broad-spectrum RGD mimetic with low nanomolar inhibitory activity against a wide array of integrins. This broad activity, however, did not translate into significant monotherapy efficacy in early clinical trials for solid tumors. In comparison, the more selective small molecule Cilengitide also showed limited success in late-stage clinical trials for glioblastoma. The monoclonal antibodies, Etaracizumab and Abituzumab, which target αvβ3 and pan-αv integrins respectively, have also faced challenges in demonstrating significant clinical benefit in melanoma and colorectal cancer.
The collective data suggest that while RGD mimetics hold theoretical promise, their clinical application is complex. The broad integrin inhibition by agents like this compound may offer advantages in certain contexts but could also lead to off-target effects. The mixed results from clinical trials underscore the need for better patient selection strategies, potentially based on the specific integrin expression profiles of tumors. Further research into combination therapies and the identification of predictive biomarkers will be crucial in unlocking the full therapeutic potential of this class of drugs. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing future studies to address these critical questions.
References
- 1. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Cilengitide in patients with recurrent glioblastoma: the results of NABTC 03-02, a phase II trial with measures of treatment delivery - ProQuest [proquest.com]
- 5. Two cilengitide regimens in combination with standard treatment for patients with newly diagnosed glioblastoma and unmethylated MGMT gene promoter: results of the open-label, controlled, randomized phase II CORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. A randomized phase 2 study of etaracizumab, a monoclonal antibody against integrin alpha(v)beta(3), + or - dacarbazine in patients with stage IV metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abituzumab combined with cetuximab plus irinotecan versus cetuximab plus irinotecan alone for patients with KRAS wild-type metastatic colorectal cancer: the randomised phase I/II POSEIDON trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of GLPG0187's Effect on the TGF-β Pathway in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GLPG0187 and other prominent inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. The information presented is curated from preclinical research to assist in the evaluation of these compounds for therapeutic development and mechanistic studies.
Introduction to TGF-β Pathway Inhibition
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production.[1] Its dysregulation is implicated in the progression of cancer and fibrotic diseases.[2][3] Consequently, targeting this pathway has become a significant area of interest for therapeutic intervention. This guide focuses on this compound, a broad-spectrum integrin inhibitor, and compares its activity with small molecule inhibitors that directly target the TGF-β receptors, such as Galunisertib, Vactosertib (B612291), and RepSox.
Mechanism of Action: A Tale of Two Strategies
TGF-β inhibitors can be broadly categorized based on their mechanism of action. This compound employs an upstream regulatory approach, while Galunisertib, Vactosertib, and RepSox act directly on the TGF-β receptor complex.
This compound: This compound is a broad-spectrum integrin inhibitor that targets several integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[4][5] By blocking these integrins, this compound prevents the activation of latent TGF-β, which is a crucial step for its signaling cascade.[4][5] This upstream inhibition effectively reduces the amount of active TGF-β available to bind to its receptors.
Alternative Inhibitors (Galunisertib, Vactosertib, RepSox): These small molecules are potent and selective inhibitors of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[6][7][8] They typically function as ATP-competitive inhibitors, preventing the kinase activity of ALK5 and thereby blocking the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3.
Comparative Efficacy in Preclinical Models
While direct head-to-head studies are limited, the following tables summarize the observed effects of this compound and its alternatives on TGF-β pathway activity in various cell lines.
Table 1: Effect of TGF-β Pathway Inhibitors on SMAD2 Phosphorylation (pSMAD2)
| Compound | Cell Line | Concentration | Observed Effect on pSMAD2 | Reference |
| This compound | HCT-116 p53-/- | 1-8 µM | Dose-dependent reduction | [5] |
| TALL-104 | 2-8 µM | Inhibition of TGF-β-induced pSMAD2 | [5] | |
| Galunisertib | Human Dermal Fibroblasts | 10 µM | Significant reduction | [8] |
| Hepatocellular Carcinoma Cells (HepG2, Hep3B, Huh7) | Micromolar concentrations | Potent inhibition | [7] | |
| Vactosertib | Breast Cancer Cells | Not specified | Inhibition | [9] |
| CTI-82 | A549, HaCaT | Various | Inhibition of TGF-β1-induced pSMAD2/3 | [10] |
| Withametelin | HCT-116 | 0.5 µM | Blocks TGF-β induced phosphorylation | [11] |
Table 2: Functional Effects of TGF-β Pathway Inhibitors in Different Cell Lines
| Compound | Cell Line | Functional Assay | Key Findings | Reference |
| This compound | HCT-116 | PD-L1 Expression | Low dose (0.125 µM) rescued TGF-β-induced PD-L1 increase | [4] |
| HCT-116 | Cell Adhesion | Induced loss of cell adhesion at 0.125 µM and 2.0 µM | [4] | |
| Human Small Airway Epithelial (HSAE) Cells | Viral Pseudovirus Infection | Dose-dependent blockade of SARS-CoV-2 pseudovirus infection | [12][13][14][15][16] | |
| Galunisertib | Hepatocellular Carcinoma Cells | Cell Invasion | Potent anti-invasive properties | [7] |
| Human Dermal Fibroblasts | Gene Expression | Attenuation of fibrotic gene expression (Collagen-1a, α-SMA, Fibronectin) | [8][17][18][19] | |
| Vactosertib | Osteosarcoma Cells | Cell Proliferation & Metastasis | Inhibited tumor growth and lung metastasis in preclinical models | [20] |
| Multiple Myeloma Cells | T-cell Activity | Enhanced anti-myeloma activity of autologous T-cells | [7][21] | |
| RepSox | Osteosarcoma Cells (HOS, 143B) | Cell Proliferation & Apoptosis | Inhibited proliferation and induced apoptosis | [22] |
Table 3: Comparative IC50 Values of ALK5 Kinase Inhibitors
| Compound | Target | IC50 Value | Assay Condition | Reference |
| Galunisertib | ALK5 | 56 nM | Not specified | |
| RepSox | ALK5 (autophosphorylation) | 4 nM | Cell-free assay | [6][23][24] |
| ALK5 (ATP binding) | 23 nM | Cell-free assay | [6][23][24] | |
| TGF-β induced PAI-1 luciferase activity | 18 nM | Cellular assay | [23] |
Note: IC50 values for this compound on ALK5 are not applicable due to its different mechanism of action.
Experimental Protocols
Western Blot for Phospho-SMAD2 (pSMAD2)
This protocol is a generalized procedure for assessing the inhibition of TGF-β-induced SMAD2 phosphorylation.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT-116, A549) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Pre-treat cells with various concentrations of the inhibitor (e.g., this compound, Galunisertib) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate cells with recombinant human TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD2 (Ser465/467) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH, β-actin) for normalization.
-
TGF-β Reporter Assay (Luciferase-based)
This assay quantitatively measures the transcriptional activity of the TGF-β/SMAD signaling pathway.
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate.
-
Transfect cells with a TGF-β responsive reporter plasmid containing SMAD-binding elements (SBE) upstream of a luciferase reporter gene (e.g., firefly luciferase).
-
Co-transfect with a control plasmid expressing a different luciferase (e.g., Renilla) for normalization of transfection efficiency.
-
-
Inhibitor Treatment and TGF-β Stimulation:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the inhibitor or vehicle control.
-
After 1-2 hours of pre-treatment, add TGF-β1 to the appropriate wells.
-
-
Luciferase Activity Measurement:
-
After 16-24 hours of stimulation, lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Visualizing the Mechanisms and Workflows
TGF-β Signaling Pathway and Inhibition Points
Caption: TGF-β signaling pathway and points of inhibition by this compound and receptor kinase inhibitors.
Experimental Workflow for Inhibitor Validation
Caption: A generalized workflow for the validation of TGF-β pathway inhibitors in cell lines.
Conclusion
This compound presents a unique, upstream mechanism for inhibiting the TGF-β pathway by preventing its activation, distinguishing it from direct kinase inhibitors like Galunisertib, Vactosertib, and RepSox. The choice of inhibitor will depend on the specific research question and the desired point of intervention in the signaling cascade. While the available data suggests that all these compounds effectively modulate the TGF-β pathway, further direct comparative studies are needed to fully elucidate their relative potencies and therapeutic potential in various disease contexts. This guide provides a foundational framework for researchers to design and interpret experiments aimed at validating and comparing the effects of these and other TGF-β pathway modulators.
References
- 1. jcpjournal.org [jcpjournal.org]
- 2. JCI - Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis [jci.org]
- 3. atsjournals.org [atsjournals.org]
- 4. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. The TGFβ type I receptor kinase inhibitor vactosertib in combination with pomalidomide in relapsed/refractory multiple myeloma: a phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galunisertib Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New TGF-β1 Inhibitor, CTI-82, Antagonizes Epithelial–Mesenchymal Transition through Inhibition of Phospho-SMAD2/3 and Phospho-ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medrxiv.org [medrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Integrin/TGF-β1 Inhibitor GLPG-0187 Blocks SARS-CoV-2 Delta and Omicron Pseudovirus Infection of Airway Epithelial Cells In Vitro, Which Could Attenuate Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrin/TGF-β1 inhibitor GLPG-0187 blocks SARS-CoV-2 Delta and Omicron pseudovirus infection of airway epithelial cells which could attenuate disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Integrin/TGF-β1 inhibitor GLPG-0187 blocks SARS-CoV-2 Delta and Omicron pseudovirus infection of airway epithelial cells which could attenuate disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 18. researchgate.net [researchgate.net]
- 19. Galunisertib Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MedPacto's vactosertib shows positive results in US osteosarcoma pre-clinical trial < Pharma < Article - KBR [koreabiomed.com]
- 21. ashpublications.org [ashpublications.org]
- 22. TGF-β inhibitor RepSox suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. RepSox | TGF-β Receptors | Tocris Bioscience [tocris.com]
GLPG0187 and Anti-PD-1/PD-L1 Antibodies: A Preclinical Comparison Guide for Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for the investigational integrin antagonist GLPG0187, focusing on its potential for combination therapy with anti-PD-1/PD-L1 antibodies. While direct preclinical or clinical data on the combination of this compound and anti-PD-1/PD-L1 antibodies is not yet publicly available, this guide synthesizes the existing preclinical findings for this compound and juxtaposes them with the established mechanisms of checkpoint inhibitors to highlight the strong scientific rationale for this therapeutic strategy.
Rationale for Combination Therapy
This compound is a broad-spectrum inhibitor of multiple RGD-motif binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] These integrins play a crucial role in tumor progression through various mechanisms, including the activation of Transforming Growth Factor-beta (TGF-β). The TGF-β signaling pathway is a key driver of immune evasion in the tumor microenvironment, notably by upregulating the expression of the immune checkpoint ligand PD-L1.[1]
By inhibiting integrin-mediated activation of TGF-β, this compound has the potential to counteract a primary mechanism of resistance to anti-PD-1/PD-L1 therapies. This dual approach of directly blocking the PD-1/PD-L1 axis with checkpoint inhibitors while simultaneously reducing PD-L1 expression and overall immunosuppression with this compound forms a compelling basis for combination therapy.
Preclinical Data Summary: this compound
The following tables summarize key preclinical findings for this compound, demonstrating its immunomodulatory effects and anti-tumor activity.
Table 1: In Vitro Efficacy of this compound
| Experiment | Cell Lines | Key Findings | Reference |
| Co-culture Assay | HCT-116 WT and p53-/- colorectal cancer cells with TALL-104 T-cells | This compound leads to a dose-dependent increase in T-cell mediated killing of cancer cells. | [1] |
| Western Blot Analysis | HCT-116 WT and p53-/- colorectal cancer cells | A low dose (0.125 μM) of this compound rescued TGF-β-induced increases in PD-L1 expression, returning it to control levels. In HCT116 p53-/- cells, PD-L1 was reduced below control levels.[1] | [1] |
| Adhesion Assay | HCT-116 WT and p53-/- colorectal cancer cells | This compound induces a loss of in vitro cell adhesion at concentrations of 0.125 μM and 2.0 μM. | [1] |
| Western Blot for TGF-β Signaling | HCT116 p53-/- cells and TALL-104 immune cells | This compound reduces levels of phosphorylated SMAD2 (pSMAD2), a key downstream effector of TGF-β signaling, in a dose-dependent manner. |
Table 2: In Vivo Efficacy of this compound (Monotherapy)
| Tumor Model | Key Findings | Reference |
| Mouse cancer models (prostate and breast cancer) | Inhibited de novo formation and progression of bone and visceral metastases. | |
| Solid-phase assay | Potent inhibitor of osteoclastic bone resorption and angiogenesis. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the Tumor Microenvironment
The following diagram illustrates the proposed mechanism by which this compound inhibits TGF-β signaling, leading to a reduction in PD-L1 expression and enhanced T-cell activity.
References
- 1. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of GLPG0187 with Chemotherapy in Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of colorectal cancer (CRC) treatment is continually evolving, with a growing emphasis on combination therapies to overcome chemoresistance and enhance therapeutic efficacy. GLPG0187, a broad-spectrum integrin inhibitor, has emerged as a promising agent due to its ability to modulate the tumor microenvironment. While direct clinical data on the synergistic effects of this compound with standard chemotherapies in CRC is not yet available, a strong scientific rationale for such combinations exists, primarily through its potent inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This guide provides a comparative analysis of the potential synergistic effects of this compound with 5-Fluorouracil (B62378) (5-FU) and oxaliplatin (B1677828), drawing parallels from studies on other TGF-β inhibitors in CRC.
This compound: Mechanism of Action
This compound is a small molecule antagonist of multiple integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. By blocking these integrins, this compound disrupts cell-cell and cell-matrix interactions, which are crucial for tumor growth, angiogenesis, and metastasis. A key consequence of integrin inhibition by this compound is the downstream suppression of TGF-β signaling. The TGF-β pathway is a critical regulator of cellular processes that can contribute to chemoresistance in CRC.
The Rationale for Combining this compound with Chemotherapy
TGF-β signaling has been implicated in promoting resistance to both 5-FU and oxaliplatin, two of the most common chemotherapeutic agents used in CRC treatment. Elevated TGF-β levels in the tumor microenvironment can induce an epithelial-to-mesenchymal transition (EMT), enhance DNA damage repair mechanisms, and suppress apoptosis, all of which contribute to reduced sensitivity to chemotherapy.
By inhibiting the TGF-β pathway, this compound is hypothesized to:
-
Reverse Chemoresistance: Sensitize CRC cells to the cytotoxic effects of 5-FU and oxaliplatin.
-
Inhibit Tumor Growth: Synergistically suppress tumor cell proliferation and survival.
-
Modulate the Tumor Microenvironment: Create a more favorable environment for the action of chemotherapeutic agents.
Comparative Analysis of TGF-β Inhibitors with Chemotherapy in Colorectal Cancer
While specific data for this compound is pending, studies on other TGF-β inhibitors provide compelling evidence for their synergistic potential with chemotherapy in CRC.
Synergy with 5-Fluorouracil (5-FU)
| TGF-β Inhibitor | Cell Line | Assay | Key Findings | Reference |
| Tranilast | Colon Cancer Xenograft | In Vivo | Combination with 5-FU significantly inhibited tumor growth. | [1] |
| SB431542 | HCT116 p53KO (5-FU resistant) | Proliferation Assay, Cell Death Analysis | Combination with 5-FU restored sensitivity to the drug, decreased proliferation, and increased cell death. | [2] |
Synergy with Oxaliplatin
| TGF-β Pathway Modulation | Cell Line | Assay | Key Findings | Reference |
| TGF-β1 Treatment | HCT-116, HT-29, SW480 | MTT Assay, Apoptosis Assay | Pre-treatment with TGF-β1 induced significant resistance to oxaliplatin. | [3] |
| Galunisertib (LY2157299) | Rectal Cancer Xenograft | In Vivo | Improved response to chemoradiotherapy (which often includes oxaliplatin). | [4][5] |
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic effects of this compound with chemotherapy, the following experimental protocols are recommended:
In Vitro Assays
-
Cell Viability Assays (MTT/XTT):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, 5-FU, and oxaliplatin individually and in combination.
-
Methodology:
-
Seed CRC cells (e.g., HCT-116, HT-29) in 96-well plates.
-
Treat cells with a range of concentrations of each drug alone and in combination at fixed ratios.
-
After a 48-72 hour incubation, add MTT or XTT reagent and measure the absorbance to determine cell viability.
-
Calculate IC50 values and use software like CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.
-
-
-
Clonogenic Assay:
-
Objective: To assess the long-term effects of drug combinations on the reproductive integrity of cancer cells.
-
Methodology:
-
Treat CRC cells with this compound, chemotherapy, or the combination for a defined period.
-
Plate a known number of cells into new culture dishes and allow them to form colonies over 1-2 weeks.
-
Fix, stain, and count the colonies.
-
Calculate the surviving fraction for each treatment group to determine the synergistic effect on cell survival.
-
-
In Vivo Assays
-
Colorectal Cancer Xenograft Model:
-
Objective: To evaluate the in vivo efficacy of the combination therapy on tumor growth.
-
Methodology:
-
Subcutaneously inject human CRC cells into immunodeficient mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination.
-
Administer drugs according to a predetermined schedule and dosage.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for histological and molecular analysis.
-
-
Signaling Pathways and Visualizations
The synergistic effect of this compound and chemotherapy is predicated on the inhibition of the TGF-β signaling pathway, which in turn sensitizes cancer cells to the DNA-damaging effects of chemotherapeutic agents.
Caption: Hypothesized mechanism of synergy between this compound and chemotherapy.
Caption: Experimental workflow for assessing the synergy of this compound and chemotherapy.
Conclusion
While direct experimental data for the combination of this compound and chemotherapy in colorectal cancer is eagerly awaited, the existing evidence surrounding the role of TGF-β in chemoresistance provides a robust rationale for this therapeutic strategy. The inhibition of TGF-β signaling by this compound holds the potential to overcome resistance to standard-of-care chemotherapies like 5-FU and oxaliplatin, ultimately leading to improved patient outcomes. Further preclinical and clinical investigations are warranted to validate this promising combination therapy for colorectal cancer.
References
- 1. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TGF-β pathway is activated by 5-fluorouracil treatment in drug resistant colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-β1 contributes to oxaliplatin resistance in colorectal cancer via epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Galunisertib plus neoadjuvant chemoradiotherapy in patients with locally advanced rectal cancer: a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GLPG0187 and Other Integrin Antagonists for Researchers
This guide provides a detailed comparative analysis of the small molecule integrin antagonist GLPG0187 and other notable integrin antagonists, including cilengitide (B523762), abituzumab, and etaracizumab. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, binding affinities, and effects on key cellular processes, supported by experimental data.
Introduction to Integrin Antagonists
Integrins are a family of transmembrane heterodimeric receptors that play a crucial role in cell-matrix and cell-cell adhesion, and intracellular signaling. Their involvement in pathological processes such as tumor growth, angiogenesis, and metastasis has made them attractive targets for cancer therapy. Integrin antagonists are molecules that inhibit the function of these receptors, thereby interfering with these pathological processes. This guide focuses on a comparative analysis of this compound, a broad-spectrum small molecule antagonist, against other well-characterized antagonists.
Comparative Analysis of Binding Affinity and Specificity
The efficacy of an integrin antagonist is largely determined by its binding affinity and selectivity towards different integrin subtypes. The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound and cilengitide against a panel of RGD-binding integrins. Data for the monoclonal antibodies abituzumab and etaracizumab are presented more qualitatively, reflecting their high specificity for their target integrins.
| Integrin Subtype | This compound IC50 (nM) | Cilengitide IC50 (nM) | Abituzumab | Etaracizumab |
| αvβ1 | 1.3[1] | - | Targets αv subunit[2] | - |
| αvβ3 | 3.7[1] | 0.61 - 4[3][4] | Targets αv subunit[2] | Specifically targets αvβ3[5] |
| αvβ5 | 2.0[1] | 8.4 - 79[3][4] | Targets αv subunit[2] | - |
| αvβ6 | 1.4[1] | - | Targets αv subunit[2] | - |
| αvβ8 | 1.2[1] | - | Targets αv subunit[2] | - |
| α5β1 | 7.7[1] | 14.9[3] | - | - |
Signaling Pathways and Mechanisms of Action
Integrin antagonists exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and migration. The primary pathways affected include the Transforming Growth Factor-beta (TGF-β) pathway and the Focal Adhesion Kinase (FAK)/Src/Akt pathway.
TGF-β Signaling Pathway
This compound has been shown to inhibit the activation of latent TGF-β, a cytokine that plays a complex role in cancer progression. By binding to certain integrins, such as αvβ6, this compound prevents the conformational changes required for the release of active TGF-β.[6][7] This, in turn, inhibits the downstream SMAD signaling cascade, which is involved in immune suppression and epithelial-mesenchymal transition (EMT).[6][7]
FAK/Src/Akt Signaling Pathway
Cilengitide, abituzumab, and etaracizumab primarily exert their anti-cancer effects by inhibiting the FAK/Src/Akt signaling pathway. Upon integrin-ligand binding, FAK is recruited to focal adhesions and autophosphorylated, creating a docking site for Src. This FAK/Src complex then activates downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. By blocking integrin engagement, these antagonists prevent the initial activation of FAK and the subsequent signaling cascade.
Experimental Data on Cellular Functions
Integrin antagonists have been evaluated in a variety of in vitro assays to determine their effects on key cellular functions implicated in cancer progression.
Cell Adhesion
Cell adhesion assays measure the ability of cells to attach to an extracellular matrix (ECM) substrate. Integrin antagonists are expected to inhibit this process.
Experimental Protocol: Cell Adhesion Assay
-
Plate Coating: 96-well plates are coated with an ECM protein (e.g., vitronectin or fibronectin) at a concentration of 10 µg/mL and incubated overnight at 4°C. The plates are then washed with PBS and blocked with 1% BSA.
-
Cell Seeding: Cancer cells (e.g., HCT116) are harvested and resuspended in serum-free media.[8]
-
Treatment: The cells are pre-incubated with various concentrations of the integrin antagonist (e.g., this compound at 0.125 µM and 2.0 µM) or a vehicle control for 30 minutes.[8]
-
Adhesion: The treated cells are seeded onto the coated plates (e.g., 100,000 cells/well) and allowed to adhere for a specified time (e.g., 24 hours) at 37°C.[8]
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: Adherent cells are fixed, stained with a dye such as crystal violet, and the absorbance is measured to quantify the number of attached cells. Alternatively, cells can be fluorescently labeled before seeding, and the fluorescence of adherent cells is measured.
Cell Migration
Cell migration is a critical process in cancer metastasis. Transwell migration assays (also known as Boyden chamber assays) are commonly used to assess the effect of compounds on cell motility.
Experimental Protocol: Transwell Migration Assay
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Cancer cells (e.g., glioma cell lines G28 and G44) are serum-starved, harvested, and resuspended in serum-free media.[9] A suspension of cells (e.g., 1 x 10^5 cells) is added to the upper chamber of the Transwell insert.[9]
-
Treatment: The integrin antagonist (e.g., cilengitide at 1, 5, and 50 µg/ml) is added to the upper chamber with the cells.[9]
-
Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow cells to migrate through the pores towards the chemoattractant.[9]
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining and Quantification: Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with DAPI or crystal violet), and counted under a microscope.
Cell Viability
Cell viability assays are used to determine the cytotoxic or cytostatic effects of a compound. The MTT assay is a common colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells (e.g., SKOV3ip1 ovarian cancer cells) are seeded in a 96-well plate (e.g., 2,000 cells/well) and allowed to adhere overnight.[10]
-
Treatment: The cells are treated with various concentrations of the integrin antagonist (e.g., etaracizumab) for a specified duration (e.g., 5-7 days).[10]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C.[10] During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
Conclusion
This compound stands out as a potent, broad-spectrum small molecule inhibitor of multiple RGD-binding integrins, with a distinct mechanism involving the inhibition of TGF-β activation. In contrast, cilengitide, another small molecule, shows high affinity for αvβ3 and αvβ5 integrins. Abituzumab and etaracizumab, as monoclonal antibodies, offer high specificity for the αv subunit and the αvβ3 heterodimer, respectively. The choice of antagonist for research or therapeutic development will depend on the specific integrins and signaling pathways implicated in the disease of interest. This guide provides a foundational comparison to aid in this selection process, highlighting the importance of considering both the binding profile and the downstream cellular effects of these different classes of integrin antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Abituzumab Overview - Creative Biolabs [creativebiolabs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor-Selective Response to Antibody-Mediated Targeting of αvβ3 Integrin in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of GLPG0187 for Targeted Integrin Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the integrin inhibitor GLPG0187 with alternative compounds, focusing on its specificity for targeted integrin subtypes. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a broad-spectrum, non-peptide RGD (Arginine-Glycine-Aspartic acid) antagonist that demonstrates high affinity for several integrin subtypes.[1] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including angiogenesis, metastasis, and inflammation.[2] this compound's mechanism of action involves binding to the RGD-recognition site on susceptible integrins, thereby blocking the downstream signaling pathways that contribute to cancer progression.[3][4]
Comparative Analysis of Integrin Inhibitor Specificity
The following table summarizes the inhibitory activity of this compound and selected alternative integrin inhibitors against various integrin subtypes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target integrin's activity in solid-phase binding assays.
| Integrin Subtype | This compound IC50 (nM) | Cilengitide IC50 (nM) | Abituzumab | Etaracizumab (MEDI-522) |
| αvβ1 | 1.3[5] | - | Pan-αv inhibitor[6][7] | - |
| αvβ3 | 3.7[5] | 0.6[8] | Pan-αv inhibitor[6][7] | KD: 23 nM[9] |
| αvβ5 | 2.0[5] | High Affinity | Pan-αv inhibitor[6][7] | Does not interact[10] |
| αvβ6 | 1.4[5] | - | Pan-αv inhibitor[6][7] | - |
| αvβ8 | 1.2[5] | - | Pan-αv inhibitor[6][7] | - |
| α5β1 | 7.7[5] | High Affinity | - | - |
Experimental Protocols
Detailed methodologies for key experiments used to validate the specificity of integrin inhibitors are provided below.
Solid-Phase Integrin Binding Assay
This assay is used to determine the binding affinity of an inhibitor to specific integrin subtypes.
Materials:
-
96-well high-binding microplates
-
Purified recombinant human integrin proteins (e.g., αvβ1, αvβ3, etc.)
-
Biotinylated ligand (e.g., fibronectin, vitronectin)
-
Integrin inhibitor (e.g., this compound)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the purified integrin protein (1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer and block with blocking buffer for 2 hours at room temperature.
-
Inhibitor Incubation: Wash the plate three times. Add serial dilutions of the integrin inhibitor to the wells and incubate for 30 minutes at room temperature.
-
Ligand Binding: Add a constant concentration of the biotinylated ligand to all wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate three times. Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate five times. Add TMB substrate and incubate in the dark until a blue color develops.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Adhesion Assay
This assay measures the ability of an inhibitor to block cell adhesion to an extracellular matrix (ECM) protein-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., fibronectin, vitronectin)
-
Cell line expressing the target integrin(s)
-
Integrin inhibitor (e.g., this compound)
-
Calcein-AM or other fluorescent cell stain
-
Assay buffer (e.g., serum-free media with 1% BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein overnight at 4°C.
-
Cell Labeling: Harvest and resuspend the cells in serum-free media. Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Inhibitor Treatment: Pre-incubate the labeled cells with serial dilutions of the integrin inhibitor for 30 minutes at 37°C.
-
Cell Seeding: Wash the ECM-coated plate and add the inhibitor-treated cell suspension to the wells.
-
Adhesion: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion relative to the untreated control and determine the IC50 value of the inhibitor.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the validation of this compound's specificity.
Caption: Integrin signaling pathway inhibited by this compound.
Caption: Workflow for validating integrin inhibitor specificity.
Conclusion
This compound is a potent, broad-spectrum inhibitor of multiple RGD-binding integrins, with nanomolar affinity for αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1.[5] This profile distinguishes it from more selective inhibitors like etaracizumab, which primarily targets αvβ3, and pan-αv inhibitors like abituzumab. The provided experimental protocols offer a framework for researchers to independently validate the specificity and efficacy of this compound and other integrin inhibitors in their own experimental systems. The downstream signaling pathways affected by this compound, including the TGF-β, FAK, Akt, and ERK pathways, highlight its potential as a multi-faceted anti-cancer agent. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Cell Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Abituzumab Overview - Creative Biolabs [creativebiolabs.net]
- 7. Integrin Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ISOLATION OF INTEGRIN-BASED ADHESION COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Tumor-Selective Response to Antibody-Mediated Targeting of αvβ3 Integrin in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GLPG0187 and Other TGF-β Signaling Inhibitors for Researchers
An in-depth analysis of GLPG0187, Galunisertib (B1674415), Vactosertib, and RepSox, evaluating their mechanisms of action, potency, selectivity, and clinical progress in the context of TGF-β signaling inhibition.
This guide provides a comprehensive comparison of this compound with other prominent TGF-β signaling inhibitors, namely Galunisertib, Vactosertib, and RepSox. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their distinct mechanisms, supported by experimental data, to aid in the selection of appropriate research tools and the design of future studies.
Executive Summary
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a variety of diseases, including cancer and fibrosis. Consequently, the development of inhibitors targeting this pathway is of significant interest. This guide compares four such inhibitors: this compound, which indirectly inhibits TGF-β signaling by targeting integrins, and Galunisertib, Vactosertib, and RepSox, which are direct inhibitors of the TGF-β receptor I (TGFβRI/ALK5) kinase.
A key distinction lies in their mechanism of action. This compound, a broad-spectrum integrin receptor antagonist, prevents the activation of latent TGF-β, thereby inhibiting the initiation of the signaling cascade.[1] In contrast, Galunisertib, Vactosertib, and RepSox act downstream by directly inhibiting the kinase activity of ALK5, a crucial step in the propagation of the TGF-β signal. This fundamental difference in their targets has significant implications for their biological effects and potential therapeutic applications.
Mechanism of Action
This compound: An Indirect Approach via Integrin Inhibition
This compound is a potent antagonist of multiple RGD-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][2] Several of these integrins, particularly αvβ6 and αvβ8, play a crucial role in the activation of latent TGF-β by releasing it from the latency-associated peptide (LAP). By blocking these integrins, this compound effectively reduces the local concentration of active TGF-β, thereby attenuating downstream signaling.[1] This indirect mechanism of action offers a potentially more targeted approach to inhibiting TGF-β in specific microenvironments where these integrins are highly expressed, such as in some tumors.
Galunisertib, Vactosertib, and RepSox: Direct Inhibition of TGF-β Receptor I (ALK5)
Galunisertib (LY2157299), Vactosertib (TEW-7197), and RepSox are all small molecule inhibitors that competitively bind to the ATP-binding site of the TGF-β receptor I (also known as ALK5) kinase domain. This binding event prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of the downstream signaling molecules, SMAD2 and SMAD3. The inhibition of SMAD phosphorylation is a hallmark of their activity and effectively halts the canonical TGF-β signaling cascade.
Potency and Selectivity
The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) against their respective targets.
Table 1: Comparative Potency of TGF-β Signaling Inhibitors
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | αvβ1 Integrin | 1.3 | [2] |
| αvβ3 Integrin | 3.7 | [2] | |
| αvβ5 Integrin | 2.0 | [2] | |
| αvβ6 Integrin | 1.4 | [2] | |
| α5β1 Integrin | 7.7 | [2] | |
| Galunisertib | ALK5 (TGFβRI) | 56 | [3] |
| ALK4 | 77.7 | [4] | |
| Vactosertib | ALK5 (TGFβRI) | 11 | [5] |
| RepSox | ALK5 (Autophosphorylation) | 4 | [6] |
| ALK5 (ATP Binding) | 23 | [7] |
In terms of selectivity, Galunisertib has been shown to be highly selective for TGFβRI, with sub-micromolar activity against only a few other kinases like TGFβRII and ALK4.[8] RepSox is also reported to be selective for TGF-β type I receptors over other kinases like p38 MAPK, JNK1, and GSK3.[9] Information on the comprehensive kinase selectivity profile of Vactosertib is less readily available in the public domain. As this compound's primary targets are integrins, its off-target kinase effects are a different consideration.
In Vitro and In Vivo Efficacy
The efficacy of these compounds has been demonstrated in various preclinical models, typically by assessing their ability to inhibit SMAD phosphorylation and subsequent downstream effects.
Table 2: Summary of Preclinical Efficacy
| Compound | Key In Vitro Findings | Key In Vivo Findings | Reference(s) |
| This compound | Inhibits TGF-β-induced pSMAD2.[10] Reduces tumor cell migration and invasion. | Inhibits tumor growth and metastasis in mouse models.[11][12] | [10][11][12] |
| Galunisertib | Potently inhibits TGF-β-induced pSMAD2.[8] Reverses TGF-β-mediated immune suppression.[8] | Delays tumor growth in various cancer models.[8] | [8] |
| Vactosertib | Inhibits pSMAD2/3 in breast cancer cells.[13] Synergistically enhances the anti-cancer activity of gemcitabine (B846) in pancreatic cancer.[3] | Suppresses radiotherapy-induced lung metastasis of breast cancer.[13] | [3][13] |
| RepSox | Inhibits proliferation and induces apoptosis in osteosarcoma cells.[14] Induces the differentiation of fibroblasts into adipocytes.[15] | Inhibits tumor growth in an osteosarcoma xenograft model.[14] Promotes the conversion of enteric glial cells to neurons in adult mice.[16] | [14][15][16] |
Clinical Development
The clinical development of these inhibitors provides valuable insights into their safety and potential therapeutic utility.
-
This compound: A Phase I study in patients with advanced solid malignancies showed that this compound was well-tolerated, with fatigue and skin-related adverse events being the most common.[12] While target engagement was observed, as indicated by a decrease in serum CTX levels, no single-agent anti-tumor responses were seen.[11][12]
-
Galunisertib: Has undergone several clinical trials. In a Phase 2 study for advanced hepatocellular carcinoma, it showed clinical benefit in a subset of patients.[17] When combined with the anti-PD-L1 antibody durvalumab in metastatic pancreatic cancer, the combination was found to be tolerable.[18] Common adverse events associated with Galunisertib include fatigue, anemia, and peripheral edema.[17]
-
Vactosertib: A Phase Ib/II study in combination with imatinib (B729) for desmoid tumors found the combination to be well-tolerated with promising clinical activity.[19][20] The most common toxicities were mild to moderate myalgia, anemia, and nausea.[19][20] Another study in combination with pembrolizumab (B1139204) for metastatic colorectal or gastric cancer also showed an acceptable safety profile.[13]
-
RepSox: To date, RepSox has primarily been used as a research tool in preclinical studies and has not entered clinical trials for cancer treatment. Its utility has been demonstrated in in vivo models of osteosarcoma and for inducing neuronal differentiation.[14][16][21]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are outlines for key assays used to characterize these inhibitors.
Western Blot for Phospho-SMAD
This assay is fundamental for assessing the direct impact of inhibitors on the TGF-β signaling cascade.
Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of the TGF-β/SMAD pathway.
Protocol Outline:
-
Cell Transfection/Transduction: Introduce a luciferase reporter construct containing SMAD-binding elements (SBEs) into a suitable cell line (e.g., HEK293).[4][22] This can be done via transient transfection or by creating a stable cell line using lentiviral transduction.
-
Cell Seeding and Treatment: Seed the reporter cells into a 96-well plate. After attachment, pre-treat the cells with various concentrations of the inhibitor. Subsequently, stimulate the cells with an optimal concentration of TGF-β1.
-
Lysis and Luminescence Measurement: After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer.[4]
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition relative to the TGF-β1-stimulated control.
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
Protocol Outline:
-
Cell Seeding: Plate cancer cells of interest in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere, treat them with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).
-
Viability Assessment: Utilize a colorimetric or fluorometric assay such as MTS or resazurin (B115843) reduction to quantify cell viability.[23][24]
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value for cell growth inhibition.
Conclusion
This compound represents a distinct approach to modulating TGF-β signaling by targeting integrin-mediated activation of the latent cytokine. This mechanism offers the potential for more localized inhibition within specific tissue microenvironments. In contrast, Galunisertib, Vactosertib, and RepSox provide direct and potent inhibition of the TGF-β receptor I kinase, leading to a more systemic blockade of the pathway.
The choice of inhibitor for research purposes will depend on the specific scientific question being addressed. For studies focused on the role of latent TGF-β activation and the interplay between the extracellular matrix and TGF-β signaling, this compound is a valuable tool. For investigations requiring a direct and robust inhibition of the canonical TGF-β signaling cascade, Galunisertib, Vactosertib, and RepSox are well-characterized and effective options. The clinical data available for Galunisertib and Vactosertib also provide important context for their translational potential. This guide serves as a foundational resource to inform the selection and application of these important research compounds.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. RepSox | Small Molecules | Potent and selective inhibitor of the TGF-β type 1 receptor [captivatebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RepSox | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medpacto.com [medpacto.com]
- 14. TGF-β inhibitor RepSox suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glpg.com [glpg.com]
- 16. TGFβR-1/ALK5 inhibitor RepSox induces enteric glia-to-neuron transition and influences gastrointestinal mobility in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Clinical Activity of TGF-β Inhibitor Vactosertib in Combination with Imatinib in Desmoid Tumors: A Multicenter Phase Ib/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TGFβR-1/ALK5 inhibitor RepSox induces enteric glia-to-neuron transition and influences gastrointestinal mobility in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. 4.7. Cell Proliferation Assay [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
Head-to-head comparison of GLPG0187 and abituzumab in prostate cancer
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of novel therapeutics for prostate cancer, inhibitors of integrin signaling have emerged as a promising avenue of investigation. These cell adhesion molecules are pivotal in tumor progression, mediating cell-matrix interactions, migration, and survival. This guide provides a detailed head-to-head comparison of two notable integrin inhibitors, the small molecule antagonist GLPG0187 and the monoclonal antibody abituzumab, based on available preclinical and clinical data. While no direct comparative studies have been conducted, this document synthesizes the existing evidence to offer a comprehensive overview for the scientific community.
At a Glance: Key Characteristics
| Feature | This compound | Abituzumab (EMD 525797) |
| Molecule Type | Small molecule | Humanized monoclonal antibody (IgG2) |
| Target | Broad-spectrum integrin receptor antagonist | Pan-αv integrin inhibitor |
| Specific Integrins Inhibited | αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1[1] | All αv heterodimers (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8)[2] |
| Administration | Intravenous[3][4] | Intravenous[5][6] |
| Highest Clinical Phase in Prostate Cancer | Phase I (in solid tumors, including prostate cancer) | Phase II (PERSEUS trial)[5][6] |
Mechanism of Action: Targeting the Integrin Signaling Axis
Both this compound and abituzumab function by disrupting the interaction between integrins and their extracellular matrix (ECM) ligands, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, migration, and survival.
Abituzumab is a humanized monoclonal antibody that specifically targets the αv subunit of integrin receptors.[2] By binding to this subunit, it effectively blocks the function of all five αv-containing integrins (αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8).[2] This blockade has been shown to decrease the phosphorylation of key downstream signaling molecules, including Focal Adhesion Kinase (FAK), Akt, and ERK.[2]
This compound is a broad-spectrum small molecule antagonist of several RGD-binding integrin receptors.[1] Its targets include a range of αv integrins (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8) as well as the α5β1 integrin.[1] This wider range of targets may offer a more comprehensive blockade of integrin-mediated signaling. In preclinical models, this compound has demonstrated the ability to inhibit angiogenesis and osteoclastogenesis.[1]
Preclinical Efficacy in Prostate Cancer
Both agents have demonstrated anti-tumor activity in preclinical models of prostate cancer, primarily impacting cell adhesion, migration, and invasion.
This compound:
-
Cell Adhesion and Migration: In vitro studies using PC3 prostate cancer cells showed that this compound dose-dependently decreased cell adhesion and migration.[1]
-
Cell Proliferation: Treatment with this compound significantly decreased the proliferation of PC3 cells after 48 and 72 hours. However, no significant effect on cell death was observed.[1]
-
Bone Metastasis: In vivo models of bone metastasis, this compound treatment resulted in smaller prostate tumors.[1]
Abituzumab:
-
Cell Adhesion and Detachment: Abituzumab promoted the detachment of prostate cancer cells from various ECM proteins, including vitronectin, fibronectin, and osteopontin, and inhibited their adhesion to bone microenvironment cells.[2]
-
Cell Migration and Invasion: The antibody was shown to inhibit the migration and invasion of prostate cancer cells.[2]
-
Cell Viability and Apoptosis: Abituzumab did not have a significant impact on cell viability, cell cycle, or caspase 3/7 activity in prostate cancer cells.[2]
Quantitative Preclinical Data
| Parameter | This compound | Abituzumab | Prostate Cancer Cell Line(s) |
| Cell Adhesion | Dose-dependent decrease[1] | Inhibition of adhesion to ECM proteins and bone microenvironment cells[2] | PC3[1], LNCaP, C4-2B, ARCaP, PC3, DU145, VCaP[2] |
| Cell Migration | Dose-dependent decrease[1] | Inhibition of migration[2] | PC3[1], LNCaP, C4-2B, ARCaP, PC3, DU145, VCaP[2] |
| Cell Invasion | Not explicitly reported | Inhibition of invasion[2] | LNCaP, C4-2B, ARCaP, PC3, DU145, VCaP[2] |
| Cell Proliferation | Significant decrease after 48h and 72h[1] | No significant impact[2] | PC3[1], LNCaP, C4-2B, ARCaP, PC3, DU145, VCaP[2] |
| Apoptosis | No significant difference in cell death[1] | No impact on caspase 3/7 activity[2] | PC3[1], LNCaP, C4-2B, ARCaP, PC3, DU145, VCaP[2] |
Clinical Trial Data
Clinical development for both this compound and abituzumab has focused on their potential in advanced cancers.
This compound:
A Phase I dose-escalating study evaluated the safety and tolerability of this compound in adult patients with progressive high-grade glioma and other advanced solid malignancies.[3]
-
Dose and Safety: The study did not establish a maximum tolerated dose (MTD), and the highest administered dose was 400 mg/day via continuous intravenous infusion. The toxicity profile was considered mild.[3]
-
Efficacy: Single-agent treatment with this compound did not result in tumor responses in this study of heavily pre-treated patients.[3]
Abituzumab:
The Phase II PERSEUS trial investigated the efficacy and safety of abituzumab in combination with a luteinizing hormone-releasing hormone (LHRH) agonist/antagonist in chemotherapy-naïve patients with metastatic castration-resistant prostate cancer (mCRPC).[5][6]
-
Primary Endpoint: The primary endpoint of progression-free survival (PFS) was not met.
-
Placebo: 3.3 months
-
Abituzumab 750 mg: 3.4 months (HR=0.89)
-
Abituzumab 1500 mg: 4.3 months (HR=0.81)[6]
-
-
Bone Lesion Progression: A key finding was a lower cumulative incidence of bone lesion progression in the abituzumab arms compared to placebo.[6]
-
Safety: The incidence of serious treatment-emergent adverse events and fatal outcomes was similar across the placebo and abituzumab arms.[6]
Clinical Trial Summary
| Trial | Drug | Phase | Patient Population | Key Findings |
| NCT01313667 | This compound | I | Advanced solid tumors | Well-tolerated, no MTD reached. No objective responses as monotherapy.[3] |
| PERSEUS (NCT01360840) | Abituzumab | II | Chemotherapy-naïve mCRPC | Did not meet primary PFS endpoint. Reduced incidence of bone lesion progression.[5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound and abituzumab.
This compound In Vitro Assays
-
Cell Adhesion and Migration Assays: Solid-phase integrin ligand-binding assays were utilized to assess the effect of this compound on PC3 cell adhesion and migration.[1] Specific details of the assay protocol, such as the ECM proteins coated on plates and the method of cell quantification, were not extensively detailed in the reviewed literature.
-
Cell Proliferation Assay: The proliferation of PC3 cells following treatment with this compound for 48 and 72 hours was measured. The specific type of proliferation assay (e.g., MTT, BrdU) was not specified in the cited source.[1]
Abituzumab In Vitro Assays
-
Cell Detachment Assay: Prostate cancer cells were seeded on 96-well plates coated with vitronectin, fibronectin, or osteopontin. After 12 hours of incubation, cells were treated with varying doses of abituzumab. After 24 hours, the plates were gently washed, and the detached cells were counted.[2]
-
Cell Adhesion Assay: Prostate cancer cells were stained with Qtracker 565 and seeded on plates pre-coated with human osteoblast (hFOB), human dermal microvascular endothelial cells (HDMEC), or bone marrow stromal cells (HS-5). Cells were then treated with abituzumab for 1 hour, after which the plates were washed, and the fluorescence of the remaining adherent cells was measured.[8]
-
Migration and Invasion Assays: A modified Boyden chamber assay was used. For the migration assay, prostate cancer cells were placed in the upper chamber without Matrigel. For the invasion assay, the chamber was coated with Matrigel. Cells were treated with abituzumab, and after 24 hours, cells that had migrated or invaded through the membrane were stained and counted.[2]
-
Western Blotting for Signaling Proteins: Prostate cancer cells were treated with abituzumab for various time points. Cell lysates were then collected and subjected to Western blotting to detect the phosphorylation status of FAK, Akt, and ERK.
Conclusion and Future Directions
This compound and abituzumab represent two distinct strategies for targeting integrin signaling in prostate cancer. Abituzumab, a monoclonal antibody, offers high specificity for the αv integrin subunit, while this compound, a small molecule, provides a broader spectrum of integrin inhibition. Preclinical data suggest that both agents can effectively modulate key cancer cell behaviors such as adhesion and migration.
The clinical data, although limited and not from direct comparative trials, highlight different trajectories for these two agents. The Phase II PERSEUS trial with abituzumab, while not meeting its primary endpoint, suggested a potential benefit in reducing bone lesion progression, a critical aspect of prostate cancer morbidity. The Phase I study of this compound established its safety profile but did not show monotherapy efficacy in a broad range of advanced solid tumors.
For researchers and drug development professionals, the following points are crucial:
-
Target Specificity vs. Broad-Spectrum Inhibition: The differential effects observed may be attributable to their distinct target profiles. Further research is needed to elucidate which integrins are the most critical drivers of prostate cancer progression and whether a targeted or broader approach is more effective.
-
Combination Therapies: Given the modest single-agent activity in clinical trials, the future of these integrin inhibitors in prostate cancer likely lies in combination with other therapies. Investigating synergistic effects with standard-of-care treatments or other novel agents is a logical next step.
-
Biomarker Development: Identifying patient populations most likely to respond to integrin inhibition is essential. Biomarker studies to correlate integrin expression levels or pathway activation with clinical outcomes are warranted.
References
- 1. Integrin Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abituzumab Targeting of αV-class Integrins Inhibits Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpg.com [glpg.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Differential Effect on Bone Lesions of Targeting Integrins: Randomized Phase II Trial of Abituzumab in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Safety Profile of GLPG0187 and Other Integrin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of GLPG0187, an investigational integrin receptor antagonist (IRA), with other notable IRAs that have undergone clinical evaluation. The information is intended to offer an objective overview supported by available clinical trial data and mechanistic insights.
Introduction to Integrin Receptor Antagonagists
Integrin receptor antagonists (IRAs) are a class of targeted therapies that disrupt the interaction between integrins—cell surface receptors—and their extracellular matrix ligands. This interference can inhibit tumor growth, angiogenesis, and metastasis. This compound is a broad-spectrum IRA that targets multiple RGD-binding integrins.[1] This guide will compare its safety profile with other well-documented IRAs: cilengitide, etaracizumab, and abituzumab.
Comparative Safety and Tolerability
Clinical trial data provides the primary basis for assessing the safety and tolerability of these investigational agents. The following tables summarize the adverse events reported in key clinical studies.
This compound Safety Profile
A Phase I dose-escalating study in patients with advanced solid malignancies found this compound to be well-tolerated.[2] No dose-limiting toxicities (DLTs) were observed, and a maximum tolerated dose (MTD) was not established.[2]
| Adverse Event (AE) | Incidence (Any Grade) | Grade 3/4 AEs | Dose Levels Tested | Reference |
| Fatigue | 25% | Not specified | 20, 40, 80, 160, 320, and 400 mg/day (continuous i.v. infusion) | [2] |
| Skin-related AEs | 25% | Not specified | 20, 40, 80, 160, 320, and 400 mg/day (continuous i.v. infusion) | [2] |
| Port-A-Cath-related infections | Recurrent | Not specified | 20, 40, 80, 160, 320, and 400 mg/day (continuous i.v. infusion) | [2] |
Cilengitide Safety Profile
Cilengitide has been evaluated in multiple clinical trials, generally demonstrating a favorable safety profile.
| Adverse Event (AE) | Incidence (Any Grade) | Grade 3/4 AEs | Dose Levels Tested | Reference |
| Nausea | 27% (6/22) | Not specified | 500, 1000, 2000 mg twice weekly | [3] |
| Vomiting | 18% (4/22) | Not specified | 500, 1000, 2000 mg twice weekly | [3] |
| Fatigue | 18% (4/22) | Not specified | 500, 1000, 2000 mg twice weekly | [3] |
| Diarrhea | 18% (4/22) | Not specified | 500, 1000, 2000 mg twice weekly | [3] |
| Asthenia | 14% (3/22) | Not specified | 500, 1000, 2000 mg twice weekly | [3] |
| Mucosal inflammation | 14% (3/22) | Not specified | 500, 1000, 2000 mg twice weekly | [3] |
| Epistaxis | 14% (3/22) | Not specified | 500, 1000, 2000 mg twice weekly | [3] |
| Pyrexia | 9% (2/22) | Not specified | 500, 1000, 2000 mg twice weekly | [3] |
| Anorexia | 9% (2/22) | Not specified | 500, 1000, 2000 mg twice weekly | [3] |
| Thrombosis | One event | Grade 3 | 120 mg/m² | [4] |
| Myalgia and Arthralgia | One event | Grade 4 | 480 mg/m² | [4] |
| Thrombocytopenia | One event | Grade 3 | 600 mg/m² | [4] |
| Anorexia, Hyperglycemia, Hypokalemia, Hyponatremia | One patient | Grade 3 | 1800 mg/m² | [4] |
Etaracizumab (MEDI-522) Safety Profile
Phase I and II studies of etaracizumab have indicated that it is generally well-tolerated.
| Adverse Event (AE) | Incidence (Any Grade) | Grade 3/4 AEs | Dose Levels Tested | Reference |
| Asthenia | 94% (15/16) | Not specified | 1-6 mg/kg weekly | [5] |
| Infusion reactions | 56% (9/16) | Grade 3 chills (one patient) | 1-6 mg/kg weekly | [5] |
| Hyponatremia | Not specified | Grade 3 (one patient) | 1 mg/kg | [5] |
| Hypophosphatemia | Not specified | Grade 3 (one patient) | 4 mg/kg | [5] |
| Hyponatremia | Not specified | Grade 3 (one patient) | 6 mg/kg | [5] |
| Cardiovascular events (myocardial infarction, atrial fibrillation) | Not specified | Not specified | Not specified | [6] |
| Thromboembolic events | Not specified | Not specified | Not specified | [6] |
Abituzumab Safety Profile
Abituzumab, in combination with other therapies, has demonstrated an acceptable safety profile.
| Adverse Event (AE) | Incidence (Any Grade) | Grade 3/4 AEs | Dose Levels Tested | Reference |
| Treatment-Emergent AEs | 72% (Arm A), 78% (Arm B) | Grade ≥3 | 500 mg (Arm A), 1000 mg (Arm B) every 2 weeks with SoC | [7] |
Experimental Protocols
The safety data presented above were collected during structured clinical trials. The general methodologies employed in these studies are outlined below.
This compound Phase I Study (NCT01313598) [8]
-
Study Design: A dose-escalating study in adult patients with progressive high-grade glioma and other advanced solid malignancies.[2]
-
Dosage and Administration: Continuous intravenous infusion at anticipated dose levels of 20, 40, 80, 160, 320, and 400 mg/day.[2]
-
Safety Assessment: Monitoring and recording of all adverse events (AEs), with severity graded according to the National Cancer Institute-Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were defined to determine the maximum tolerated dose (MTD).[2]
Cilengitide Phase I/II Studies
-
Study Design: Open-label, single-arm Phase I trial to determine the MTD in patients with recurrent malignant glioma, and randomized, open-label, multicenter controlled trials (CERTO and ADVANTAGE) with a safety run-in phase.[3][4]
-
Dosage and Administration: Intravenous infusion twice weekly, with dose escalation from 120 mg/m² to 2400 mg/m² in the Phase I study, and doses of 500, 1000, or 2000 mg twice weekly in the safety run-in phases of the Phase II trials.[3][4]
-
Safety Assessment: AEs were graded using NCI-CTCAE. DLTs were defined as any grade 3 or 4 non-hematological toxicity or grade 4 hematological toxicity of any duration.[4][9]
Etaracizumab Phase I/II Studies
-
Study Design: A Phase I study in patients with advanced solid tumors and a Phase II randomized, open-label, two-arm study in patients with metastatic melanoma.[5][6]
-
Dosage and Administration: 30-minute intravenous infusion, initially as a single test dose followed by weekly doses ranging from 1-6 mg/kg in the Phase I study.[5]
-
Safety Assessment: Assessment of safety, immunogenicity, and pharmacokinetics. Adverse events were graded, and treatment delays or discontinuations due to AEs were recorded.[5]
Abituzumab Phase I/II POSEIDON Trial (NCT01008475)
-
Study Design: A randomized Phase I/II trial in patients with KRAS wild-type metastatic colorectal cancer.[7]
-
Dosage and Administration: Abituzumab doses up to 1000 mg were administered in combination with standard of care (cetuximab plus irinotecan).[7]
-
Safety Assessment: Tolerability was assessed, and treatment-emergent adverse events (TEAEs) were graded.[7]
Signaling Pathways and Mechanisms of Action
Integrin receptor antagonists exert their effects by blocking downstream signaling pathways that are crucial for cell survival, proliferation, and migration. The following diagrams illustrate the key pathways targeted by these agents.
Caption: this compound inhibits TGF-β signaling.
This compound is a broad-spectrum inhibitor targeting multiple integrins.[1] By blocking these receptors, it prevents the activation of latent TGF-β, which in turn inhibits the phosphorylation of SMAD proteins and their subsequent translocation to the nucleus to regulate gene transcription.[10]
Caption: Cilengitide inhibits FAK/Src/Akt and MAPK pathways.
Cilengitide primarily targets αvβ3 and αvβ5 integrins. Its inhibitory action leads to the downregulation of key signaling molecules such as Focal Adhesion Kinase (FAK), Src, and Akt, as well as the MAPK pathway, ultimately affecting cell proliferation and apoptosis.[11][12]
Caption: Etaracizumab blocks αvβ3 integrin signaling.
Etaracizumab is a monoclonal antibody that specifically targets the αvβ3 integrin.[13] By blocking the binding of ligands like vitronectin, it inhibits downstream signaling, including the Akt pathway, which is crucial for angiogenesis and metastasis.[14]
Caption: Abituzumab inhibits αv integrin-mediated signaling.
Abituzumab is a monoclonal antibody targeting the αv subunit of integrins. This leads to the inhibition of multiple downstream signaling pathways, including FAK, Akt, and ERK, which are involved in promoting cell growth, motility, and invasion.[15]
References
- 1. Facebook [cancer.gov]
- 2. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of etaracizumab (Abegrin), a humanized monoclonal antibody against alphavbeta3 integrin receptor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Abituzumab combined with cetuximab plus irinotecan versus cetuximab plus irinotecan alone for patients with KRAS wild-type metastatic colorectal cancer: the randomised phase I/II POSEIDON trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. e-century.us [e-century.us]
- 11. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. Tumor-selective response to antibody-mediated targeting of alphavbeta3 integrin in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Abituzumab Overview - Creative Biolabs [creativebiolabs.net]
Differential Sensitivity of Cancer Cells to GLPG0187 and Cilengitide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of two investigin inhibitors, GLPG0187 and cilengitide (B523762), focusing on their differential sensitivity in various cancer cell lines. The information is compiled from publicly available experimental data to assist researchers in evaluating these compounds for future studies.
Introduction
Integrins, a family of transmembrane receptors, play a crucial role in cell adhesion, signaling, and the tumor microenvironment. Their involvement in cancer progression, including proliferation, invasion, and angiogenesis, has made them attractive targets for anticancer therapies. This guide focuses on two prominent integrin inhibitors:
-
This compound: A broad-spectrum integrin receptor antagonist targeting αvβ1, αvβ3, αvβ5, αvβ6, and α5β1 integrins.[1][2]
-
Cilengitide: A selective inhibitor of αvβ3 and αvβ5 integrins.[3]
This document aims to provide a clear, data-driven comparison of their effects on cancer cells, supported by detailed experimental methodologies and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and cilengitide in various cancer cell lines. It is important to note that direct head-to-head studies across a wide range of cell lines are limited, and the data presented here is collated from multiple independent studies.
Table 1: Inhibitory Concentration (IC50) of this compound against RGD-Integrin Receptors
| Integrin Subtype | IC50 (nM) |
| αvβ1 | 1.3 |
| αvβ3 | 3.7 |
| αvβ5 | 2.0 |
| αvβ6 | 1.4 |
| αvβ8 | 1.2 |
| α5β1 | 7.7 |
Data from a solid-phase assay.
Table 2: IC50 Values of Cilengitide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| B16 | Melanoma | ~100 µg/ml (~165 µM) |
| A375 | Melanoma | ~100 µg/ml (~165 µM) |
| BT549 | Triple-Negative Breast Cancer | < 5 |
| HS578T | Triple-Negative Breast Cancer | < 5 |
| MDAMB436 | Triple-Negative Breast Cancer | < 5 |
| MDAMB468 | Triple-Negative Breast Cancer | < 5 |
| HCC1806 | Triple-Negative Breast Cancer | > 5 |
| HCC1937 | Triple-Negative Breast Cancer | > 5 |
| HCC1143 | Triple-Negative Breast Cancer | > 5 |
| MDAMB231 | Triple-Negative Breast Cancer | > 5 |
Data for melanoma cell lines are approximated from graphical representations.[4] Data for TNBC cell lines are categorized based on a 5 µM threshold as presented in the study.[5]
Note on this compound Sensitivity in TNBC: A study on triple-negative breast cancer (TNBC) cell lines reported that the pan-ITGAV inhibitor this compound showed the same sensitivity profile as cilengitide across the tested TNBC cell lines.[5][6] While specific IC50 values for this compound were not provided in the publication, this suggests that the sensitive and resistant TNBC cell lines listed in Table 2 would exhibit a similar response to this compound.
Signaling Pathways and Mechanisms of Action
This compound and cilengitide, while both targeting integrins, exhibit different mechanisms of action due to their distinct selectivity profiles.
This compound: As a broad-spectrum inhibitor, this compound can impact a wider array of signaling pathways. Notably, it has been shown to inhibit the activation of TGF-β, a key cytokine involved in immunosuppression within the tumor microenvironment. By blocking integrins such as αvβ6, this compound can prevent the release of active TGF-β, thereby promoting T-cell-mediated killing of cancer cells.[1]
Cilengitide: With its selectivity for αvβ3 and αvβ5, cilengitide primarily exerts its effects through anti-angiogenic and pro-apoptotic mechanisms. It disrupts the interaction of endothelial and tumor cells with the extracellular matrix, leading to apoptosis.[3] The signaling cascade downstream of αvβ3 and αvβ5 inhibition often involves the suppression of Focal Adhesion Kinase (FAK), Src, and Akt pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of this compound and cilengitide on cancer cells and to calculate IC50 values.
-
Cell Seeding:
-
Harvest cancer cells in the logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound or cilengitide in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
CCK-8 Reagent Addition and Incubation:
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[7][8]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound or cilengitide.
-
Cell Treatment:
-
Seed 5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.[7]
-
Treat the cells with the desired concentrations of this compound or cilengitide for a specified period (e.g., 12 or 24 hours). Include untreated controls.
-
-
Cell Harvesting and Washing:
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
References
- 1. e-century.us [e-century.us]
- 2. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of GLPG0187: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of GLPG0187, a potent αv integrin inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is a small molecule integrin receptor antagonist with potential antineoplastic activity.[1][2][3][4] Due to its toxicological profile, specific handling and disposal protocols are mandatory. The compound is classified as toxic if swallowed and may cause organ damage through prolonged or repeated exposure.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 595.71 g/mol |
| Formula | C₂₉H₃₇N₇O₅S |
| CAS Number | 1320346-97-1 |
| Purity | ≥97% |
| Solubility | Soluble to 10 mM in DMSO |
| Storage Temperature | -20°C |
Experimental Protocols: Disposal Procedures
The following step-by-step instructions outline the mandatory procedure for the disposal of this compound and its containers.
Personnel Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
If there is a risk of dust generation, use a respirator.[5]
Disposal of Unused this compound (Solid):
-
Do not dispose of solid this compound in general laboratory trash or down the drain.
-
Carefully transfer the solid waste into a designated, clearly labeled hazardous waste container.
-
The container must be sealed and stored in a secure, designated hazardous waste storage area.
-
Arrange for pickup and disposal by an approved chemical waste disposal contractor.
Disposal of this compound Solutions:
-
Do not dispose of solutions containing this compound down the drain.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should specify the contents (including solvent) and the approximate concentration of this compound.
-
Store the sealed container in a designated hazardous waste storage area, segregated from incompatible materials.
-
Arrange for pickup and disposal by an approved chemical waste disposal contractor.
Disposal of Contaminated Labware and PPE:
-
Any labware (e.g., pipette tips, tubes, flasks) that has come into contact with this compound must be considered contaminated.
-
Dispose of all contaminated disposable items in a designated hazardous waste container.
-
Non-disposable contaminated labware should be decontaminated using an appropriate method before reuse or disposal. If decontamination is not feasible, dispose of it as hazardous waste.
-
Contaminated PPE, such as gloves, should be removed carefully to avoid skin contact and disposed of in the designated hazardous waste container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
